molecular formula C5H12N2O B1593507 N'-Isopropylacetohydrazide CAS No. 4466-50-6

N'-Isopropylacetohydrazide

Cat. No.: B1593507
CAS No.: 4466-50-6
M. Wt: 116.16 g/mol
InChI Key: BCKXMOHZATYPNV-UHFFFAOYSA-N
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Description

N'-Isopropylacetohydrazide is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 116.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-propan-2-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(2)6-7-5(3)8/h4,6H,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKXMOHZATYPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196263
Record name Acetic acid, 2-isopropylhydrazide
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4466-50-6
Record name Acetic acid, 2-(1-methylethyl)hydrazide
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Record name Acetic acid, 2-isopropylhydrazide
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Record name 4466-50-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49334
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-isopropylhydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ACETYL-2-ISOPROPYLHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH2AB88NBS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N'-Isopropylacetohydrazide synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N'-Isopropylacetohydrazide

Introduction and Significance

This compound is a hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. As a structural motif, it can be found in various compounds investigated for potential therapeutic activities. Its synthesis is a foundational step for creating more complex molecules, making a reliable and well-understood protocol essential for research and development. This guide details a primary synthesis route via the acetylation of isopropylhydrazine, offering insights into reaction mechanisms, procedural steps, and safety considerations.

Core Chemical Principles: The Acylation of Hydrazine

The most direct and common method for synthesizing this compound is through the N-acetylation of isopropylhydrazine. This reaction employs an acetylating agent, typically acetic anhydride, to introduce an acetyl group onto the hydrazine moiety.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. Isopropylhydrazine possesses two nitrogen atoms, both of which are nucleophilic. However, the terminal nitrogen (-NH2) is sterically less hindered and more electronically available compared to the nitrogen atom bonded to the isopropyl group. Consequently, the terminal nitrogen acts as the primary nucleophile.

The mechanism unfolds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of isopropylhydrazine attacks one of the electrophilic carbonyl carbons of acetic anhydride.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the acetate ion is eliminated as a leaving group.

  • Deprotonation: The resulting protonated this compound is deprotonated, often by the acetate byproduct or another molecule of isopropylhydrazine, to yield the final neutral product and acetic acid.

This pathway is a classic example of acylation, a fundamental transformation in organic chemistry.[1][2]

Reaction Pathway Diagram

ReactionPathway cluster_caption Reaction mechanism for the synthesis of this compound. Isopropylhydrazine Isopropylhydrazine TetrahedralIntermediate Tetrahedral Intermediate Isopropylhydrazine->TetrahedralIntermediate 1. Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->TetrahedralIntermediate Product This compound TetrahedralIntermediate->Product 2. Leaving Group Expulsion Byproduct Acetic Acid TetrahedralIntermediate->Byproduct 3. Proton Transfer caption_node

Caption: Reaction mechanism for this compound synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system, incorporating in-process checks and clear endpoints. The causality behind each step is explained to provide a deeper understanding of the procedure.

Reagents and Materials
Reagent/MaterialGradeSupplier ExamplePurpose
Isopropylhydrazine≥98%Sigma-AldrichStarting material (Nucleophile)
Acetic Anhydride (Ac₂O)Reagent Grade, ≥98%Sigma-AldrichAcetylating agent[1]
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRNeutralize excess acid
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRDrying agent for organic phase
Diethyl EtherACS ReagentFisher ScientificExtraction and crystallization solvent
Hydrochloric Acid (HCl)1 M solutionVWRpH adjustment for workup

Safety Precaution: Isopropylhydrazine is toxic and a suspected carcinogen. Acetic anhydride is corrosive and a lachrymator.[3] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Quantitative Data
ReactantMolar Mass ( g/mol )MolesEquivalentsAmount
Isopropylhydrazine74.120.101.07.41 g
Acetic Anhydride102.090.1051.0510.7 g (9.9 mL)
Dichloromethane---200 mL

A slight excess of acetic anhydride is used to ensure complete consumption of the starting hydrazine.

Step-by-Step Methodology
  • Reaction Setup:

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add isopropylhydrazine (7.41 g, 0.10 mol).

    • Dissolve the isopropylhydrazine in 100 mL of anhydrous dichloromethane (DCM).

    • Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and prevent the formation of di-acetylated byproducts.

  • Addition of Acetic Anhydride:

    • In the dropping funnel, place a solution of acetic anhydride (10.7 g, 0.105 mol) in 100 mL of anhydrous DCM.

    • Add the acetic anhydride solution dropwise to the stirred isopropylhydrazine solution over approximately 60 minutes, maintaining the internal temperature at or below 5 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 DCM:Methanol eluent). The disappearance of the isopropylhydrazine spot indicates reaction completion.

  • Workup and Neutralization:

    • Once the reaction is complete, cool the mixture again to 0 °C.

    • Slowly add 100 mL of saturated sodium bicarbonate solution to quench any unreacted acetic anhydride and neutralize the acetic acid byproduct.[4] Be cautious as CO₂ evolution will occur.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 50 mL portions of DCM.

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic phase with 100 mL of brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Crystallization (Final Purification):

    • Dissolve the crude solid in a minimal amount of hot diethyl ether.

    • Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) for several hours to induce crystallization.

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven to yield pure this compound.[5]

Experimental Workflow Diagram

Workflow cluster_caption Step-by-step workflow for the synthesis of this compound. A 1. Setup Dissolve Isopropylhydrazine in DCM at 0°C B 2. Reagent Addition Add Acetic Anhydride solution dropwise A->B C 3. Reaction Stir at RT for 2-3h Monitor via TLC B->C D 4. Quenching Add sat. NaHCO3 to neutralize acid C->D E 5. Extraction Separate organic layer, extract aqueous phase D->E F 6. Drying & Concentration Dry with MgSO4, remove solvent via rotovap E->F G 7. Crystallization Recrystallize from diethyl ether F->G H Final Product Pure this compound G->H caption_node

Caption: Experimental workflow for this compound synthesis.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the isopropyl and acetyl groups, as well as the N-H protons.

  • Infrared (IR) Spectroscopy: An IR spectrum should show characteristic absorption bands for the N-H bonds and the amide C=O stretch.

  • Melting Point Analysis: A sharp melting point range indicates high purity of the crystalline product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

This multi-faceted characterization approach provides a robust validation of the synthesis outcome, aligning with the principles of trustworthiness and scientific integrity.

References

Synthesis of N'-Isopropylacetohydrazide: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the synthesis of N'-Isopropylacetohydrazide, a valuable chemical intermediate. We will delve into the core chemical principles, present a detailed and validated experimental protocol, and discuss essential characterization techniques and critical safety considerations. The content is structured to provide not just a procedural methodology, but also the scientific rationale behind the experimental design, reflecting a field-proven approach for drug development and research professionals.

Introduction and Strategic Importance

This compound is a substituted hydrazide, a class of compounds recognized for its utility as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. The structure, featuring both a nucleophilic hydrazine moiety and a stable acetyl group, allows for a variety of subsequent chemical transformations. Its synthesis is a foundational example of nucleophilic acyl substitution, and mastering its preparation provides a scalable and reliable source of this key intermediate.

Theoretical Framework: Principles of Synthesis

The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. This process involves the attack of a nucleophile (isopropylhydrazine) on an electrophilic carbonyl carbon of an acetylating agent.

The Core Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a tetrahedral intermediate. The more nucleophilic terminal nitrogen of isopropylhydrazine attacks the carbonyl carbon of the acetylating agent. The subsequent collapse of this intermediate expels a leaving group, resulting in the formation of the stable amide bond of this compound.

Strategic Reagent Selection

The success and efficiency of the synthesis hinge on the appropriate choice of reagents and conditions.

  • Hydrazine Source: Isopropylhydrazine is the key starting material. It is a mono-substituted hydrazine, which directs the acylation to the terminal (-NH2) nitrogen, as it is more sterically accessible and generally more nucleophilic than the substituted nitrogen.

  • Acetylating Agent: The choice of acetylating agent is critical.

    • Acetic Anhydride: A common and effective choice. It is highly reactive, and the byproduct, acetic acid, can be easily removed with a simple aqueous base wash.

    • Acetyl Chloride: More reactive than acetic anhydride, but it produces corrosive hydrogen chloride (HCl) gas as a byproduct. This necessitates the use of a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to act as an acid scavenger, which can sometimes complicate purification.

  • Solvent: A dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate is typically used. The solvent must be inert to the reaction conditions and capable of dissolving the starting materials.

  • Reaction Conditions: The reaction is often exothermic. Therefore, initial cooling (e.g., using an ice bath) during the addition of the acetylating agent is a critical control measure to prevent side reactions and ensure a high yield.

Experimental Protocol: Synthesis via Acylation of Isopropylhydrazine

This protocol details a reliable and scalable method for the synthesis of this compound using acetic anhydride.

Materials and Equipment
  • Chemicals: Isopropylhydrazine, Acetic Anhydride, Dichloromethane (DCM, anhydrous), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Apparatus: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a fume hood, charge a 250 mL round-bottom flask with isopropylhydrazine (e.g., 7.41 g, 0.1 mol) and anhydrous dichloromethane (100 mL). Begin stirring the solution with a magnetic stirrer.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Reagent Addition: Add acetic anhydride (e.g., 10.21 g, 0.1 mol) to a dropping funnel and add it dropwise to the stirred isopropylhydrazine solution over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize and remove the acetic acid byproduct. (Caution: CO₂ evolution).

    • Brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a pure, crystalline solid.

Characterization and Purity Analysis

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.[1][2][3][4]

Technique Expected Observations
¹H NMR Signals corresponding to the acetyl methyl protons (singlet, ~2.0 ppm), the isopropyl methine proton (septet), the isopropyl methyl protons (doublet), and two broad signals for the N-H protons.
¹³C NMR Resonances for the carbonyl carbon (~170 ppm), the acetyl methyl carbon, and the two distinct carbons of the isopropyl group.
IR Spectroscopy Characteristic absorption bands for N-H stretching (two bands in the 3200-3400 cm⁻¹ region) and a strong C=O (amide I) stretch around 1650 cm⁻¹.
Mass Spectrometry The molecular ion peak (M+) corresponding to the mass of the this compound molecule (C₅H₁₂N₂O, M.W. = 116.16 g/mol ).

Critical Safety and Handling Protocols

Hydrazine and its derivatives are hazardous materials and must be handled with appropriate precautions.[5][6][7]

  • Toxicity: Hydrazine derivatives are classified as toxic and are potential carcinogens.[7] All manipulations must be conducted within a certified chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber).[6]

  • Reaction Control: The acylation reaction is exothermic. Proper cooling and slow, controlled addition of reagents are essential to prevent a runaway reaction.

  • Waste Disposal: All chemical waste, including aqueous washes and solvent waste, must be disposed of according to institutional and local environmental regulations. Do not discharge hydrazine-containing waste into common sewers.[8]

  • Spill Response: In case of a spill, evacuate the area. Use absorbent material to contain the spill and decontaminate the area as per your institution's safety protocols. Ensure adequate ventilation.[9]

Visualizations and Data

Reaction Mechanism and Workflow Diagrams

Caption: Reaction mechanism for the synthesis of this compound.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification React 1. React Isopropylhydrazine with Acetic Anhydride in DCM Quench 2. Quench/Wash with Sat. NaHCO3 & Brine React->Quench Dry 3. Dry Organic Layer (MgSO4) Quench->Dry Evaporate 4. Concentrate under Reduced Pressure Dry->Evaporate Purify 5. Purify by Recrystallization Evaporate->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow from reaction to final purified product.
Reagent Data Table

ReagentFormulaMolar Mass ( g/mol )Density (g/mL)Key Hazards
IsopropylhydrazineC₃H₁₀N₂74.120.87Toxic, Flammable, Potential Carcinogen[7]
Acetic AnhydrideC₄H₆O₃102.091.08Corrosive, Flammable, Lachrymator
DichloromethaneCH₂Cl₂84.931.33Volatile, Potential Carcinogen

References

An In-depth Technical Guide to N'-Isopropylacetohydrazide: Chemical Properties, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N'-Isopropylacetohydrazide, a molecule of interest within the broader class of hydrazide compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical and structural characteristics of this compound, alongside a discussion of its potential biological significance and the methodologies for its synthesis and analysis. By synthesizing established chemical principles with data from analogous compounds, this guide aims to serve as a foundational resource for the scientific exploration of this molecule.

Molecular Structure and Chemical Identity

This compound, with the CAS Number 4466-50-6, is a derivative of acetic acid and isopropylhydrazine.[1][2][3][4] Its structure incorporates a hydrazide functional group (-CONHNH-) with an isopropyl substituent on the terminal nitrogen atom. This structural arrangement bestows upon the molecule a unique combination of polarity, hydrogen bonding capabilities, and steric hindrance, which are pivotal in defining its chemical behavior and potential biological interactions.

The key identifiers for this compound are summarized in the table below:

IdentifierValueSource(s)
CAS Number 4466-50-6[1][2][3][4]
Molecular Formula C₅H₁₂N₂O[1][2][4]
Molecular Weight 116.16 g/mol [1][2]
IUPAC Name This compound[3][4]
Synonyms 1-Acetyl-2-isopropylhydrazine, N'-propan-2-ylacetohydrazide[3][4]
SMILES CC(C)NNC(=O)C[1][4]
InChI InChI=1S/C5H12N2O/c1-4(2)6-7-5(3)8/h4,6H,1-3H3,(H,7,8)[4]

A 2D representation of the chemical structure of this compound is provided below:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale
Physical State White to off-white solidConsistent with similar low molecular weight hydrazides.[2]
Melting Point Moderately low to mediumThe presence of hydrogen bonding (N-H) would increase the melting point compared to a non-polar compound of similar size, but the overall small size of the molecule suggests it would not be excessively high.
Boiling Point Elevated relative to its molecular weightSignificant hydrogen bonding capabilities would require more energy to transition to the gas phase.
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO). Limited solubility in water. Insoluble in non-polar solvents (e.g., hexane).The polar amide and hydrazide functionalities suggest solubility in polar solvents. The hydrophobic isopropyl and acetyl groups may limit extensive water solubility, a characteristic seen in related compounds like N'-phenylacetohydrazide.[5]
pKa The N-H protons are weakly acidic, while the lone pairs on the nitrogen and oxygen atoms are basic. The exact pKa values would require experimental determination.The pKa of related N-isopropylacrylamide copolymers has been investigated, though this is not a direct measure for the parent molecule.[6]

Synthesis and Characterization

Proposed Synthesis Route

A plausible and efficient method for the synthesis of this compound involves the acylation of isopropylhydrazine with an acetylating agent. A common and effective acetylating agent for this purpose is acetic anhydride.

The proposed reaction is as follows:

Isopropylhydrazine + Acetic Anhydride → this compound + Acetic Acid

G reagents Isopropylhydrazine Acetic Anhydride reaction_conditions Inert Solvent (e.g., Dichloromethane) Room Temperature reagents->reaction_conditions 1. Mix workup Aqueous Workup (e.g., NaHCO₃ wash) reaction_conditions->workup 2. Reaction purification Column Chromatography or Recrystallization workup->purification 3. Isolate Crude product This compound purification->product 4. Purify

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylhydrazine in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Acetylating Agent: Cool the solution in an ice bath. Slowly add one equivalent of acetic anhydride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct. Extract the aqueous layer with the organic solvent used for the reaction.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Analytical Characterization

The structural confirmation of the synthesized this compound would be achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The isopropyl group should exhibit a doublet for the six methyl protons and a septet for the methine proton. The acetyl group will present as a singlet. The N-H protons will appear as broad singlets.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the isopropyl group, and the acetyl methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the amide, and the C-H stretching of the alkyl groups.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 116.16. Fragmentation patterns can provide further structural information.

Potential Biological Activity and Applications

While specific studies on the biological effects of this compound are not widely published, the broader class of hydrazide and hydrazone derivatives is well-documented for a diverse range of pharmacological activities.[1][2][4][7][8] This provides a strong rationale for investigating this compound for similar properties.

Potential Areas of Investigation:

  • Antimicrobial Activity: Many hydrazide derivatives have been shown to possess antibacterial and antifungal properties.[3][9][10] The mechanism of action often involves the inhibition of essential enzymes or disruption of cell wall synthesis in microorganisms.

  • Anticonvulsant Activity: Certain hydrazide-hydrazone compounds have demonstrated efficacy in preclinical models of epilepsy.[11]

  • Anti-inflammatory Effects: The hydrazide moiety is present in some compounds with anti-inflammatory properties.[4][7]

  • Anticancer Potential: Numerous hydrazone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[11]

The presence of the isopropyl group in this compound may influence its lipophilicity and steric profile, potentially modulating its biological activity and pharmacokinetic properties compared to other substituted acetohydrazides.

G cluster_potential_activities Potential Biological Activities main_compound This compound antimicrobial Antimicrobial main_compound->antimicrobial Investigate anticonvulsant Anticonvulsant main_compound->anticonvulsant Investigate anti_inflammatory Anti-inflammatory main_compound->anti_inflammatory Investigate anticancer Anticancer main_compound->anticancer Investigate

Caption: Potential avenues for biological investigation of this compound.

Safety and Toxicology (Inferred)

Potential Hazards:

  • Harmful if swallowed.

  • May cause skin and eye irritation.

  • May cause respiratory irritation.

Recommended Safety Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

It is imperative to consult a comprehensive and up-to-date SDS for this specific compound, should it become available, before commencing any experimental work.

Conclusion

This compound is a structurally interesting molecule within the pharmacologically significant class of hydrazides. While specific experimental data on its properties are limited, its chemical characteristics can be reasonably predicted. The established biological activities of related hydrazide compounds provide a strong impetus for the further investigation of this compound in various therapeutic areas. The synthetic route proposed herein is straightforward and relies on well-established chemical transformations, making the compound accessible for research purposes. This guide provides a foundational framework for scientists and researchers to embark on the exploration of this compound and its potential contributions to the field of medicinal chemistry and drug discovery.

References

N'-Isopropylacetohydrazide mechanism of action in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of N'-Isopropylacetohydrazide in Organic Reactions

For Professionals in Research, Chemical Science, and Drug Development

Foreword: Beyond the Reagent Shelf

In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and atom economy is paramount. Transition metal-catalyzed C–H functionalization has emerged as a transformative strategy, allowing for the direct conversion of ubiquitous C–H bonds into valuable chemical linkages. However, the challenge of controlling selectivity—activating one specific C–H bond among many—remains a central theme of innovation. This guide delves into the mechanistic underpinnings of this compound, a molecule that exemplifies the powerful "transient directing group" strategy. We will move beyond simple reaction schemes to explore the causality behind its efficacy, focusing on the dynamic interplay of coordination chemistry, intermediate stability, and catalytic turnover that defines its mechanism of action. This document is structured not as a rigid manual, but as a narrative of molecular strategy, designed to provide researchers with both a deep understanding and a practical framework for application.

The Core Principle: this compound as a Transient Directing Group

The primary and most powerful role of this compound in modern organic synthesis is as a transient directing group (TDG) , particularly in palladium-catalyzed C(sp³)–H functionalization of carbonyl compounds.[1][2][3] The "transient" nature is key; the directing group is formed in situ from the catalyst and the substrate (an aldehyde or ketone), orchestrates the selective C–H activation, and is cleaved post-reaction, liberating the functionalized product and regenerating the catalyst. This circumvents the need for multi-step synthesis to install and later remove a directing group, thus enhancing overall efficiency.[4]

The mechanism unfolds in a precise sequence, beginning with the reversible condensation of this compound with a ketone or aldehyde substrate.

In Situ Formation of the Active N'-Isopropylacetohydrazone Directing Group

The process is initiated by the acid-catalyzed condensation of the primary amine of the hydrazide with a carbonyl compound. This reaction establishes a C=N bond, forming an N'-isopropylacetohydrazone. This newly formed hydrazone is the true, active directing group that engages with the metal catalyst.

G cluster_0 Step 1: In Situ Formation of the Active Directing Group Ketone Substrate (Ketone/Aldehyde) Hydrazone Active Directing Group (N'-Isopropylacetohydrazone) Ketone->Hydrazone + Hydrazide This compound (TDG Precursor) Hydrazide->Hydrazone + H2O H₂O Hydrazone->H2O

Caption: Reversible condensation forming the active hydrazone.

This initial step is crucial because it covalently links the directing functionality (the hydrazone) to the substrate, positioning it to orchestrate a subsequent intramolecular C–H activation.

The Catalytic Cycle: Palladium-Catalyzed C(sp³)–H Arylation

The most well-documented application of this strategy is the palladium-catalyzed arylation of C(sp³)–H bonds at the β- or γ-position of aliphatic ketones and aldehydes.[1][2] The N'-isopropylacetohydrazone guides the palladium catalyst to the desired position, demonstrating remarkable regioselectivity.

Mechanism of Action: A Step-by-Step Dissection

The catalytic cycle involves a sequence of coordination, C–H activation, oxidative addition, and reductive elimination steps. The entire process is a symphony of oxidation state changes at the palladium center (Pd(II)/Pd(IV)).[5]

  • Coordination: The active Pd(II) catalyst (e.g., from Pd(OAc)₂) coordinates to the bidentate N'-isopropylacetohydrazone. Chelation occurs through the imine nitrogen and the amide oxygen, forming a stable five-membered ring with the palladium center. This complex is the foundational intermediate for C–H activation.

  • Concerted Metalation-Deprotonation (CMD): This is the selectivity-determining and often rate-limiting step.[6][7] The pre-coordinated palladium center activates a specific C–H bond. An external base (often the acetate anion or a ligand) assists in abstracting the proton, leading to the formation of a stable palladacycle intermediate.

    • Causality of Site-Selectivity: The regiochemical outcome (β vs. γ activation) is dictated by the thermodynamic stability of the resulting palladacycle.

      • γ-Arylation: Activation of a γ-C–H bond proceeds through a more stable [3][5]-fused bicyclic palladacycle . This six-membered ring is generally less strained, making this pathway kinetically and thermodynamically favored when accessible.[2]

      • β-Arylation: Activation of a β-C–H bond requires the formation of a more strained [5][5]-fused bicyclic palladacycle . This pathway becomes competitive when γ-protons are absent or when specific ligands are used to favor this geometry.[1]

  • Oxidative Addition: An aryl halide (Ar-X) oxidatively adds to the Pd(II) center of the palladacycle. This forms a high-energy, octahedral Pd(IV) intermediate.

  • Reductive Elimination: The newly introduced aryl group and the alkyl group from the substrate couple, forming the product C-C bond. This step is typically fast and irreversible, causing the palladium center to be reduced from Pd(IV) back to Pd(II).

  • Hydrolysis and Catalyst Regeneration: The arylated hydrazone product dissociates from the Pd(II) center. It is then hydrolyzed to release the final functionalized ketone/aldehyde and the original this compound. The regenerated Pd(II) catalyst and the hydrazide are now free to re-enter the catalytic cycle.

Visualization of the Catalytic Cycle

G pd_ii pd_ii pd_iv pd_iv organic organic process process start Pd(OAc)₂ Catalyst coord [Pd(II)-Hydrazone] Complex start->coord + Hydrazone palladacycle Palladacycle Intermediate (β or γ) coord->palladacycle C-H Activation (CMD) -HOAc pd_iv_int [Pd(IV)-Aryl-Alkyl] Complex palladacycle->pd_iv_int Oxidative Addition + Ar-X product_complex [Pd(II)-Product Complex] pd_iv_int->product_complex Reductive Elimination product_complex->start Ligand Exchange hydrolysis Hydrolysis product_complex->hydrolysis hydrazone Hydrazone (DG) ar_x Ar-X product Arylated Ketone tdg N'-Isopropyl- acetohydrazide tdg->hydrazone + Ketone - H₂O ketone Ketone ketone->hydrazone hydrolysis->product hydrolysis->tdg

Caption: Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

Experimental Protocols and Performance Data

The trustworthiness of a mechanism is validated by its successful application in the laboratory. The protocols for these reactions are typically robust, though sensitive to ligand and solvent choice.

Representative Protocol: γ-Arylation of an Aliphatic Ketone

This protocol is adapted from established literature procedures for acetohydrazide-directed C–H arylation.[2]

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube, add the aliphatic ketone (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂ (10 mol%), and the 2-pyridone ligand (30 mol%).

  • Reagent Addition: Add this compound (20 mol%) and Ag₂CO₃ (2.0 equiv.).

  • Solvent and Atmosphere: Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon). Add hexafluoroisopropanol (HFIP) as the solvent (0.1 M).

  • Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the γ-arylated ketone.

Expertise Insight: The choice of HFIP as a solvent is critical. Its high polarity and non-coordinating nature can stabilize cationic intermediates and promote the C-H activation step. The silver salt (Ag₂CO₃) acts as a halide scavenger, facilitating the oxidative addition and preventing catalyst inhibition.

Data Presentation: Substrate Scope and Yields

The following table summarizes representative results for the palladium-catalyzed arylation of ketones using acetohydrazide as a transient directing group, demonstrating the method's versatility.

EntryKetone SubstrateAryl IodideProductYield (%)Ref
12-Pentanone4-Iodotolueneγ-Arylated75[2]
22-Hexanone1-Iodo-4-methoxybenzeneγ-Arylated81[2]
3Cyclohexanone1-Iodo-4-fluorobenzeneβ-Arylated68[1]
43-PentanoneIodobenzeneβ-Arylated72[1]
52-Pentanone1-Iodo-4-(trifluoromethyl)benzeneγ-Arylated65[2]

Alternative Mechanistic Pathways: A Frontier View

While the role of this compound as a TDG is well-established, its structure suggests potential for other modes of reactivity, representing areas for future research.

Hypothetical Role as a Nitrogen-Centered Radical Precursor

Hydrazine derivatives can serve as precursors to nitrogen-centered radicals under oxidative conditions. A plausible, though currently speculative, mechanism could involve a single-electron transfer (SET) from the hydrazide to a suitable oxidant or photocatalyst.

G reagent reagent radical radical process process product product hydrazide This compound n_radical N-Centered Radical hydrazide->n_radical SET / Oxidation oxidant Oxidant (e.g., PIFA, hv) oxidant->n_radical hat 1,5-HAT n_radical->hat substrate Substrate (R-H) substrate->hat c_radical C-Centered Radical (R•) final_product Functionalized Product c_radical->final_product + Trap trap Radical Trap (e.g., Alkene) trap->final_product hat->c_radical

Caption: Plausible pathway for N-centered radical generation.

This nitrogen-centered radical could then undergo an intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to generate a carbon-centered radical at a distal site, which could then be trapped by another reagent. This pathway is analogous to the well-known Hofmann-Löffler-Freytag reaction.[8]

Conclusion: A Versatile Tool Grounded in Mechanistic Predictability

This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its primary mechanism of action as a transient directing group for palladium-catalyzed C(sp³)–H functionalization is a testament to the power of rational catalyst and ligand design. By understanding the intricate details of its operation—from the in situ formation of the active hydrazone to the stability of the key palladacycle intermediates—researchers can harness its capabilities to achieve predictable and selective transformations. The potential for this scaffold to engage in other mechanistic manifolds, such as radical-mediated pathways, opens exciting new avenues for reaction discovery. This guide serves as a foundation for both applying the known chemistry and exploring the yet-to-be-discovered potential of this valuable reagent.

References

An In-Depth Technical Guide to the Potential Applications of N'-Isopropylacetohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hydrazide-hydrazone scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3] This technical guide delves into the prospective therapeutic applications of a specific, yet underexplored, member of this class: N'-Isopropylacetohydrazide. By leveraging established knowledge of structurally related compounds, we will outline a comprehensive research and development framework to unlock its potential. This document is intended for researchers, scientists, and drug development professionals, providing both a strategic overview and detailed, actionable experimental protocols. We will explore hypothesized applications in oncology, infectious diseases, and inflammatory conditions, grounded in the rich chemical versatility of the hydrazide core.

The Hydrazide-Hydrazone Moiety: A Privileged Scaffold in Drug Discovery

The hydrazide-hydrazone functional group (-CONHNHR) is a versatile structural motif that has been extensively incorporated into a multitude of biologically active molecules.[3] These compounds have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities.[1][2][4] The efficacy of this scaffold is often attributed to the azomethine group (-NHN=CH-), which can participate in various biological interactions.[1]

The ability of the hydrazide-hydrazone moiety to form coordination complexes with metal ions can also influence its biological activity.[2] Furthermore, this group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's pharmacological properties.[2] The synthetic tractability of hydrazides allows for the creation of large, diverse libraries of compounds for screening, making them an attractive starting point for drug discovery campaigns.

This compound, with its simple yet distinct substitution pattern, represents a novel chemical entity within this pharmacologically significant class. Its potential has yet to be systematically explored, offering a unique opportunity for the discovery of new therapeutic agents.

Hypothesized Therapeutic Applications of this compound

Based on the extensive literature on hydrazide-hydrazone derivatives, we can hypothesize several promising avenues for the therapeutic application of this compound.

Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents.[4] Hydrazide derivatives have been a fruitful area of research in this regard.[4] For instance, the foundational anti-tuberculosis drug, isoniazid, is a hydrazide.[4] Numerous studies have demonstrated the potent antibacterial and antifungal activities of various hydrazone derivatives against a wide range of clinically relevant strains.[1][2]

Causality: The antimicrobial action of some hydrazones is believed to stem from their ability to chelate trace metals essential for microbial enzyme function or to inhibit specific enzymes involved in cell wall synthesis or DNA replication. The isopropyl group on this compound may influence its lipophilicity, potentially enhancing its ability to penetrate microbial cell membranes.

Anticancer Therapeutics

The search for novel, effective, and less toxic anticancer drugs is a perpetual goal in medicinal chemistry. Hydrazide-hydrazone derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines.[3][5]

Causality: The proposed mechanisms of anticancer action for this class of compounds are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[5] The this compound scaffold could serve as a foundation for the development of targeted therapies, with modifications to the isopropyl or acetyl groups allowing for optimization of potency and selectivity.

Anti-inflammatory Drugs

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis and neurodegenerative disorders. Several novel hydrazide and hydrazone derivatives have shown significant anti-inflammatory and analgesic properties in preclinical models.[1][6]

Causality: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) or to modulate inflammatory signaling pathways. This compound could potentially act as a novel anti-inflammatory agent, and its simple structure may offer a favorable side-effect profile compared to more complex molecules.

A Proposed Research and Development Workflow

To systematically evaluate the therapeutic potential of this compound, a structured research and development plan is essential. The following sections outline key experimental protocols.

Synthesis and Characterization of this compound

A straightforward and efficient synthesis is the first step in any drug discovery program.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetic hydrazide (1.0 eq) dissolved in a suitable solvent such as ethanol or isopropanol.

  • Addition of Aldehyde/Ketone: To the stirred solution, add acetone (1.1 eq), which will react with the hydrazide to form the corresponding hydrazone. The isopropyl group is introduced via the use of acetone in this case, which upon condensation and reduction will yield the desired product. A more direct alkylation of the N' position can also be envisioned.

  • Catalysis: A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the condensation reaction.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The structure of the purified this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Proposed Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Characterization Acetic Hydrazide Acetic Hydrazide Condensation in Ethanol\n(Acid Catalyst) Condensation in Ethanol (Acid Catalyst) Acetic Hydrazide->Condensation in Ethanol\n(Acid Catalyst) Acetone Acetone Acetone->Condensation in Ethanol\n(Acid Catalyst) Solvent Removal Solvent Removal Condensation in Ethanol\n(Acid Catalyst)->Solvent Removal Crude Product Recrystallization / Chromatography Recrystallization / Chromatography Solvent Removal->Recrystallization / Chromatography NMR & Mass Spectrometry NMR & Mass Spectrometry Recrystallization / Chromatography->NMR & Mass Spectrometry Purified Product G cluster_synthesis Compound Synthesis cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Studies This compound This compound Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) This compound->Antimicrobial Assay (MIC) Anticancer Assay (IC50) Anticancer Assay (IC50) This compound->Anticancer Assay (IC50) Anti-inflammatory Assay (in vitro) Anti-inflammatory Assay (in vitro) This compound->Anti-inflammatory Assay (in vitro) Mechanism of Action Studies Mechanism of Action Studies Antimicrobial Assay (MIC)->Mechanism of Action Studies Active Anticancer Assay (IC50)->Mechanism of Action Studies Active & Selective In Vivo Efficacy Models In Vivo Efficacy Models Anti-inflammatory Assay (in vitro)->In Vivo Efficacy Models Active Mechanism of Action Studies->In Vivo Efficacy Models Preliminary Toxicology Preliminary Toxicology In Vivo Efficacy Models->Preliminary Toxicology

References

The Strategic Screening of N'-Isopropylacetohydrazide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the hydrazide scaffold represents a privileged structural motif, consistently yielding compounds with a broad spectrum of biological activities.[1][2][3] This guide delves into the systematic biological activity screening of a specific, yet promising subclass: N'-Isopropylacetohydrazide derivatives. We will navigate the strategic design of a screening cascade, from initial high-throughput in vitro assays to more complex biological evaluations, all while emphasizing the rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this versatile chemical class.

The this compound Scaffold: Rationale for Screening

The hydrazide functional group (-CONHNH-) is a cornerstone of many pharmacologically active agents.[3][4] Its ability to form stable complexes with metal ions, participate in hydrogen bonding, and act as a versatile synthon for various heterocyclic systems contributes to its diverse bioactivities.[5][6] The incorporation of an isopropyl group on the terminal nitrogen (N') introduces lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets.[7] This strategic combination of a proven pharmacophore with a lipophilic moiety makes this compound derivatives compelling candidates for biological screening.

The core hypothesis is that this scaffold can be elaborated with various substituents to modulate its physicochemical properties and target affinity, leading to the discovery of novel therapeutic agents. Based on the extensive literature on hydrazide derivatives, the primary therapeutic areas to explore for this compound derivatives include, but are not limited to:

  • Antimicrobial Activity: Hydrazide-hydrazones are known to exhibit potent antibacterial and antifungal properties.[1][6][8]

  • Anticancer Activity: Numerous hydrazide derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[9][10][11][12][13]

  • Anti-inflammatory Activity: The hydrazone moiety is present in compounds with notable anti-inflammatory effects.[14][15]

  • Enzyme Inhibition: Hydrazides have been identified as inhibitors of various enzymes, including carbonic anhydrase and kinases.[11][16][17][18]

The Screening Cascade: A Multi-tiered Approach

A successful screening campaign relies on a logical and tiered approach to efficiently identify and validate promising lead compounds. This "screening cascade" begins with broad, high-throughput assays and progressively moves towards more specific and biologically relevant models for the most promising candidates.

Screening Cascade for this compound Derivatives cluster_0 Tier 1: Primary Screening (In Vitro) cluster_1 Tier 2: Secondary Screening & Selectivity cluster_2 Tier 3: Mechanistic & In-Cellulo Studies cluster_3 Tier 4: In Silico & Preclinical Evaluation Primary_Assays Broad Spectrum Bioassays (e.g., Antimicrobial, Cytotoxicity) Secondary_Assays Dose-Response & Selectivity (e.g., MIC, IC50 on multiple cell lines) Primary_Assays->Secondary_Assays Active 'Hits' Mechanistic_Studies Target Identification & Pathway Analysis (e.g., Enzyme inhibition, Apoptosis assays) Secondary_Assays->Mechanistic_Studies Potent & Selective 'Leads' Preclinical_Evaluation ADMET Profiling & In Vivo Models Mechanistic_Studies->Preclinical_Evaluation Validated 'Candidates'

Caption: A tiered screening cascade for this compound derivatives.

Experimental Protocols: A Step-by-Step Guide

The following protocols represent foundational assays for the initial screening of this compound derivatives.

Antimicrobial Susceptibility Testing

The goal of this assay is to determine the minimum inhibitory concentration (MIC) of the synthesized derivatives against a panel of clinically relevant bacteria and fungi.

Protocol: Broth Microdilution Method

  • Preparation of Bacterial/Fungal Inoculum: Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration (typically 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance using a microplate reader.

In Vitro Cytotoxicity Assessment

This assay is crucial for evaluating the potential anticancer activity of the derivatives and for assessing their general toxicity to human cells.

Protocol: MTT Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate culture medium.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[10]

Anti-inflammatory Activity Screening

This assay provides an initial assessment of the anti-inflammatory potential of the derivatives by measuring their ability to inhibit the production of a key inflammatory mediator, nitric oxide (NO).

Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of the this compound derivatives for 1-2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).[19][20]

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Nitrite Quantification (Griess Assay): The production of NO is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

In Silico ADMET Profiling: Early Prediction of Drug-likeness

Before committing to expensive and time-consuming preclinical studies, it is essential to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead compounds.[21][22][23] In silico tools can provide valuable early insights into the drug-likeness of a molecule.[24][25]

ADMET Profiling Workflow Input This compound Derivative Structure ADMET_Prediction In Silico ADMET Prediction Software Input->ADMET_Prediction Output Predicted Properties: - Absorption (e.g., Caco-2 permeability) - Distribution (e.g., BBB penetration) - Metabolism (e.g., CYP450 inhibition) - Excretion - Toxicity (e.g., hERG inhibition, Ames test) ADMET_Prediction->Output Decision Go/No-Go Decision for Further Development Output->Decision

Caption: A simplified workflow for in silico ADMET profiling.

Key ADMET Parameters to Evaluate:

  • Absorption: Prediction of oral bioavailability and intestinal absorption.

  • Distribution: Blood-brain barrier penetration and plasma protein binding.

  • Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

  • Excretion: Prediction of renal clearance.

  • Toxicity: Prediction of potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities.

Data Presentation and Interpretation

All quantitative data from the screening assays should be summarized in a clear and concise tabular format to facilitate comparison between derivatives.

Table 1: Representative Data Summary for this compound Derivatives

Compound IDAntimicrobial MIC (µg/mL) vs. S. aureusAnticancer IC50 (µM) vs. MCF-7Anti-inflammatory NO Inhibition (%) at 10 µM
Lead Compound 1 85.265
Lead Compound 2 >1281.842
Control Drug 21.585

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The biological activity screening of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. The systematic approach outlined in this guide, from broad primary screening to focused mechanistic studies and in silico profiling, provides a robust framework for identifying and advancing lead compounds. The inherent versatility of the hydrazide scaffold suggests that with strategic chemical modifications and rigorous biological evaluation, this compound derivatives hold significant potential in the ongoing quest for new and effective medicines. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of the most promising hits, followed by validation in relevant in vivo models.

References

N'-Isopropylacetohydrazide: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N'-Isopropylacetohydrazide, identified by the CAS number 4466-50-6 , is a chemical compound with the molecular formula C5H12N2O.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed overview of its known physical and chemical properties, safety and handling protocols, and potential, though not yet extensively documented, applications. While specific experimental data for this compound remains limited in publicly accessible literature, this document consolidates available information and draws logical inferences from related chemical structures to provide a foundational understanding for future research endeavors.

Chemical Identity and Core Physical Properties

This compound is a hydrazide derivative characterized by an isopropyl group attached to the terminal nitrogen of an acetohydrazide core. This structure suggests potential for hydrogen bonding and specific stereochemical interactions, which could be relevant in various chemical and biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4466-50-6[1]
Molecular Formula C5H12N2O[1]
Molecular Weight 116.16 g/mol [1]
Physical Form Solid (inferred)[1]
Storage Temperature 2-8°C
SMILES Code CC(C)NNC(=O)C

Synthesis and Reactivity Profile

While specific, peer-reviewed synthesis protocols for this compound are not extensively published, a general understanding of its formation can be derived from standard organic chemistry principles.

Conceptual Synthetic Pathway

A plausible synthetic route would involve the reaction of isopropylhydrazine with an acetylating agent, such as acetic anhydride or acetyl chloride. This nucleophilic acyl substitution reaction would result in the formation of the corresponding acetohydrazide.

DOT Diagram: Conceptual Synthesis of this compound

G Isopropylhydrazine Isopropylhydrazine Isopropylhydrazine->Reaction AcetylatingAgent Acetic Anhydride or Acetyl Chloride AcetylatingAgent->Reaction Product This compound Byproduct Acetic Acid or HCl Product->Byproduct + (Byproduct) Reaction->Product +

Caption: A plausible synthetic route to this compound.

Reactivity and Stability

The hydrazide functional group in this compound is expected to be the primary center of reactivity. It can undergo oxidation, reduction, and further acylation or alkylation reactions. The presence of the isopropyl group may introduce steric hindrance, potentially influencing the rate and regioselectivity of these reactions.

For storage, it is recommended to keep this compound in an inert atmosphere at refrigerated temperatures (2-8°C) to maintain its stability.

Potential Applications in Drug Development and Research

Although specific applications of this compound in drug development are not well-documented, its chemical structure suggests several areas of potential interest for researchers. Hydrazide moieties are present in a number of pharmacologically active compounds and are often utilized as key building blocks or pharmacophores.

Potential research applications could include:

  • Intermediate in a multi-step synthesis: Its structure could serve as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic properties.

  • Fragment-based drug discovery: The molecule could be explored as a fragment for screening against various biological targets.

  • Coordination chemistry: The hydrazide group can act as a ligand for metal ions, suggesting potential applications in the development of novel coordination complexes with catalytic or biological activity.

Safety, Handling, and Experimental Protocols

Hazard Identification and Safety Precautions

Based on available safety data for related compounds, this compound should be handled with care. The following is a summary of potential hazards and recommended precautions:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Experimental Protocol: Solubility Assessment

To address the current gap in knowledge, a fundamental experimental protocol to determine the solubility of this compound is outlined below. This protocol is a standard procedure and should be adapted based on available laboratory equipment and safety guidelines.

Objective: To determine the approximate solubility of this compound in various solvents at ambient temperature.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical instrumentation

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials.

    • Tightly cap the vials and vortex for 2-3 minutes to facilitate dissolution.

    • Allow the vials to equilibrate at a constant temperature (e.g., 25°C) for 24 hours, with intermittent shaking.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Analysis of the Supernatant:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted supernatant using a calibrated HPLC method.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that specific solvent.

DOT Diagram: Solubility Assessment Workflow

G Start Start: Excess Solute + Known Volume of Solvent Vortex Vortex and Equilibrate (24h at 25°C) Start->Vortex Centrifuge Centrifuge to Pellet Undissolved Solid Vortex->Centrifuge Aliquot Extract Aliquot of Clear Supernatant Centrifuge->Aliquot Dilute Dilute Aliquot Aliquot->Dilute Analyze Analyze via HPLC Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End: Solubility Data Calculate->End

References

An In-depth Technical Guide to the Solubility of N'-Isopropylacetohydrazide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of N'-Isopropylacetohydrazide in common organic solvents. Recognizing the scarcity of publicly available quantitative data, this document emphasizes a dual approach: theoretical prediction based on molecular structure and a detailed, field-proven experimental protocol for empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of solubility for applications in synthesis, purification, and formulation. It explains the causal relationships behind experimental choices and provides a self-validating protocol to ensure scientific integrity.

Introduction

This compound (CAS No. 4466-50-6) is an organic compound featuring a hydrazide functional group.[1] As with any chemical entity in research and development, a thorough understanding of its solubility profile is a critical prerequisite for its effective application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques like recrystallization, and is a cornerstone of formulation development.

Currently, specific, quantitative solubility data for this compound across a range of common organic solvents is not widely published. This guide, therefore, serves a vital role by not only predicting its solubility behavior based on first principles but also by providing a detailed, authoritative methodology for researchers to determine this crucial physicochemical property in their own laboratories.

Part 1: Theoretical Solubility Profile & Predictive Analysis

The principle of "like dissolves like" is the foundation for predicting solubility.[2][3] This principle states that substances with similar molecular structures and intermolecular forces are likely to be miscible.[4][5][6] To apply this, we must first analyze the molecular structure of this compound.

Molecular Structure Analysis:

  • Formula: C₅H₁₂N₂O

  • Molecular Weight: 116.16 g/mol

  • Key Functional Groups:

    • Hydrazide Group (-C(=O)NHNH-): This is a highly polar functional group capable of acting as both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen and the nitrogen lone pairs). This feature strongly suggests solubility in polar solvents.

    • Isopropyl Group (-CH(CH₃)₂): This is a nonpolar, aliphatic group. Its presence introduces lipophilic (oil-loving) character to the molecule.

    • Acetyl Group (-C(=O)CH₃): The carbonyl within this group contributes to the molecule's polarity.

The molecule thus possesses a dual nature: a polar "head" (the hydrazide group) and a small, nonpolar "tail" (the isopropyl group). The overall solubility will be a balance of these competing characteristics. Given the strong polarity of the hydrazide moiety, it is predicted to dominate the molecule's behavior, especially in solvents capable of hydrogen bonding.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can categorize solvents and predict the solubility of this compound. This provides a rational basis for solvent selection in experimental work.[7][8][9]

Solvent Class Examples Dominant Intermolecular Forces Predicted Solubility of this compound Rationale
Polar Protic Methanol, Ethanol, Water, IsopropanolHydrogen Bonding, Dipole-DipoleHigh to Very High These solvents can engage in strong hydrogen bonding with the N-H and C=O groups of the hydrazide moiety. The energetic favorability of these interactions should readily overcome the solute's crystal lattice energy.[6][10]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneDipole-DipoleModerate to High These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the N-H protons of the solute. While lacking donor capabilities, their strong dipole moments should facilitate dissolution.[5] Solubility is expected to be high, particularly in DMSO and DMF.
Nonpolar Hexane, Toluene, Diethyl Ether, ChloroformLondon Dispersion ForcesLow to Insoluble The intermolecular forces of these solvents are too weak and dissimilar to effectively solvate the highly polar hydrazide group.[11] The energy required to break the strong solute-solute interactions (hydrogen bonds) would not be compensated by weak solute-solvent interactions.

Part 2: Experimental Determination of Solubility

To move from prediction to empirical fact, a standardized protocol is required. The isothermal "shake-flask" method is a robust and widely accepted technique for determining the solubility of a solid in a solvent.[12][13] It is recognized by regulatory bodies like the OECD for its reliability.[14]

Causality Behind Experimental Design

The core principle of this method is to create a saturated solution at a constant temperature, where the dissolved solute is in equilibrium with the undissolved solid. Every step is designed to achieve and maintain this equilibrium and then accurately measure the resulting solute concentration.

  • Constant Temperature: Solubility is highly temperature-dependent.[15] A water bath or incubator is used to eliminate temperature fluctuations, which would otherwise lead to erroneous results.

  • Agitation: Shaking or stirring ensures that the entire volume of the solvent is continuously exposed to the solid, accelerating the path to equilibrium.

  • Equilibrium Time: Sufficient time (e.g., 24-48 hours) is critical to ensure the system has reached a true thermodynamic equilibrium and is not just kinetically limited.

  • Phase Separation: Centrifugation and/or filtration are crucial to cleanly separate the saturated liquid phase from any remaining solid particles before analysis. This prevents overestimation of the solubility.

  • Accurate Analysis: A precise analytical method (e.g., HPLC, GC, or gravimetric analysis) is required to quantify the concentration of the solute in the saturated solution.

Standard Protocol: Isothermal Shake-Flask Method
  • Preparation: a. Add an excess amount of solid this compound to a series of vials or flasks. "Excess" means enough solid will visibly remain undissolved upon reaching equilibrium. b. Accurately add a known volume or mass of the desired organic solvent to each vial.[16] c. Prepare at least three replicate samples for each solvent to ensure statistical validity.

  • Equilibration: a. Seal the vials to prevent solvent evaporation. b. Place the vials in a mechanical shaker or on a stir plate within a temperature-controlled environment (e.g., a 25 °C water bath or incubator). c. Agitate the samples for a predetermined period (a minimum of 24 hours is recommended; 48 hours is preferable to ensure equilibrium).

  • Phase Separation: a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle. b. To ensure complete removal of solid, centrifuge the samples at a high speed. c. Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) using a pipette. For volatile solvents, this should be done swiftly. Alternatively, the supernatant can be passed through a syringe filter (e.g., 0.22 µm) that is compatible with the solvent.

  • Analysis: a. Gravimetric Method (for non-volatile solvents): i. Weigh a clean, dry vial. ii. Transfer the aliquot of the saturated solution to the vial and record the exact mass or volume transferred. iii. Remove the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the solute's decomposition point. iv. Once all solvent is removed, weigh the vial again. The difference in mass corresponds to the dissolved this compound. b. Chromatographic Method (e.g., HPLC): i. Prepare a series of calibration standards of this compound in the same solvent at known concentrations. ii. Analyze the standards to generate a calibration curve. iii. Dilute the saturated solution aliquot with a known factor to bring its concentration within the range of the calibration curve. iv. Analyze the diluted sample and determine its concentration from the calibration curve. Account for the dilution factor to calculate the original concentration in the saturated solution.

  • Calculation: a. Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Isothermal Shake-Flask method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis cluster_calc 5. Calculation prep1 Add excess solute to vials prep2 Add known volume of solvent prep1->prep2 prep3 Prepare triplicates prep2->prep3 equil1 Seal vials prep3->equil1 equil2 Agitate at constant temperature (24-48h) equil1->equil2 sep1 Settle undissolved solid equil2->sep1 sep2 Centrifuge and/or filter sep1->sep2 sep3 Collect clear supernatant sep2->sep3 anal1 Quantify solute concentration sep3->anal1 anal2 (e.g., Gravimetric, HPLC, GC) anal1->anal2 calc1 Express solubility (g/100mL, mg/mL) anal1->calc1

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.

Part 3: Data Presentation and Interpretation

Experimental results should be meticulously recorded and presented for clear interpretation.

Table for Experimental Data Recording
Solvent Temperature (°C) Replicate 1 (mg/mL) Replicate 2 (mg/mL) Replicate 3 (mg/mL) Mean Solubility (mg/mL) Std. Deviation Qualitative Description
e.g., Methanol25
e.g., Acetone25
e.g., Toluene25
e.g., Hexane25
Interpretation of Results

The empirically determined data should be compared with the theoretical predictions from Part 1. Strong correlation would validate the "like dissolves like" principle for this compound. Any significant deviations could suggest more complex solute-solvent interactions (e.g., specific molecular conformations or solvent structuring) that warrant further investigation. This data is directly applicable to:

  • Recrystallization: An ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[17]

  • Reaction Chemistry: Ensuring reactants, including this compound, are sufficiently soluble in the reaction solvent is crucial for achieving optimal reaction rates and yields.[9]

  • Formulation: For pharmaceutical applications, knowing the solubility in various pharmaceutically acceptable solvents is a fundamental step in developing liquid dosage forms.

Conclusion

This guide has established a comprehensive framework for addressing the solubility of this compound. By integrating a theoretical analysis based on its molecular structure with a detailed, authoritative experimental protocol, researchers are empowered to both predict and precisely measure this critical property. The provided methodologies are designed to produce reliable and reproducible data, forming a solid foundation for subsequent research and development activities in synthesis, purification, and formulation.

References

Methodological & Application

Application Notes and Protocols for N'-Isopropylacetohydrazide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: The following document provides a detailed exploration into the potential application of N'-Isopropylacetohydrazide within the field of peptide synthesis. It is important to note that while the fundamental principles of hydrazide chemistry in peptide synthesis are well-established, the specific use of this compound is not widely documented in publicly available literature. Therefore, the protocols and mechanistic discussions presented herein are based on established chemical principles and are intended to serve as a foundational guide for research and development purposes. All experimental procedures should be conducted with appropriate safety precautions and under the supervision of qualified personnel.

Part 1: Introduction to this compound in the Context of Peptide Synthesis

Peptide hydrazides are versatile intermediates in the chemical synthesis of peptides, most notably as precursors to peptide thioesters for native chemical ligation (NCL) and for the formation of acyl azides for fragment condensation.[1] The C-terminal hydrazide functionality provides a unique chemical handle that can be selectively activated for peptide bond formation.

This compound (C5H12N2O, MW: 116.16 g/mol , CAS: 4466-50-6) is a mono-substituted hydrazide. The presence of the isopropyl group on the N' nitrogen offers potential steric and electronic advantages that could be exploited in peptide synthesis. This guide will explore the hypothetical application of this compound as a C-terminal protecting group and a precursor for segment ligation.

Part 2: Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is critical for its effective and safe use.

PropertyValueSource
CAS Number 4466-50-6[2]
Molecular Formula C5H12N2O[2]
Molecular Weight 116.16 g/mol [2]
Appearance Solid (predicted)General chemical knowledge
Storage Inert atmosphere, 2-8°C[2]
Boiling Point 91 - 93 °C (for a related flammable liquid) (Data for a related compound)
Density 0.688 g/cm³ (for a related flammable liquid) (Data for a related compound)
Safety and Handling Precautions:

While a specific, comprehensive safety data sheet for this compound was not found, data for structurally related compounds such as N-isopropylacrylamide and isopropylamine suggest the following precautions.[1][3][4][5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][5]

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][5]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.[3]

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][3]

    • Skin: Wash with plenty of soap and water.[1]

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[1][5]

Part 3: Proposed Application in Solid-Phase Peptide Synthesis (SPPS)

Based on established principles of peptide hydrazide chemistry, we propose the use of this compound as a C-terminal protecting group in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The isopropyl group may offer increased stability under certain conditions and potentially influence the solubility of the protected peptide.

Workflow for the Incorporation of the First Amino Acid as an this compound Derivative

workflow cluster_prep Preparation of Fmoc-AA-NHN(iPr)Ac cluster_spps Solid-Phase Peptide Synthesis cluster_ligation C-Terminal Activation and Ligation A Fmoc-Amino Acid D Fmoc-AA-NHN(iPr)Ac A->D B This compound B->D C Coupling Reagent (e.g., HBTU/DIPEA) C->D E Loading onto Resin (e.g., 2-ClTrt(Cl) resin) D->E F Fmoc Deprotection (Piperidine/DMF) E->F G Amino Acid Couplings (Iterative) F->G G->F Repeat n-1 times H Final Fmoc Deprotection G->H I Cleavage from Resin H->I J Peptide-CO-NHN(iPr)Ac I->J K Oxidation (e.g., NaNO2, H+) J->K L Peptide-CO-N3 (Acyl Azide) K->L N Ligated Peptide L->N M Nucleophile (e.g., another peptide) M->N

Caption: Proposed workflow for using this compound in SPPS.

Part 4: Detailed Protocols (Theoretical Framework)

These protocols are designed as a starting point for investigation and will require optimization.

Protocol 1: Synthesis of Fmoc-Aminoacyl-N'-Isopropylacetohydrazide

This protocol outlines the solution-phase synthesis of the first building block.

Materials:

  • Fmoc-protected amino acid

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the Fmoc-amino acid (1.0 eq) and HBTU (1.0 eq) in DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to obtain the pure Fmoc-Aminoacyl-N'-Isopropylacetohydrazide.

Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-Aminoacyl-N'-Isopropylacetohydrazide

This protocol describes the manual synthesis on a 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Aminoacyl-N'-Isopropylacetohydrazide

  • DIPEA

  • DCM (Dichloromethane)

  • DMF

  • Methanol

  • 20% (v/v) Piperidine in DMF

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.

  • Loading of the First Amino Acid Derivative:

    • Dissolve Fmoc-Aminoacyl-N'-Isopropylacetohydrazide (1.5 eq) in DCM.

    • Add DIPEA (3.0 eq) to the solution.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Cap any remaining active sites on the resin by adding methanol and agitating for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling of Subsequent Amino Acids:

    • Pre-activate the next Fmoc-amino acid (3.0 eq) with HBTU (3.0 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion using a ninhydrin test.

    • Wash the resin with DMF.

  • Repeat Steps 3 and 4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in step 3.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and finally methanol. Dry the resin under vacuum.

  • Cleavage:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 3: C-Terminal Activation and Fragment Ligation (Acyl Azide Formation)

This protocol describes the conversion of the C-terminal this compound to an acyl azide for subsequent ligation.

Materials:

  • Purified peptide with C-terminal this compound

  • Sodium nitrite (NaNO2)

  • Aqueous HCl

  • Buffer solution (e.g., pH 3-4)

  • N-terminal deprotected peptide fragment for ligation

Procedure:

  • Dissolve the peptide-CO-NHN(iPr)Ac in an appropriate buffer at a low temperature (-15 to -5 °C).

  • Acidify the solution to pH 3-4 with aqueous HCl.

  • Add a pre-cooled aqueous solution of sodium nitrite (1.2 eq) dropwise while maintaining the low temperature.

  • Stir the reaction for 15-30 minutes. The formation of the acyl azide can be monitored by LC-MS.

  • Neutralize the reaction mixture to approximately pH 6-7.

  • Immediately add the N-terminally deprotected peptide fragment (1.0 eq) to the acyl azide solution.

  • Allow the ligation reaction to proceed at 4 °C for several hours to overnight.

  • Monitor the progress of the ligation by LC-MS.

  • Purify the final ligated peptide by preparative HPLC.

Part 5: Mechanistic Considerations

The key chemical transformations involving the this compound moiety are the initial coupling to the amino acid and the final activation to an acyl azide.

Mechanism of Acyl Azide Formation

mechanism cluster_activation Acyl Azide Formation peptide_hydrazide Peptide-CO-NH-N(iPr)Ac nitrosation + HONO (from NaNO2, H+) intermediate1 Peptide-CO-N(NO)-N(iPr)Ac rearrangement -> Rearrangement acyl_azide Peptide-CO-N3 side_products + Ac-N(iPr)-OH (hypothetical)

Caption: Proposed mechanism for acyl azide formation.

The reaction of the peptide hydrazide with nitrous acid (generated in situ from sodium nitrite and acid) is expected to form an N-nitroso intermediate. This intermediate can then rearrange to form the reactive acyl azide, which is susceptible to nucleophilic attack by the N-terminal amine of another peptide, leading to peptide bond formation.

Part 6: Conclusion and Future Outlook

The use of this compound in peptide synthesis presents an intriguing, albeit unexplored, avenue of research. The protocols and concepts outlined in this application note provide a theoretical framework for investigating its potential. Key areas for future research include:

  • Stability Studies: Evaluating the stability of the this compound linkage to various reagents used in SPPS.

  • Optimization of Ligation: Fine-tuning the conditions for acyl azide formation and subsequent ligation to maximize yield and minimize side reactions.

  • Comparison with Existing Methods: Benchmarking the performance of this method against established techniques for generating peptide hydrazides and thioesters.

Successful development of this methodology could offer a novel tool for the synthesis of complex peptides and proteins, potentially with unique advantages in terms of stability, solubility, or reactivity.

References

Comprehensive Analytical Characterization of N'-Isopropylacetohydrazide: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Author's Note

This document provides a comprehensive guide to the analytical methods for the characterization of N'-Isopropylacetohydrazide (CAS 4466-50-6). As a key intermediate in various synthetic pathways, its purity, identity, and stability are of paramount importance for researchers, scientists, and drug development professionals. This guide moves beyond simple procedural lists, delving into the causality behind methodological choices to provide a robust, self-validating framework for analysis. The protocols herein are designed to be foundational, allowing for adaptation to specific laboratory instrumentation and regulatory requirements.

Introduction to this compound and its Analytical Significance

This compound is a hydrazide derivative featuring an isopropyl group attached to the terminal nitrogen of an acetohydrazide backbone. Hydrazides are a versatile class of compounds with applications in medicinal chemistry and as synthetic intermediates.[1][2] The characterization of such molecules is a critical step in quality control, ensuring the identity and purity of the material and identifying any process-related impurities or degradants.

Potential impurities in this compound can arise from its synthesis, which typically involves the reaction of a hydrazine with an acetylating agent. These may include unreacted starting materials like isopropylhydrazine and acetic anhydride or by-products from side reactions. Therefore, a multi-faceted analytical approach is necessary to provide a complete profile of the substance. Regulatory agencies emphasize the need to identify and control impurities, particularly those that may be genotoxic, a known concern for some hydrazine compounds.[3][4]

Physicochemical Properties Summary
PropertyValueSource
Chemical Formula C₅H₁₂N₂O[5]
Molecular Weight 116.16 g/mol [5]
CAS Number 4466-50-6[6]
Appearance Solid (typical)[5]

Overall Analytical Workflow

A systematic approach is crucial for the complete and efficient characterization of this compound. The following workflow outlines the logical progression from sample reception to the generation of a comprehensive certificate of analysis.

Analytical_Workflow Figure 1: Overall Analytical Workflow cluster_ID Identification cluster_Purity Purity & Impurities cluster_Thermal Thermal Analysis A Sample Receipt & Visual Inspection B Solubility Assessment A->B C Structural Identification & Confirmation B->C D Chromatographic Purity & Impurity Profiling B->D E Thermal Properties Analysis B->E F Data Integration & Reporting C->F C1 NMR (¹H, ¹³C) C2 Mass Spectrometry (MS) C3 FTIR Spectroscopy D->F D1 RP-HPLC (Purity) D2 GC-MS (Volatiles/Genotox) E->F E1 DSC (Melting Point) E2 TGA (Decomposition)

Caption: A logical workflow for the comprehensive characterization of this compound.

Chromatographic Methods for Purity and Impurity Assessment

Chromatography is the cornerstone of purity assessment, separating the main component from any related substances.[7] For a polar, non-volatile molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the primary technique. Gas Chromatography (GC) is valuable for analyzing volatile impurities or, with derivatization, for trace-level quantification of hydrazines.[8]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More polar compounds, such as this compound, will elute earlier than non-polar impurities. UV detection is suitable due to the presence of the amide chromophore.

Protocol: Isocratic RP-HPLC for Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution. Further dilute as needed.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard column for good resolution of small molecules.
Mobile Phase Acetonitrile:Water (20:80 v/v)Provides adequate retention and separation. Adjust ratio as needed.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 210 nmWavelength for detecting the amide bond.
Injection Vol. 10 µLAdjust based on detector response and concentration.
Run Time 15 minSufficient to elute the main peak and any late-eluting impurities.
  • System Suitability Test (SST): Before sample analysis, inject the standard solution five times. The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%. This ensures the system is performing adequately.

  • Analysis & Calculation: Inject the sample solution. Purity is typically calculated using an area percent method, assuming all components have a similar response factor at the chosen wavelength.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Hydrazine

Principle: Hydrazine and its simple alkylated derivatives are potential genotoxic impurities. Due to their high polarity and reactivity, direct GC analysis is challenging. An in situ derivatization-headspace GC-MS method provides excellent sensitivity and specificity.[9][10] The sample is reacted with acetone to form the more volatile and stable acetone azine, which is then analyzed.

Protocol: Headspace GC-MS with Acetone Derivatization

  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • Sample and Standard Preparation:

    • Standard: Prepare a standard of hydrazine in a suitable solvent (e.g., water) and derivatize in the same manner as the sample to confirm retention time and response.

    • Sample: Accurately weigh ~20 mg of this compound into a 20 mL headspace vial. Add 1 mL of a solution containing acetone (derivatizing agent) and an internal standard in a suitable solvent. Add a small amount of base (e.g., NaOH solution) to facilitate the reaction.

  • Derivatization and Headspace Conditions:

    • Seal the vial immediately.

    • Vortex for 1 minute.

    • Incubate in the headspace autosampler at 80 °C for 15 minutes to allow the derivatization reaction and equilibration to occur.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-624 or similar, 30 m x 0.25 mm, 1.4 µmMid-polar column suitable for separating the acetone azine from the solvent.
Carrier Gas Helium, constant flow of 1.2 mL/minInert carrier gas.
Injector Temp. 220 °CEnsures volatilization of the derivative.
Oven Program 50 °C (hold 2 min), ramp to 240 °C at 20 °C/minProvides separation from other volatile components.
MS Detector Electron Ionization (EI), 70 eVStandard ionization technique for GC-MS.
MS Mode Selected Ion Monitoring (SIM)For maximum sensitivity. Monitor m/z 112 for acetone azine.[10]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide orthogonal confirmation of the molecule's identity by probing its structure at the atomic and molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for unambiguous structure determination.[11] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and show exchangeable N-H protons.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Predicted ¹H NMR Spectrum (in DMSO-d₆):

    • ~1.0 ppm (doublet, 6H): Two equivalent methyl groups (-CH(CH₃ )₂) of the isopropyl moiety, split by the isopropyl methine proton.

    • ~1.8 ppm (singlet, 3H): Methyl group of the acetyl moiety (-C(=O)CH₃ ).

    • ~3.3 ppm (septet or multiplet, 1H): Methine proton (-CH (CH₃)₂) of the isopropyl moiety, split by the six methyl protons.

    • ~4.0 ppm and ~8.9 ppm (broad singlets, 2H): Two N-H protons. Their chemical shifts are highly dependent on concentration, temperature, and solvent.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing confirmation of the molecular weight and fragmentation patterns that offer structural clues.[12] Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, often coupled with HPLC (LC-MS).

Protocol: ESI-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in the HPLC mobile phase.

  • Analysis: Infuse the sample directly or analyze via LC-MS. Acquire spectra in positive ion mode.

  • Expected Results:

    • [M+H]⁺: The protonated molecule should be observed at m/z 117.11, corresponding to the formula [C₅H₁₃N₂O]⁺.

    • [M+Na]⁺: A sodium adduct may be observed at m/z 139.09.

    • Fragmentation: Key fragments may include the loss of the isopropyl group or cleavage of the N-N bond.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).[13]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3200 N-H StretchAmide/Hydrazide N-H
~2970-2870 C-H StretchIsopropyl and Methyl C-H
~1650 C=O Stretch (Amide I)Acetyl Carbonyl
~1550 N-H Bend (Amide II)Amide N-H
~1370 C-H BendIsopropyl group characteristic

Thermal Analysis

Thermal analysis techniques provide information on the physical and chemical properties of a substance as a function of temperature.[14]

Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, allowing for the determination of melting point and other thermal transitions.[15] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, indicating its thermal stability and decomposition profile.

Protocol: DSC and TGA Analysis

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Analytical Conditions:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 300 °C (or higher for TGA, depending on decomposition).

    • Atmosphere: Nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Data Interpretation:

    • DSC: A sharp endothermic peak indicates the melting point (Tₘ).

    • TGA: The onset temperature of mass loss indicates the beginning of thermal decomposition.

Strategy for Impurity Identification

When an unknown peak is observed during chromatographic analysis, a systematic approach is required for its identification.

Impurity_ID_Strategy Figure 2: Impurity Identification Strategy decision decision A Unknown Peak Detected in HPLC B LC-MS Analysis A->B C Obtain Mass (m/z) and UV Spectrum B->C D Compare with Known Impurities C->D E Match Found? D->E F Confirm with Reference Standard E->F Yes G No Match: Propose Structure E->G No J Identify & Quantify F->J H Isolate Impurity (Prep-HPLC) G->H I Full Characterization (NMR, etc.) H->I I->J

Caption: A decision tree for the systematic identification of unknown impurities.

References

A Robust LC-MS/MS Method for the Quantitative Analysis of N'-Isopropylacetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

Abstract

This application note presents a highly selective and sensitive method for the quantification of N'-Isopropylacetohydrazide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a small, polar molecule whose analysis is critical in various stages of pharmaceutical development, often as a process-related impurity or metabolite. Traditional analytical techniques like LC-UV may lack the necessary sensitivity and selectivity for detecting this compound at trace levels.[1] The method described herein utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation, followed by tandem mass spectrometry detection in Multiple Reaction Monitoring (MRM) mode, ensuring exceptional specificity and low detection limits. This guide provides a comprehensive, step-by-step protocol suitable for researchers, quality control analysts, and drug development professionals.

Introduction: The Analytical Challenge

This compound (C₅H₁₂N₂O, Mol. Wt.: 116.16 g/mol ) is a hydrazide derivative characterized by its high polarity and lack of a strong UV chromophore. These physicochemical properties make its analysis challenging. Standard reversed-phase liquid chromatography (RPLC) often results in poor retention, with the analyte eluting in or near the solvent front, where it is susceptible to matrix effects and co-elution with other polar species.

To overcome these challenges, a more advanced analytical strategy is required. Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for analyzing such compounds due to its inherent sensitivity and selectivity.[2] Specifically, the use of a tandem mass spectrometer (MS/MS) allows for the monitoring of specific fragmentation patterns, which virtually eliminates background interference and provides unambiguous identification and quantification.[1][3] This method employs a HILIC-based separation, which is ideally suited for retaining and resolving highly polar compounds, coupled with ESI-MS/MS for robust and reliable quantification.[4]

Foundational Principles: Why This Method Excels

The success of this method is built on the synergistic combination of an appropriate chromatographic separation mode and a highly specific detection technique.

The Power of HILIC for Polar Analytes

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that uses a polar stationary phase (e.g., unbonded silica or polar-bonded phases like amide) with a high-organic-content mobile phase. For a polar analyte like this compound, HILIC facilitates retention through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase. This approach provides robust retention, which is unachievable with traditional C18 columns, leading to better separation from matrix components and improved peak shape.

The Specificity of Tandem Mass Spectrometry (MS/MS)

For quantification, we employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique involves two stages of mass filtering:

  • Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to isolate only the protonated molecular ion ([M+H]⁺) of this compound.

  • q2 (Fragmentation): The isolated ion is passed into the collision cell (q2), where it is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon).

  • Q3 (Product Ion Selection): The third quadrupole (Q3) is set to monitor only specific, characteristic fragment ions (product ions) generated from the precursor.

This precursor-to-product ion transition is unique to the analyte, providing an exceptionally high degree of selectivity and sensitivity, even in complex matrices.[3][5]

Detailed Analytical Method and Protocols

This section outlines the complete workflow, from sample preparation to data acquisition.

Materials and Reagents
  • Reference Standard: this compound (≥98% purity)

  • Internal Standard (IS): this compound-d7 is recommended for optimal results. If unavailable, a structurally similar compound not present in the matrix, such as N'-Ethylacetohydrazide, can be used.

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Buffers: LC-MS grade Ammonium Formate and Formic Acid.

Protocol 1: Standard and Sample Preparation

The key to accurate quantification is precise and consistent sample preparation. Given the analyte's polarity, a straightforward "dilute-and-shoot" approach is often sufficient.

  • Stock Solution Preparation (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 (v/v) Acetonitrile:Water solution.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the IS using the same procedure.

  • Working Standard & IS Solutions: Prepare a series of intermediate and working standard solutions by serially diluting the stock solutions with 90:10 (v/v) Acetonitrile:Water. A typical calibration curve might range from 0.1 ng/mL to 100 ng/mL. Prepare a working IS solution at a constant concentration (e.g., 10 ng/mL).

  • Sample Preparation:

    • For drug substance analysis, accurately dissolve a known amount in 90:10 Acetonitrile:Water to achieve a theoretical concentration within the calibration range.

    • Spike 50 µL of the working IS solution into a 950 µL aliquot of the final prepared sample. Vortex for 15 seconds.

    • Filter the final solution through a 0.22 µm PTFE or PVDF syringe filter into an autosampler vial.

G cluster_prep Sample & Standard Preparation cluster_sample Sample Path cluster_analysis LC-MS/MS Analysis start Start: Weigh Reference Standard / Prepare Sample Matrix stock Prepare Stock Solutions (Analyte & IS) start->stock spike Spike Sample/Standard with Internal Standard (IS) start->spike working Create Working Standards (Calibration Curve) stock->working filter Filter through 0.22 µm Syringe Filter spike->filter vial Transfer to Autosampler Vial filter->vial inject Inject into LC-MS/MS System vial->inject To Analysis separate HILIC Separation inject->separate detect MS/MS Detection (MRM) separate->detect process Data Processing & Quantification detect->process

Figure 1: General experimental workflow from sample preparation to data analysis.

Protocol 2: LC-MS/MS System Configuration

Instrument parameters must be optimized for the specific system in use. The following provides a robust starting point.

Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC phase)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program See Table 2 below

Table 1: Recommended Liquid Chromatography Conditions.

LC Gradient Program

Time (min)Flow (mL/min)%A%BCurve
0.000.410906
3.000.440606
3.500.440606
3.600.410906
5.000.410906

Table 2: LC Gradient Elution Program. This gradient starts with high organic content to retain the polar analyte and gradually increases the aqueous portion to elute it.

Mass Spectrometry (MS) Parameters

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole (e.g., Waters Xevo TQ-S, Sciex 7500)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Desolvation Gas Flow 800 L/Hr (Nitrogen)
Cone Gas Flow 50 L/Hr (Nitrogen)
Collision Gas Argon
MRM Transitions See Table 4 below

Table 3: Recommended Mass Spectrometry Starting Conditions. Note: Voltages and gas flows are instrument-dependent and require optimization.

MRM Transitions for this compound

The precursor ion is the protonated molecule [M+H]⁺, which has an m/z of 117.1. Collision-induced dissociation yields characteristic product ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (s)Cone (V)Collision (eV)Use
This compound117.175.10.0502012Quantifier
This compound117.143.10.0502018Qualifier
IS (e.g., -d7 version)124.182.10.0502214Quantifier

Table 4: Proposed MRM transitions. Note: Cone and collision energies must be optimized empirically for maximum signal intensity.

cluster_source Ion Source (ESI+) cluster_q1 Q1: Precursor Selection cluster_q2 q2: Collision Cell (CID) cluster_q3 Q3: Product Selection M Analyte (M) MH [M+H]+ (m/z 117.1) M->MH Protonation Q1_Filter Isolates m/z 117.1 MH->Q1_Filter Frag Fragmentation Q1_Filter->Frag Selected Ion P1 Product 1 (m/z 75.1) Frag->P1 Fragment P2 Product 2 (m/z 43.1) Frag->P2 Fragment Detector Detector P1->Detector P2->Detector

Figure 2: Logical diagram of the Multiple Reaction Monitoring (MRM) process.

Method Validation and Performance

To ensure the trustworthiness and reliability of this method, it should be validated according to established guidelines from bodies like the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[3][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity: The method should demonstrate a linear relationship between concentration and response over the desired range (e.g., 0.1-100 ng/mL), with a correlation coefficient (r²) of ≥0.995.

  • Accuracy & Precision: Accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) should be assessed at multiple concentration levels (low, medium, high). Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision.[7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ is the lowest concentration on the calibration curve that can be reliably quantified with acceptable accuracy and precision, typically defined at a signal-to-noise ratio (S/N) of ≥10.[3][8]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and highly selective solution for the quantitative analysis of this compound. The strategic use of HILIC for chromatographic separation effectively addresses the challenge of retaining this small polar molecule, while tandem mass spectrometry in MRM mode ensures unparalleled specificity and low detection limits. This self-validating protocol is designed for straightforward implementation in regulated and research environments, empowering scientists to generate high-quality, reliable data for impurity profiling, pharmacokinetic studies, and other critical applications in drug development.

References

Application Note: Structural Elucidation of N'-Isopropylacetohydrazide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of small organic molecules. This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C NMR data for N'-Isopropylacetohydrazide, a key building block in synthetic chemistry. We will delve into detailed experimental protocols, in-depth spectral analysis, and the fundamental principles governing the observed chemical shifts and coupling patterns. This guide is designed to serve as a practical resource for researchers, enabling them to confidently characterize this and similar molecular scaffolds.

Introduction

This compound (C₅H₁₂N₂O, Molar Mass: 116.16 g/mol ) is a hydrazide derivative featuring both an acetyl and an isopropyl group.[1] The precise arrangement of these functional groups and the connectivity of the atoms within the molecule can be definitively confirmed using one- and two-dimensional NMR techniques. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. A thorough understanding of the NMR spectra is critical for verifying the identity and purity of synthesized this compound, which is essential for its application in further chemical synthesis and drug development.

This document will first outline a standardized protocol for the preparation of an NMR sample of this compound. Subsequently, a detailed interpretation of the predicted ¹H and ¹³C NMR spectra will be presented, correlating each signal to a specific nucleus within the molecule and explaining the underlying principles of chemical equivalence, spin-spin coupling, and chemical shift.

Experimental Protocol: NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on the proper preparation of the sample.[2] The following is a step-by-step protocol for preparing a high-quality NMR sample of this compound for analysis.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)

  • High-quality 5 mm NMR tubes and caps

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

  • Small vial

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial. For routine ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require a more concentrated sample of 50-100 mg due to the lower natural abundance of the ¹³C isotope.[3]

  • Solvent Selection and Dissolution: Choose an appropriate deuterated solvent in which the compound is soluble. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[2][3] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[4][5]

  • Ensuring Homogeneity: Gently vortex the vial to ensure the complete dissolution of the sample. A homogenous solution is crucial for obtaining sharp, well-resolved NMR signals.[5]

  • Filtering and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into a clean, unscratched NMR tube.[2][5] Solid impurities can disrupt the magnetic field homogeneity, leading to broadened peaks.[2]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • Final Steps: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube clean to remove any dust or fingerprints.

NMR Data Interpretation

The following sections provide a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts are based on established empirical data for similar functional groups.[6][7][8]

¹H NMR Spectrum Analysis (Predicted)

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.

Predicted ¹H NMR Data:

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a ~1.1Doublet6H-CH(CH ₃)₂
b ~2.1Singlet3H-C(O)CH
c ~3.4Septet1H-CH (CH₃)₂
d ~4.0 & ~7.5Broad Singlet2H-NH -NH -

Detailed Interpretation:

  • Signal a (δ ~1.1, Doublet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups of the isopropyl moiety. The signal appears as a doublet due to coupling with the single proton on the adjacent methine carbon (signal c ). According to the n+1 rule, where n is the number of neighboring protons, the signal is split into 1+1 = 2 peaks (a doublet).[9] An isopropyl group characteristically shows an upfield doublet for the six equivalent methyl protons.[10][11]

  • Signal b (δ ~2.1, Singlet, 3H): This singlet represents the three protons of the acetyl methyl group. Since there are no protons on the adjacent carbonyl carbon or nitrogen atom to couple with, the signal remains unsplit (a singlet). Protons adjacent to a carbonyl group typically resonate in this region.[7][12]

  • Signal c (δ ~3.4, Septet, 1H): This signal is assigned to the single methine proton of the isopropyl group. It is coupled to the six equivalent protons of the two adjacent methyl groups (signal a ). Following the n+1 rule, this signal is split into 6+1 = 7 peaks (a septet).[11] The downfield shift compared to the methyl protons is due to the deshielding effect of the neighboring nitrogen atom.

  • Signal d (δ ~4.0 & ~7.5, Broad Singlets, 2H): These broad signals are characteristic of the two N-H protons of the hydrazide group. Their chemical shifts can be highly variable and are dependent on factors such as solvent, concentration, and temperature. The protons may also undergo chemical exchange, which leads to signal broadening. These peaks will disappear upon the addition of a few drops of D₂O to the NMR tube, as the protons are exchanged for deuterium.

Workflow for ¹H NMR Interpretation

G cluster_0 ¹H NMR Spectrum Acquisition cluster_1 Spectral Analysis cluster_2 Structure Correlation start Prepare Sample acquire Acquire Data start->acquire process Process FID (FT, Phasing) acquire->process analyze_chem_shift Analyze Chemical Shifts (δ) process->analyze_chem_shift analyze_integration Analyze Integration process->analyze_integration analyze_splitting Analyze Splitting (n+1 rule) process->analyze_splitting assign_protons Assign Signals to Protons analyze_chem_shift->assign_protons analyze_integration->assign_protons confirm_connectivity Confirm Connectivity (J-coupling) analyze_splitting->confirm_connectivity assign_protons->confirm_connectivity end end confirm_connectivity->end Final Structure Elucidation

Caption: Workflow for ¹H NMR Data Interpretation.

¹³C NMR Spectrum Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon environments. In a broadband-decoupled spectrum, all signals will appear as singlets as the C-H coupling is removed.[13]

Predicted ¹³C NMR Data:

Signal LabelChemical Shift (δ, ppm)Assignment
1 ~20-C(O)C H₃
2 ~22-CH(C H₃)₂
3 ~50-C H(CH₃)₂
4 ~170-C (O)CH₃

Detailed Interpretation:

  • Signal 1 (δ ~20): This upfield signal is attributed to the carbon of the acetyl methyl group. Saturated alkyl carbons typically appear in this region of the spectrum.[14]

  • Signal 2 (δ ~22): This signal represents the two equivalent carbons of the methyl groups in the isopropyl moiety. Its chemical shift is very similar to that of the other methyl group in the molecule.

  • Signal 3 (δ ~50): This signal corresponds to the methine carbon of the isopropyl group. It is shifted downfield compared to the methyl carbons due to the direct attachment of the electronegative nitrogen atom, which deshields the carbon nucleus.[13][15]

  • Signal 4 (δ ~170): This significantly downfield signal is characteristic of a carbonyl carbon in an amide or hydrazide functional group.[13][15][16] The sp² hybridization and the double bond to the electronegative oxygen atom cause substantial deshielding of this carbon nucleus.[13]

Logical Relationship of NMR Signals to Molecular Structure

G cluster_HNMR ¹H NMR Signals cluster_CNMR ¹³C NMR Signals structure This compound CH₃ C=O NH NH CH CH₃ CH₃ H_b Signal b ~2.1 ppm Singlet, 3H structure:c2->H_b Protons H_d Signal d Broad 2H structure:n1->H_d structure:n2->H_d H_c Signal c ~3.4 ppm Septet, 1H structure:c3->H_c Proton H_a Signal a ~1.1 ppm Doublet, 6H structure:c4->H_a Protons structure:c5->H_a C_1 Signal 1 ~20 ppm structure:c2->C_1 Carbon C_4 Signal 4 ~170 ppm structure:c1->C_4 Carbon C_3 Signal 3 ~50 ppm structure:c3->C_3 Carbon C_2 Signal 2 ~22 ppm structure:c4->C_2 Carbons structure:c5->C_2

Caption: Correlation of NMR signals to the molecular structure.

Conclusion

This application note has provided a detailed protocol for the preparation and a comprehensive guide to the interpretation of ¹H and ¹³C NMR spectra for this compound. By analyzing the chemical shifts, integration, and splitting patterns, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The characteristic doublet and septet of the isopropyl group in the ¹H NMR spectrum, along with the distinct chemical shifts of the acetyl and carbonyl groups in both ¹H and ¹³C NMR, serve as key spectroscopic signatures for this molecule. This systematic approach to NMR data interpretation is a powerful tool for the routine structural verification and purity assessment of synthesized compounds in a research and development setting.

References

Application Note & Protocol: High-Purity N'-Isopropylacetohydrazide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the purification of N'-Isopropylacetohydrazide, a key intermediate in pharmaceutical synthesis and research. Achieving high purity of this compound is critical for ensuring downstream reaction efficiency, reproducibility, and the integrity of final products. Recrystallization remains a powerful, cost-effective, and scalable technique for this purpose. This guide moves beyond a simple set of instructions, delving into the foundational principles of crystallization, a systematic protocol for solvent selection, a detailed step-by-step purification procedure, and robust troubleshooting strategies. The methodologies outlined herein are designed to be self-validating, enabling researchers, scientists, and drug development professionals to obtain this compound with exceptional purity.

Foundational Principles of Recrystallization

Recrystallization is a purification technique for solid organic compounds that leverages differences in solubility.[1][2] The core principle is that the solubility of a solid in a solvent typically increases with temperature.[3][4] An ideal recrystallization process involves dissolving the impure compound in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, which are either present in smaller amounts or have different solubility profiles, are excluded from this growing crystal structure and remain dissolved in the cooled solvent (mother liquor).[2]

Key Mechanisms:

  • Dissolution: The crude solid is dissolved in a hot solvent, overcoming the intermolecular forces of the crystal lattice.[2]

  • Supersaturation: Upon controlled cooling, the solution becomes supersaturated, a non-equilibrium state containing more dissolved solute than it normally would at that temperature.

  • Nucleation & Crystal Growth: In the supersaturated state, solute molecules begin to aggregate, forming small nuclei. These nuclei then serve as templates for subsequent crystal growth, where molecules of the same type deposit in an ordered, repeating pattern.[5] Slow cooling is crucial as it allows for selective incorporation of the desired molecules, yielding larger and purer crystals.[3]

The success of any recrystallization procedure is critically dependent on the choice of solvent. An optimal solvent should exhibit:

  • High Temperature Coefficient: The compound should be highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures.[2][3]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[2][4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2][6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2]

Physicochemical & Safety Profile: this compound

A thorough understanding of the compound's properties is essential for developing a safe and effective purification protocol.

2.1. Physicochemical Data

PropertyValueSource
CAS Number 4466-50-6[7]
Molecular Formula C₅H₁₂N₂O[7]
Molecular Weight 116.16 g/mol [7]
Appearance Typically a white to off-white solid or powder.Assumed based on similar compounds.
Storage Conditions Inert atmosphere, 2-8°C.[7]

2.2. Safety & Handling Precautions

This compound and the organic solvents used for recrystallization pose potential health risks. Adherence to good laboratory practices is mandatory.

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.[8][9] Ensure that an eyewash station and safety shower are readily accessible.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, nitrile gloves, and a lab coat.[8][11]

  • Handling: Avoid inhalation of dust and vapors.[12] Prevent contact with skin and eyes.[8][9] Wash hands thoroughly after handling.[9]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Workflow for Solvent Selection and Recrystallization

The following diagrams illustrate the logical flow of the purification process, from initial solvent screening to the final isolation of pure crystals.

Solvent_Selection_Workflow cluster_0 Solvent Selection start Place ~20 mg crude this compound in a test tube add_solvent Add 0.5 mL of test solvent start->add_solvent observe_rt Observe at Room Temperature add_solvent->observe_rt decision_rt Soluble? observe_rt->decision_rt heat Heat gently in a water bath decision_rt->heat No unsuitable Unsuitable Solvent decision_rt->unsuitable  Yes observe_hot Observe while hot heat->observe_hot decision_hot Soluble? observe_hot->decision_hot cool Cool to RT, then in ice bath decision_hot->cool Yes decision_hot->unsuitable No observe_cool Observe for crystal formation cool->observe_cool decision_crystals Crystals form? observe_cool->decision_crystals decision_crystals->unsuitable No / Poor Yield suitable Suitable Solvent decision_crystals->suitable Yes (Abundant) Recrystallization_Protocol cluster_1 Purification Protocol dissolve 1. Dissolve crude solid in MINIMUM amount of HOT solvent hot_filt_decision Insoluble impurities present? dissolve->hot_filt_decision hot_filt 2. Perform hot gravity filtration hot_filt_decision->hot_filt Yes cool_solution 3. Allow filtrate to cool SLOWLY to room temperature hot_filt_decision->cool_solution No hot_filt->cool_solution ice_bath 4. Cool further in an ice-water bath to maximize yield cool_solution->ice_bath vacuum_filt 5. Collect crystals via vacuum filtration ice_bath->vacuum_filt wash 6. Wash crystals with a SMALL amount of ICE-COLD solvent vacuum_filt->wash dry 7. Dry crystals under vacuum wash->dry

References

Application Note: Enhancing Carbonyl Compound Analysis with N'-Isopropylacetohydrazide (Girard's Reagent T) Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Overcoming the Challenges in Carbonyl Analysis

The accurate quantification of carbonyl compounds—aldehydes and ketones—is a critical task across numerous scientific disciplines, from clinical diagnostics and drug development to environmental monitoring. These molecules are often pivotal as disease biomarkers, metabolic intermediates, or environmental pollutants. However, their analysis is frequently hampered by inherent chemical properties. Many carbonyls exhibit poor ionization efficiency in mass spectrometry (MS) and lack strong chromophores for UV-Vis detection, leading to low sensitivity.[1][2] Furthermore, their presence at low concentrations in complex biological matrices presents a significant analytical hurdle.[1]

Chemical derivatization offers a robust solution to these challenges. By tagging the carbonyl group with a carefully selected reagent, we can dramatically improve its analytical characteristics. N'-Isopropylacetohydrazide, commonly known as Girard's Reagent T (GirT), has emerged as a superior derivatizing agent for this purpose.[3][4] This application note provides a comprehensive guide to the principles, protocols, and applications of GirT derivatization for the sensitive and reliable analysis of carbonyl compounds by liquid chromatography-mass spectrometry (LC-MS).

The Power of a Permanent Charge: Mechanism of Action

Girard's Reagent T is a hydrazide derivative containing a quaternary ammonium group. This pre-existing, permanent positive charge is the key to its efficacy. The derivatization reaction is a nucleophilic addition-elimination at the carbonyl carbon, forming a stable hydrazone.[3][4]

The reaction proceeds as follows:

  • The nucleophilic nitrogen of the hydrazide moiety in GirT attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

  • This is followed by a proton transfer, leading to the formation of a carbinolamine intermediate.

  • Under mild acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water).

  • Elimination of water results in the formation of a stable C=N double bond, yielding the hydrazone derivative.

The primary advantage of this reaction is the introduction of the permanently charged quaternary ammonium moiety into the analyte. This significantly enhances the ionization efficiency in positive-ion electrospray ionization mass spectrometry (ESI-MS), leading to substantial improvements in sensitivity, often by several orders of magnitude.[5]

Girard's Reagent T Derivatization Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products carbonyl R-C(=O)-R' (Aldehyde/Ketone) carbinolamine R-C(OH)(NH-NH-C(=O)-CH2-N+(CH3)3)-R' (Carbinolamine) carbonyl->carbinolamine + GirT, H+ girt H2N-NH-C(=O)-CH2-N+(CH3)3 Cl- (Girard's Reagent T) hydrazone R-C(=N-NH-C(=O)-CH2-N+(CH3)3)-R' (Hydrazone Derivative) carbinolamine->hydrazone - H2O water H2O

Caption: Mechanism of this compound (GirT) derivatization.

Experimental Protocols

The following protocols provide a starting point for the derivatization of various carbonyl compounds. Optimization of reaction conditions, particularly temperature and time, is recommended for specific applications to achieve maximum derivatization efficiency.

General Protocol for Steroid Derivatization

This protocol is suitable for the analysis of ketosteroids in biological fluids.

Materials:

  • Girard's Reagent T (GirT)

  • Methanol (LC-MS grade)

  • Acetic Acid (glacial)

  • Ammonium Hydroxide (NH₄OH)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis MCX)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Extract steroids from the biological matrix (e.g., serum, urine) using an appropriate method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a 70:30 (v/v) methanol/water solution.

  • Derivatization Reaction:

    • Add 50 µL of glacial acetic acid.

    • Add 50 mg of Girard's Reagent T.

    • Vortex thoroughly to dissolve the reagent.

    • Incubate the reaction mixture at 60-85°C for 1-4 hours. The optimal temperature and time should be determined empirically for the specific steroid class.[6] For instance, 6-keto ecdysteroids may require higher temperatures and longer incubation times compared to 3-ketosterols.[6]

  • Neutralization: After incubation, cool the reaction mixture to room temperature. Neutralize the reaction by adding 95 µL of methanol containing 1% NH₄OH.[6]

  • Work-up/Purification (Optional but Recommended):

    • For complex matrices, a solid-phase extraction clean-up step is recommended.

    • Condition an Oasis MCX cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the neutralized reaction mixture.

    • Wash the cartridge with 5 mL of 0.1 M aqueous hydrochloric acid to remove unreacted basic compounds.

    • Elute the derivatized steroids with 2 mL of 5% NH₄OH in methanol.[6]

    • Evaporate the eluate to dryness under nitrogen.

  • Final Reconstitution: Reconstitute the dried, derivatized sample in an appropriate volume of the initial mobile phase for LC-MS analysis.

Protocol for α-Dicarbonyl Compounds in Beverages

This protocol is adapted for the analysis of α-dicarbonyls like glyoxal and methylglyoxal in liquid samples.[7]

Materials:

  • Girard's Reagent T (GirT) solution (0.20 M in water)

  • Glycine buffer (0.20 M, pH 2.1)

  • Water (LC-MS grade)

Procedure:

  • Sample Preparation: Take a 50 µL aliquot of the beverage sample.

  • Derivatization Reaction:

    • In a microfuge tube, add 200 µL of 0.20 M glycine buffer (pH 2.1).

    • Add 100 µL of 0.20 M Girard-T reagent solution.

    • Incubate at 40°C for 60 minutes.[7]

  • Dilution: Add 250 µL of water to the reaction mixture.

  • Analysis: The sample is now ready for direct injection into the LC-MS system.

ParameterSteroidsα-DicarbonylsGeneral Aldehydes/Ketones
Solvent Methanol/Water/Acetic AcidAqueous BufferAcetonitrile/Water/Acetic Acid
pH Acidic (Acetic Acid)[6]Acidic (Glycine Buffer, pH 2.1)[7]Acidic (Acetic Acid)[3]
Temperature 60-85°C[6]40°C[7]Room Temperature to 60°C
Time 1-4 hours[6]60 minutes[7]15 minutes to 2 hours
GirT:Analyte Ratio Large excess (e.g., 100:1)[3]Molar excessMolar excess
Work-up SPE (MCX)[6]Dilution[7]Dilution or SPE

Table 1: Recommended Starting Conditions for GirT Derivatization.

Analytical Workflow and Data Interpretation

A typical workflow for the analysis of carbonyl compounds using GirT derivatization is depicted below.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing sample Biological/Environmental Sample extraction Extraction (LLE/SPE) sample->extraction drying Evaporation to Dryness extraction->drying reconstitution Reconstitution drying->reconstitution reaction Add GirT & Acid, Incubate reconstitution->reaction neutralization Neutralization reaction->neutralization cleanup Work-up/SPE Cleanup neutralization->cleanup final_reconstitution Final Reconstitution cleanup->final_reconstitution lcms LC-MS/MS Analysis final_reconstitution->lcms quantification Quantification & Interpretation lcms->quantification

Caption: General workflow for carbonyl analysis using GirT derivatization.

LC-MS/MS Analysis:

  • Chromatography: Reverse-phase chromatography using a C18 or biphenyl column is typically employed for the separation of the polar hydrazone derivatives.

  • Mass Spectrometry: Analysis is performed in positive ion ESI mode. The derivatized analytes will exhibit a strong signal for the molecular ion [M]+.

  • Fragmentation: In tandem MS (MS/MS), the GirT derivatives show a characteristic neutral loss of the trimethylamine group (59 Da). This specific fragmentation pattern is highly useful for developing sensitive and selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods for targeted quantification.[8][9]

Applications and Performance

The utility of GirT derivatization has been demonstrated across a wide range of applications, delivering significant enhancements in analytical performance.

Application AreaAnalyte ClassSensitivity EnhancementReference
Endocrinology Steroid Hormones4 to 504-fold[5]
DNA Damage 5-Formyl-2′-deoxyuridine~20-fold[3]
Food Science α-DicarbonylsLODs of 0.06–0.09 µM[7]
Metabolomics General CarbonylsSignal increase of 3.3 to 7.0-fold[8][9]

Table 2: Performance Enhancements with GirT Derivatization.

Troubleshooting and Method Validation

  • Low Derivatization Yield:

    • Cause: Suboptimal reaction conditions.

    • Solution: Optimize reaction temperature, time, and pH. Ensure a sufficient molar excess of GirT. Some ketones, like the 6-keto group in ecdysteroids, are less reactive and require more stringent conditions.[6]

  • Matrix Effects:

    • Cause: Co-eluting compounds from the sample matrix suppressing the ionization of the target analyte.

    • Solution: Incorporate a thorough sample clean-up step, such as SPE, post-derivatization.[6] The use of stable isotope-labeled internal standards is also highly recommended for accurate quantification.[5]

  • Formation of E/Z Isomers:

    • Cause: The formation of the C=N double bond can result in two stereoisomers (E and Z), which may be chromatographically resolved.

    • Solution: This is an inherent aspect of hydrazone formation. For quantification, the peak areas of both isomers should be summed. This also serves as an additional point of confirmation for the analyte's identity.[6]

Conclusion

This compound (Girard's Reagent T) derivatization is a powerful and versatile tool for the analysis of carbonyl compounds. By introducing a permanent positive charge, this method dramatically enhances ionization efficiency, leading to significant improvements in sensitivity for LC-MS analysis. The straightforward reaction, coupled with the characteristic fragmentation pattern of the derivatives, allows for the development of highly selective and robust quantitative assays. This application note provides a solid foundation for researchers to implement this technique and overcome the challenges associated with the analysis of this important class of molecules.

References

Application Notes & Protocols: A Guide to the Experimental Use of N'-Isopropylacetohydrazide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N'-Isopropylacetohydrazide is a versatile hydrazide derivative that serves as a valuable building block in modern organic synthesis. Its unique structural features allow for its participation in a variety of chemical transformations, most notably the formation of hydrazones, which are key intermediates in the synthesis of numerous heterocyclic compounds and pharmacologically active molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this compound. It details its physicochemical properties, critical safety and handling protocols, and step-by-step methodologies for its application in common synthetic reactions, with a focus on hydrazone formation. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction to this compound

Hydrazides are a class of organic compounds characterized by the presence of a hydrazine-like functional group attached to a carbonyl moiety. They are highly attractive tools in medicinal chemistry and materials science due to their ability to readily form a plethora of novel compounds with diverse biological and physical properties.[1][2] this compound, specifically, offers a combination of steric and electronic properties that make it a useful synthon for creating complex molecular architectures.

The primary utility of this compound lies in its reaction with aldehydes and ketones to form stable N-acylhydrazone derivatives. This condensation reaction is a cornerstone of dynamic covalent chemistry and is widely employed in the development of new pharmaceuticals, polymers, and molecular sensors. This guide will provide the necessary protocols to safely and effectively utilize this compound in the laboratory setting.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and hazards is fundamental to safe and successful experimentation.

Compound Data

All quantitative data for this compound are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 4466-50-6[3][4]
Molecular Formula C₅H₁₂N₂O[3]
Molecular Weight 116.16 g/mol [3]
Appearance Crystalline Solid[5]
Storage Inert atmosphere, 2-8°C (Refrigerated)[3][6]
Synonyms 1-Acetyl-2-isopropylhydrazine, N'-propan-2-ylacetohydrazide[4]
Safety & Handling: A Self-Validating System

Working with any chemical reagent requires adherence to strict safety protocols. The following guidelines are based on established Safety Data Sheets (SDS) and are designed to create a self-validating system of safety in the laboratory.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, splash goggles that meet OSHA or EN166 standards, and chemical-resistant gloves.[5][6]

  • Engineering Controls: Conduct all manipulations of this compound within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation risk.[5][6] Eyewash stations and safety showers must be readily accessible.[6]

  • Handling Precautions: Avoid the formation of dust. Do not get the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[6] Use non-sparking tools and take precautionary measures against static discharge.[8]

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere. Keep refrigerated at 2-8°C.[3][6] Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][7]

    • Skin: Wash off immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[6][7]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[5][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Core Reaction: Synthesis of N'-Isopropylacetohydrazones

The most common and synthetically valuable reaction involving this compound is its condensation with a carbonyl compound (aldehyde or ketone) to form an N-acylhydrazone. This reaction is typically catalyzed by a small amount of acid.

Reaction Mechanism

The formation of a hydrazone from a hydrazide and a carbonyl compound is a nucleophilic addition-elimination reaction.

  • Nucleophilic Attack: The terminal, more nucleophilic nitrogen atom of the this compound attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, forming a neutral carbinolamine intermediate.

  • Acid Catalysis & Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Elimination: The lone pair on the adjacent nitrogen atom assists in the elimination of a water molecule, forming a C=N double bond. Deprotonation of this nitrogen yields the final, stable N-acylhydrazone product.

The use of an acid catalyst is crucial as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack. It also facilitates the final dehydration step.

G cluster_0 Mechanism of Hydrazone Formation start This compound + Aldehyde/Ketone step1 Nucleophilic Attack of Hydrazide on Carbonyl Carbon start->step1 step2 Proton Transfer to form Carbinolamine Intermediate step1->step2 step3 Protonation of Hydroxyl Group (Acid Catalyst) step2->step3 step4 Elimination of Water to form C=N bond step3->step4 end N-Acylhydrazone Product step4->end

Caption: Reaction mechanism for acid-catalyzed hydrazone synthesis.

Experimental Protocols

The following protocol provides a detailed, step-by-step methodology for the synthesis of N-acylhydrazones from this compound. This general procedure can be adapted for a wide range of aldehyde and ketone substrates.[9][10]

Protocol 1: General Synthesis of N'-Isopropylacetohydrazones

This protocol outlines the standard condensation reaction for synthesizing hydrazones.

  • This compound (1.0 mmol, 116.16 mg)

  • Substituted aldehyde or ketone (1.0 mmol)

  • Solvent: Ethanol or Methanol (20-25 mL)

  • Catalyst: Glacial acetic acid (2-3 drops)

  • Reaction flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plate (e.g., silica gel 60 F₂₅₄)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

G A 1. Dissolve this compound in Ethanol in a reaction flask. B 2. Add the corresponding aldehyde or ketone (1 eq). A->B C 3. Add 2-3 drops of glacial acetic acid as a catalyst. B->C D 4. Heat the mixture to reflux (approx. 80°C) for 2-4 hours. C->D E 5. Monitor reaction progress by Thin Layer Chromatography (TLC). D->E F 6. Cool the reaction mixture to room temperature. E->F Upon completion G 7. Isolate the precipitated product by vacuum filtration. F->G H 8. Wash the solid with a small amount of cold ethanol. G->H I 9. Dry the product under vacuum. H->I J 10. (Optional) Recrystallize from a suitable solvent for higher purity. I->J

Caption: General workflow for the synthesis of hydrazones.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in the chosen solvent (e.g., 25 mL of ethanol).[9]

  • Addition of Carbonyl: To the stirring solution, add the selected aldehyde or ketone (1.0 mmol).[9]

  • Catalysis: Add a few drops (typically 2-3) of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation.[9]

    • Causality Note: The acid increases the electrophilicity of the carbonyl carbon and facilitates the dehydration step, significantly accelerating the reaction rate.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (for ethanol, this is ~78-80°C). Maintain reflux with constant stirring for 2-4 hours.[9]

  • Monitoring: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexane) should be used to resolve the starting materials from the product. The reaction is considered complete when the limiting reagent spot has disappeared.

  • Precipitation & Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. In many cases, the hydrazone product will precipitate out of the solution as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[9]

  • Washing & Drying: Wash the collected solid with a small amount of cold solvent (the same solvent used for the reaction) to remove any soluble impurities. Dry the purified product under reduced pressure.[9]

  • Purification (Optional): For enhanced purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.[9]

Product Characterization

The identity and purity of the synthesized N'-Isopropylacetohydrazone should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of the imine (C=N) carbon signal in the ¹³C NMR are indicative of a successful reaction.

  • Infrared (IR) Spectroscopy: The formation of the hydrazone can be confirmed by the appearance of a C=N stretching band (typically around 1600-1650 cm⁻¹) and the disappearance of the C=O stretch of the starting aldehyde/ketone and the N-H stretches of the hydrazide.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the expected molecular formula.

Conclusion

This compound is a readily accessible and highly useful reagent for the synthesis of N-acylhydrazones and other valuable chemical entities. The protocols outlined in this guide are robust, reproducible, and grounded in well-established chemical principles. By adhering to the detailed experimental and safety procedures, researchers can confidently and effectively utilize this compound in their synthetic endeavors, paving the way for new discoveries in drug development and materials science.

References

Application Notes and Protocols: N'-Isopropylacetohydrazide in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N'-Isopropylacetohydrazide is an organic molecule featuring a hydrazide functional group with an isopropyl substituent on the terminal nitrogen. While direct, documented applications of this compound in polymer synthesis are not widespread in current literature, the inherent reactivity of its acetohydrazide moiety presents a compelling case for its potential use in several areas of polymer chemistry. The hydrazide group is a versatile functional handle that can engage in a variety of chemical transformations, most notably the formation of hydrazones through reaction with aldehydes and ketones. This unique reactivity, which is efficient and often proceeds under mild, aqueous conditions, makes hydrazide-containing molecules highly valuable for creating functional polymers, bioconjugates, and dynamic materials.

This guide provides a detailed exploration of the potential applications of this compound in polymer chemistry. Drawing upon established principles and analogous reactions from the literature, we will present detailed protocols for its hypothetical use as a monomer precursor, a modifying agent for post-polymerization functionalization, and as a chain-capping agent in polycondensation reactions. These notes are intended for researchers and scientists in polymer science and drug development who are interested in exploring new functional building blocks for advanced polymeric materials.

Part 1: this compound as a Precursor for a Novel Functional Monomer

The most direct way to incorporate the this compound moiety into a polymer backbone is by first converting it into a polymerizable monomer. Addition polymerization, particularly of vinyl monomers, is a robust and widely used technique. Here, we propose a hypothetical pathway to synthesize a novel vinyl monomer from this compound and its subsequent polymerization.

Theoretical Background: Monomer Synthesis via Vinylation

The synthesis of N-vinyl monomers from amides and related compounds is a known transformation in organic chemistry, often achieved through reaction with acetylene.[1][2] This process, known as vinylation, can be catalyzed by a strong base. We can hypothesize a similar reaction for this compound to produce "N'-vinyl-N'-isopropylacetohydrazide". The reaction would proceed by deprotonation of the secondary amine in the hydrazide, followed by nucleophilic attack on acetylene.

Hypothetical Protocol for Monomer Synthesis: N'-vinyl-N'-isopropylacetohydrazide

Objective: To synthesize a novel vinyl monomer from this compound.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Acetylene gas

  • Anhydrous, high-boiling point solvent (e.g., N-methyl-2-pyrrolidone, NMP)

  • Standard glassware for air-sensitive reactions

Protocol:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve this compound in anhydrous NMP.

  • Add a catalytic amount of KOH (e.g., 2-5 mol%).

  • Heat the mixture under a nitrogen atmosphere to a temperature sufficient to dissolve the reactants and facilitate the reaction (e.g., 140-160 °C).

  • Carefully bubble acetylene gas through the reaction mixture. The reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the catalyst with a weak acid.

  • The product, N'-vinyl-N'-isopropylacetohydrazide, can be purified by vacuum distillation or column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Polymerization of N'-vinyl-N'-isopropylacetohydrazide

Once synthesized, this novel monomer could be polymerized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method is well-suited for producing polymers with controlled molecular weights and narrow polydispersity, as demonstrated with other functional monomers like Boc-protected acryloyl hydrazide.[3][4]

Objective: To synthesize a well-defined polymer with pendant this compound groups.

Materials:

  • N'-vinyl-N'-isopropylacetohydrazide (hypothetical monomer)

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Radical initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., dioxane or DMF)

  • Standard polymerization glassware

Protocol:

  • In a Schlenk flask, dissolve the monomer, RAFT agent, and AIBN in the chosen solvent.

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate polymerization.

  • Monitor the polymerization progress by taking aliquots at regular intervals and analyzing them by ¹H NMR (to determine monomer conversion) and size exclusion chromatography (SEC) (to track molecular weight and polydispersity).

  • Once the desired conversion is reached, quench the reaction by cooling it to room temperature and exposing it to air.

  • Precipitate the polymer in a non-solvent (e.g., cold diethyl ether), filter, and dry under vacuum.

  • Characterize the resulting polymer by ¹H NMR, SEC, and FTIR.

G cluster_0 Monomer Synthesis cluster_1 Polymerization This compound This compound N'-vinyl-N'-isopropylacetohydrazide N'-vinyl-N'-isopropylacetohydrazide This compound->N'-vinyl-N'-isopropylacetohydrazide KOH catalyst, NMP Acetylene Acetylene Acetylene->N'-vinyl-N'-isopropylacetohydrazide Polymer Polymer N'-vinyl-N'-isopropylacetohydrazide->Polymer RAFT agent, AIBN, 70°C

Caption: Hypothetical workflow for monomer synthesis and polymerization.

Part 2: Application in Post-Polymerization Modification

The most promising and well-supported application for polymers bearing the this compound moiety is in post-polymerization modification. The hydrazide group can react with aldehydes or ketones to form a stable hydrazone linkage.[5][6] This reaction is highly efficient, often requires no catalyst, and can be performed in a variety of solvents, including water. This makes it an ideal "click" reaction for functionalizing polymers.

Theoretical Background: Hydrazone Formation

The reaction between a hydrazide and an aldehyde or ketone is a condensation reaction that forms a hydrazone and a molecule of water. This bond is reversible under acidic conditions, which can be exploited for creating pH-responsive materials. At neutral or physiological pH, the hydrazone bond is generally stable.[5] This allows for the conjugation of various molecules, including drugs, imaging agents, or other functional groups, to a polymer backbone.

Protocol for Post-Polymerization Modification

Objective: To functionalize a polymer containing this compound side chains with an aldehyde-bearing molecule.

Materials:

  • Poly(N'-vinyl-N'-isopropylacetohydrazide) (from Part 1)

  • An aldehyde-containing molecule of interest (e.g., a fluorescent dye, a drug molecule, or a crosslinker)

  • Solvent (e.g., DMSO, water, or a mixture)

  • Optional: Acetic acid (as a catalyst, if needed)

Protocol:

  • Dissolve the polymer in the chosen solvent to a desired concentration (e.g., 10 mg/mL).

  • Add the aldehyde-containing molecule to the polymer solution. The stoichiometry can be varied to control the degree of functionalization.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to lower the pH and accelerate the reaction.

  • Stir the reaction at room temperature. Monitor the progress by a suitable analytical technique. For example, if a chromophoric aldehyde is used, UV-Vis spectroscopy can track the formation of the hydrazone. ¹H NMR can also be used to observe the disappearance of the aldehyde proton and the appearance of the hydrazone proton.

  • Once the reaction is complete, the functionalized polymer can be purified by dialysis (if in an aqueous solution) or precipitation to remove any unreacted aldehyde.

  • Dry the purified polymer and characterize it by FTIR (to observe the C=N stretch of the hydrazone) and ¹H NMR.

G Polymer_Backbone Polymer with pendant This compound groups Functionalized_Polymer Functionalized Polymer with Hydrazone Linkage Polymer_Backbone->Functionalized_Polymer Aldehyde R-CHO (Aldehyde-containing molecule) Aldehyde->Functionalized_Polymer Hydrazone Formation (e.g., DMSO, RT)

Caption: Post-polymerization modification via hydrazone formation.

Part 3: Potential Role in Polycondensation Reactions

Polycondensation is a type of polymerization where monomers with two or more reactive functional groups combine, typically with the elimination of a small molecule like water.[7][8] In this context, a monofunctional molecule can act as a chain-capping agent, thereby controlling the molecular weight of the resulting polymer.[9]

Theoretical Background: Chain-Capping in Polycondensation

This compound has a single reactive hydrazide group. In a polycondensation reaction, such as the formation of a polyester from a diol and a diacid, the this compound can react with a carboxylic acid group to form a stable acylhydrazide linkage. Since it has only one such reactive group, its incorporation into a growing polymer chain will terminate the growth of that chain. By controlling the amount of this compound added to the reaction, the average molecular weight of the polymer can be controlled.

Hypothetical Protocol for Polycondensation with Chain-Capping

Objective: To synthesize a polyester with controlled molecular weight using this compound as a chain-capping agent.

Materials:

  • A dicarboxylic acid (e.g., adipic acid)

  • A diol (e.g., 1,6-hexanediol)

  • This compound

  • A suitable catalyst (e.g., p-toluenesulfonic acid)

  • High-boiling point solvent (or neat reaction)

  • Distillation apparatus to remove water

Protocol:

  • In a reaction vessel equipped with a mechanical stirrer and a distillation head, combine the dicarboxylic acid and the diol in a 1:1 molar ratio.

  • Add a calculated amount of this compound. The molar ratio of the chain-capper to the monomers will determine the target molecular weight.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to a high temperature (e.g., 180-220 °C) to initiate the polycondensation reaction and distill off the water that is formed.

  • Continue the reaction under vacuum in the later stages to drive the equilibrium towards polymer formation and remove the last traces of water.

  • Monitor the reaction by measuring the viscosity of the melt or by taking samples for analysis (e.g., by titration of the remaining acid groups).

  • Once the desired molecular weight is achieved, cool the reaction and isolate the polymer.

  • Characterize the polymer by SEC to determine its molecular weight and distribution, and by ¹H NMR to confirm the presence of the this compound end groups.

G Diacid HOOC-R-COOH Polyester_Chain Growing Polyester Chain Diacid->Polyester_Chain Diol HO-R'-OH Diol->Polyester_Chain Polycondensation Chain_Capper This compound Capped_Polyester End-Capped Polyester Chain_Capper->Capped_Polyester Chain Termination Polyester_Chain->Capped_Polyester

References

Troubleshooting & Optimization

Navigating the Synthesis of N'-Isopropylacetohydrazide: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of N'-Isopropylacetohydrazide. As Senior Application Scientists, we understand that even well-established synthetic routes can present unexpected challenges. This guide is designed to provide practical, experience-driven solutions to common issues encountered during the preparation of this important hydrazide derivative. We will delve into the causality behind these problems and offer robust, validated protocols to get your synthesis back on track.

Core Synthesis Pathway: Acetylation of Isopropylhydrazine

The most common and direct route to this compound involves the acylation of isopropylhydrazine. This is typically achieved using an acetylating agent such as acetic anhydride or acetyl chloride. The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product.

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Troubleshooting Common Issues

This section addresses specific problems you may encounter during the synthesis, organized in a question-and-answer format for clarity.

Low or No Product Yield

Question: I am getting a very low yield of this compound, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I fix it?

Answer:

Several factors can contribute to low product yield. Let's break down the most common culprits:

  • Poor Quality of Starting Materials:

    • Isopropylhydrazine: This starting material can degrade over time. It's crucial to use a fresh or properly stored batch. If you are preparing it yourself, for instance from its hydrochloride salt, ensure the free base is thoroughly dried and free of residual salts.[1]

    • Acetylating Agent: Acetic anhydride and acetyl chloride are highly susceptible to hydrolysis.[2] Use of a previously opened bottle that has been exposed to atmospheric moisture will result in a lower effective concentration of the reagent and introduce acetic acid, which can complicate the reaction. It is best to use a fresh bottle or a properly sealed and stored aliquot.

  • Suboptimal Reaction Conditions:

    • Temperature: The acylation of hydrazines is typically exothermic. Running the reaction at too high a temperature can lead to side reactions and degradation of the product. It is recommended to add the acetylating agent dropwise to a cooled solution (0-5 °C) of isopropylhydrazine to maintain control over the reaction temperature.[3]

    • Stoichiometry: While a 1:1 molar ratio of isopropylhydrazine to the acetylating agent is theoretically required, using a slight excess of the hydrazine (e.g., 1.1 equivalents) can sometimes help to consume the acetylating agent completely and minimize the formation of di-acetylated byproducts.

  • Inadequate Reaction Monitoring:

    • Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring the progress of your reaction. If you are not seeing the formation of a new, more polar spot corresponding to the product, the reaction may not be occurring.

Troubleshooting Workflow for Low Yield:

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Presence of Significant Impurities

Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely impurities and how can I avoid them?

Answer:

The most common impurity in this synthesis is the di-acetylated byproduct, 1,2-diacetyl-1-isopropylhydrazine . This occurs when both nitrogen atoms of the isopropylhydrazine molecule are acetylated.

  • Formation of 1,2-diacetyl-1-isopropylhydrazine:

    • Cause: This side product is favored when there is a localized excess of the acetylating agent or if the reaction temperature is too high. The initially formed this compound can be further acetylated.

    • Prevention:

      • Controlled Addition: Add the acetylating agent (acetic anhydride or acetyl chloride) slowly and dropwise to a well-stirred solution of isopropylhydrazine. This prevents a localized high concentration of the acetylating agent.

      • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the acetylating agent.

      • Stoichiometry: Using a slight excess of isopropylhydrazine can help to ensure that the acetylating agent is consumed before it can react with the desired product.

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or poor reagent quality.

    • Prevention: Monitor the reaction by TLC until the limiting reagent (usually the acetylating agent) is completely consumed.

  • Hydrolysis Products:

    • Cause: If the workup is performed under strongly acidic or basic conditions, the product can hydrolyze back to isopropylhydrazine and acetic acid.[4][5][6][7][8]

    • Prevention: During the aqueous workup, it is advisable to use mild conditions. A wash with a saturated solution of sodium bicarbonate can neutralize any excess acid without being overly basic.[3]

Table 1: Common Impurities and Their Prevention

ImpurityFormation PathwayPrevention Strategy
1,2-diacetyl-1-isopropylhydrazineOver-acetylation of the productSlow, controlled addition of the acetylating agent at low temperature.
IsopropylhydrazineIncomplete reactionMonitor reaction by TLC; ensure sufficient reaction time.
Acetic AcidHydrolysis of acetylating agent or productUse anhydrous reagents and solvents; perform a neutral or mildly basic workup.
Purification Challenges

Question: I'm having difficulty purifying my this compound. What are the best methods?

Answer:

This compound is a relatively polar compound, which can present some purification challenges.

  • Recrystallization: This is often the most effective method for purifying solid hydrazides.[9]

    • Solvent Selection: Experiment with different solvent systems. Good starting points include ethanol, ethyl acetate, or mixtures with less polar solvents like hexanes or diethyl ether. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while impurities remain soluble at low temperatures.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography may be necessary.[9]

    • Eluent System: Due to the polar nature of the product, a relatively polar eluent system will be required. A gradient elution starting with a mixture like ethyl acetate/hexanes and gradually increasing the polarity with methanol is a good strategy. It's important to note that some hydrazides can be sensitive to acidic silica gel. In such cases, using neutral or basic alumina, or treating the silica gel with a small amount of triethylamine in the eluent, can be beneficial.[10]

  • Aqueous Workup: A careful aqueous workup is crucial to remove water-soluble impurities.

    • Extraction: After quenching the reaction, extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) will transfer the product to the organic phase. Washing the organic layer with saturated sodium bicarbonate solution will remove acidic impurities, and a subsequent wash with brine will help to remove water and break any emulsions.[3]

Experimental Protocols

Synthesis of this compound

Materials:

  • Isopropylhydrazine

  • Acetic Anhydride

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylhydrazine (1.0 eq) in anhydrous THF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.0 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Characterization Data (Expected)

Accurate characterization is key to confirming the identity and purity of your product.

This compound:

  • ¹H NMR: Expect signals for the acetyl methyl group (singlet, ~2.0 ppm), the isopropyl methine proton (septet, ~3.5-4.0 ppm), the isopropyl methyl protons (doublet, ~1.1 ppm), and the two N-H protons (broad singlets, variable chemical shift).

  • ¹³C NMR: Expect signals for the acetyl carbonyl carbon (~170 ppm), the isopropyl methine carbon (~50-55 ppm), the acetyl methyl carbon (~20 ppm), and the isopropyl methyl carbons (~22 ppm).

1,2-diacetyl-1-isopropylhydrazine (Potential Impurity):

  • ¹H NMR: Expect to see two distinct acetyl methyl singlets, and the signals for the isopropyl group will be shifted compared to the mono-acetylated product. The number and chemical shifts of the N-H protons will also differ.

  • ¹³C NMR: Expect two carbonyl signals and two acetyl methyl signals, in addition to the signals for the isopropyl group.

Frequently Asked Questions (FAQs)

Q1: Can I use acetyl chloride instead of acetic anhydride? A1: Yes, acetyl chloride is also an effective acetylating agent for this reaction.[11] However, the reaction with acetyl chloride will produce hydrochloric acid as a byproduct. Therefore, it is advisable to include a non-nucleophilic base, such as triethylamine or pyridine (at least 1 equivalent), in the reaction mixture to neutralize the HCl as it is formed.

Q2: What are the main safety precautions for this synthesis? A2: Hydrazine and its derivatives are toxic and should be handled with care in a well-ventilated fume hood.[12] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Acetic anhydride and acetyl chloride are corrosive and react vigorously with water.

Q3: My product seems to be an oil, but I expected a solid. What should I do? A3: While many hydrazides are solids, some can be oils or low-melting solids, especially if they contain impurities. Try to purify a small amount by column chromatography to see if you can obtain a pure sample that may solidify upon standing or cooling. It's also possible that you have a significant amount of the di-acetylated byproduct, which may have a different physical state.

Q4: How can I confirm the presence of the di-acetylated impurity? A4: The best way is to use a combination of TLC and NMR spectroscopy. The di-acetylated product will likely have a different Rf value on TLC. In the ¹H NMR spectrum, you would expect to see two singlets for the two different acetyl groups, and the integration of the isopropyl group protons relative to the acetyl protons would be different from the desired product. Mass spectrometry can also be used to confirm the molecular weight of the impurity.

References

Technical Support Center: Optimizing N'-Isopropylacetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N'-Isopropylacetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthesis. Here, we address specific experimental issues in a practical question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and straightforward method is the hydrazinolysis of an appropriate acetyl ester, typically ethyl acetate or methyl acetate, with isopropylhydrazine. This nucleophilic acyl substitution reaction is widely used for preparing hydrazides due to its efficiency and the relatively mild conditions required.[1][2][3] An alternative, more direct route involves the reaction of acetic anhydride with isopropylhydrazine. While this method is rapid, it can be more exothermic and may require careful temperature control to minimize side reactions.

Q2: How do I choose the right solvent for the reaction?

A2: For the hydrazinolysis of esters, alcohols like ethanol or methanol are the most common and effective solvents.[1][3] They are good at dissolving both the ester and the hydrazine derivative, and their boiling points are suitable for refluxing the reaction to completion. For the reaction involving acetic anhydride, an aprotic solvent might be considered to avoid reaction of the anhydride with the solvent, though the reaction is often run neat with careful addition of the hydrazine.

Q3: What is the optimal molar ratio of reactants?

A3: To drive the reaction to completion, it is common practice to use a slight to moderate excess of the hydrazine derivative. For the reaction of an ester with isopropylhydrazine, a molar ratio of 1:1.2 to 1:1.5 (ester:isopropylhydrazine) is a good starting point.[4] Using a large excess of hydrazine (up to 15-20 fold) has also been reported to achieve high yields, with the excess being removed during workup.[1] For the reaction with acetic anhydride, a 1:1 molar ratio is theoretically sufficient, but a small excess of isopropylhydrazine can help to consume all the anhydride.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[5][6] You will need to develop a suitable solvent system that provides good separation between your starting materials (ester or anhydride) and the this compound product. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active. The disappearance of the limiting starting material spot indicates the completion of the reaction.

Q5: What are the best practices for purifying this compound?

A5: After the reaction is complete, the crude product can be purified by several methods. If the product crystallizes upon cooling the reaction mixture, it can be collected by vacuum filtration and washed with a small amount of cold solvent.[5] If the product is an oil or remains in solution, the solvent should be removed under reduced pressure. The resulting residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) or by column chromatography if impurities are difficult to remove by crystallization.[3][5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.[5][6] 2. Poor Quality Reagents: Degradation of starting materials, especially the hydrazine. 3. Moisture Contamination: Acetic anhydride is highly susceptible to hydrolysis.[7]1. Extend Reaction Time/Increase Temperature: Continue refluxing and monitor by TLC until the starting material is consumed.[5] 2. Use Fresh Reagents: Ensure isopropylhydrazine is pure and use freshly opened or distilled acetic anhydride. 3. Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents, especially when working with acetic anhydride.1. Reaction kinetics are dependent on time and temperature. Higher temperatures increase the rate of collision between reactant molecules. 2. Impure reagents can introduce side reactions or be less reactive, leading to lower yields. 3. Water will rapidly react with acetic anhydride to form acetic acid, which will not react with the hydrazine to form the desired product.[7]
Formation of an Oily Product Instead of a Solid 1. Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization.[5] 2. Residual Solvent: Trapped solvent can lower the melting point of the product.1. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane.[5] 2. Purification: If trituration fails, purify the oil using column chromatography. 3. Thorough Drying: Ensure all solvent is removed from the crude product under high vacuum.1. Impurities disrupt the crystal lattice formation, leading to an oily or amorphous product. Trituration can help to wash away these impurities. 2. Column chromatography separates compounds based on their polarity, allowing for the isolation of the pure product. 3. Residual solvent acts as an impurity and can prevent solidification.
Multiple Spots on TLC of the Final Product 1. Side Reactions: Diacylation of the hydrazine (reaction at both nitrogen atoms) can occur, especially with acetic anhydride. 2. Degradation of Product: The product may be unstable under the reaction or workup conditions.1. Control Stoichiometry and Temperature: Use a slight excess of isopropylhydrazine and add the acetic anhydride slowly at a controlled temperature (e.g., 0 °C) to favor mono-acylation. 2. Optimize Workup: Use mild workup conditions and avoid prolonged exposure to high temperatures or strong acids/bases.1. The nitrogen atoms in hydrazine have different nucleophilicities. By controlling the conditions, you can selectively react at the more nucleophilic terminal nitrogen. 2. Hydrazides can be susceptible to hydrolysis or other degradation pathways under harsh conditions.

Experimental Protocols

Protocol 1: Synthesis via Hydrazinolysis of Ethyl Acetate

Materials:

  • Ethyl acetate

  • Isopropylhydrazine

  • Ethanol (absolute)

  • Reflux condenser, round-bottom flask, heating mantle, magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl acetate (1 equivalent) in absolute ethanol.

  • Add isopropylhydrazine (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If a solid precipitates, collect it by vacuum filtration and wash with cold ethanol.

  • If no solid forms, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis via Reaction with Acetic Anhydride

Materials:

  • Acetic anhydride

  • Isopropylhydrazine

  • Anhydrous diethyl ether or dichloromethane (optional, as solvent)

  • Dropping funnel, round-bottom flask, ice bath, magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place isopropylhydrazine (1 equivalent), optionally dissolved in an anhydrous aprotic solvent.

  • Cool the flask in an ice bath to 0-5 °C.

  • Add acetic anhydride (1 equivalent) dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may be isolated by removing the solvent (if used) under reduced pressure and then purifying the residue by recrystallization or column chromatography.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_ester Route 1: From Ester cluster_anhydride Route 2: From Anhydride Ethyl Acetate Ethyl Acetate Product_E This compound Ethyl Acetate->Product_E + Isopropylhydrazine (Reflux in EtOH) Isopropylhydrazine_E Isopropylhydrazine Ethanol Ethanol (byproduct) Acetic Anhydride Acetic Anhydride Product_A This compound Acetic Anhydride->Product_A + Isopropylhydrazine (Controlled Temp) Isopropylhydrazine_A Isopropylhydrazine Acetic_Acid Acetic Acid (byproduct)

Caption: Synthetic routes to this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield Issue TLC Check TLC for Starting Material Start->TLC Incomplete Incomplete Reaction? TLC->Incomplete Yes Reagents Check Reagent Quality TLC->Reagents No Action_Time Increase Reaction Time / Temp Incomplete->Action_Time Success Yield Improved Action_Time->Success Action_Reagents Use Fresh/Pure Reagents Reagents->Action_Reagents Suspect Side_Products Side Products Observed? Reagents->Side_Products Good Action_Reagents->Success Action_Conditions Optimize Conditions (Temp, Stoichiometry) Side_Products->Action_Conditions Yes Side_Products->Success No Action_Conditions->Success

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimizing the Yield and Purity of N'-Isopropylacetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N'-Isopropylacetohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot common issues and optimize their experimental outcomes. We will delve into the causality behind experimental choices, providing field-proven insights to enhance both the yield and purity of your target compound.

Troubleshooting Guide: Common Challenges & Solutions

This section addresses the most frequent obstacles encountered during the synthesis and purification of this compound in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A low yield of this compound is a common issue that can often be traced back to suboptimal reaction conditions or procedural losses. The primary synthesis route involves the nucleophilic acyl substitution of an acetic acid derivative (like ethyl acetate) with isopropylhydrazine. Let's break down the potential culprits and their solutions.

Causality and Remediation Table:

Potential Cause Scientific Rationale Recommended Solution
Incomplete Reaction The reaction between an ester and a hydrazine is an equilibrium process. Insufficient reaction time or inadequate temperature may prevent the reaction from reaching completion.[1]Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed. Increase reaction time or gently heat the mixture (e.g., reflux in ethanol) to drive the equilibrium towards the product.[1][2]
Suboptimal Stoichiometry If isopropylhydrazine is the limiting reagent, the reaction cannot proceed to completion. Conversely, a large excess may complicate purification.Use a slight excess (e.g., 1.1-1.2 equivalents) of isopropylhydrazine to ensure the complete conversion of the ester. This helps push the reaction forward without introducing significant purification challenges.
Presence of Water Hydrazine can react with water, and the presence of excess water can hydrolyze the ester starting material, reducing the amount available to form the desired hydrazide.[1]Ensure all glassware is thoroughly dried and use an anhydrous solvent like absolute ethanol.[1] If using hydrazine hydrate, account for the water content in your calculations.
Product Loss During Work-up This compound has some solubility in water and various organic solvents. Aggressive or improper extraction and washing steps can lead to significant loss of product into the aqueous or organic layers.Minimize the volume of water used during the work-up. If performing an extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product. Carefully separate the layers to avoid physical loss.

Low_Yield_Troubleshooting start Low Yield Observed check_tlc Monitor Reaction by TLC: Is Starting Material Consumed? start->check_tlc incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn No check_workup Was Product Lost During Work-up? check_tlc->check_workup Yes optimize_cond Optimize Conditions: 1. Increase reaction time. 2. Gently increase temperature (reflux). 3. Use slight excess of hydrazine. incomplete_rxn->optimize_cond final_yield Improved Yield optimize_cond->final_yield workup_loss Work-up Loss check_workup->workup_loss Yes check_purity Is Crude Product Impure? check_workup->check_purity No optimize_workup Refine Work-up: 1. Minimize wash volumes. 2. Use brine to reduce aqueous solubility. 3. Careful phase separation. workup_loss->optimize_workup optimize_workup->final_yield side_reactions Side Reactions Occurring check_purity->side_reactions Yes check_purity->final_yield No optimize_reagents Address Side Reactions: 1. Ensure anhydrous conditions. 2. Check reagent purity. 3. Control temperature carefully. side_reactions->optimize_reagents optimize_reagents->final_yield

Q2: I'm observing significant impurities in my crude product. What are they likely to be and how can I prevent their formation?

Impurity formation is a key challenge in hydrazide synthesis. Understanding the potential side reactions is crucial for prevention.

  • Unreacted Starting Materials : The most common impurities are unreacted ethyl acetate and isopropylhydrazine.[3]

    • Prevention : As discussed in Q1, ensure the reaction goes to completion by monitoring via TLC and optimizing reaction time and temperature. Using a slight excess of one reagent can help consume the other.[1]

  • 1,2-Diacetyl-1-isopropylhydrazine : This di-substituted byproduct can form if the initially formed this compound acts as a nucleophile and reacts with another molecule of ethyl acetate.

    • Prevention : This is more likely to occur under harsh conditions or with a large excess of the acylating agent. Avoid excessively high temperatures and prolonged reaction times after the primary starting material is consumed. A 1:1.1 stoichiometry of ethyl acetate to isopropylhydrazine is often a good starting point.

  • Hydrazones : If there are any carbonyl-containing compounds present as contaminants (e.g., acetone used for cleaning glassware), they can react with the hydrazine to form hydrazones.[3]

    • Prevention : Ensure high purity of all reagents and solvents. Use clean, dry glassware and avoid cross-contamination from other reactions.

Q3: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when a compound melts or separates from the solution as a liquid phase rather than crystallizing.[3] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.

  • Solution 1: Add More Solvent : The concentration of the solute may be too high. Add a small amount of the hot solvent to the mixture to see if the oil dissolves. Once it's a clear solution again, allow it to cool more slowly.[3]

  • Solution 2: Lower the Cooling Temperature : If the oil is persistent, try cooling the solution to a much lower temperature (e.g., in an ice bath or freezer) after it has slowly cooled to room temperature. This can sometimes induce crystallization.

  • Solution 3: Scratching or Seeding : Scratch the inside of the flask with a glass rod just below the solvent line.[3] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4] Alternatively, add a tiny "seed" crystal of pure this compound to the cooled solution to initiate crystallization.[3][4]

  • Solution 4: Change the Solvent System : If the above methods fail, your chosen solvent is likely unsuitable. You may need to switch to a different solvent or use a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[5]

Q4: How do I choose the best purification method for my crude this compound?

The choice between recrystallization and column chromatography depends on the purity of your crude product and the nature of the impurities.[3]

Comparison of Purification Methods:

Method Best For Advantages Disadvantages
Recrystallization Crude product with >85-90% purity and impurities with different solubility profiles.High recovery, cost-effective, yields highly pure crystalline material, scalable.May not remove impurities with similar solubility; risk of "oiling out".[3]
Column Chromatography Complex mixtures with multiple components or impurities with similar polarity to the product.Excellent separation of closely related compounds, versatile for a wide range of polarities.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.[3]

Purification_Workflow start Crude this compound assess_purity Assess Crude Purity (TLC/¹H NMR) start->assess_purity high_purity High Purity (>90%) Few Impurities assess_purity->high_purity High low_purity Low Purity (<90%) Multiple Impurities assess_purity->low_purity Low recrystallize Purify by Recrystallization high_purity->recrystallize chromatography Purify by Column Chromatography low_purity->chromatography pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol for synthesizing this compound?

A common and reliable method is the reaction of ethyl acetate with isopropylhydrazine. A detailed protocol is provided in the next section. The reaction is typically performed in a solvent like ethanol and heated to reflux to ensure a reasonable reaction rate.[2]

Q2: How should I properly store this compound to ensure its stability?

This compound should be stored in a cool, dry place away from incompatible materials.[6] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, especially for long-term storage, to prevent potential degradation from atmospheric moisture and oxygen.[6] Refrigeration at 2-8°C is advisable.[6]

Q3: What analytical techniques are best for confirming the purity of my final product?

A multi-technique approach is recommended for comprehensive purity analysis and structural confirmation.[7]

  • NMR Spectroscopy (¹H and ¹³C) : Provides definitive structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[7]

  • High-Performance Liquid Chromatography (HPLC) : The primary method for quantitative purity assessment. An appropriate column (e.g., C18) and mobile phase can separate the product from trace impurities.[3][8]

  • Mass Spectrometry (MS) : Confirms the molecular weight of the synthesized compound. When coupled with LC (LC-MS) or GC (GC-MS), it is a powerful tool for identifying unknown impurities.[7][9]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis from ethyl acetate and isopropylhydrazine.

Materials:

  • Ethyl acetate

  • Isopropylhydrazine

  • Absolute Ethanol (Anhydrous)

  • Round-bottom flask, reflux condenser, heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a heating mantle. Ensure all glassware is dry.

  • To the flask, add absolute ethanol.

  • Add ethyl acetate (1.0 equivalent) to the ethanol and begin stirring.

  • Carefully add isopropylhydrazine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction is complete when the ethyl acetate spot has disappeared.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can then be purified by recrystallization or chromatography.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Select an appropriate solvent (e.g., a mixture of ethyl acetate and hexane, or isopropanol). The ideal solvent should dissolve the compound when hot but not at room temperature.[3][10]

  • Add the minimum amount of hot solvent to the flask until the solid just dissolves completely.[4][11]

  • If the solution has colored impurities, you can add a small amount of activated charcoal and hot filter the solution.[12]

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.[4]

  • Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal recovery.[11]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[12]

  • Dry the crystals under vacuum to obtain pure this compound.

References

side reactions to avoid during N'-Isopropylacetohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N'-Isopropylacetohydrazide Synthesis

A Guide to Mitigating Side Reactions and Optimizing Purity

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this important hydrazide derivative. As Senior Application Scientists, we understand that achieving high purity and yield requires a deep understanding of the reaction mechanism and potential side reactions. This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your synthesis effectively.

Overview of Synthetic Strategies & Key Control Points

The synthesis of this compound is typically approached via two primary routes. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction. However, both pathways present unique challenges regarding side-product formation.

  • Route A: Reductive Amination of Acetohydrazide: This is often the preferred method. It involves the reaction of acetohydrazide with acetone to form an intermediate N'-isopropylideneacetohydrazide (a hydrazone), which is then reduced in situ to the final product.

  • Route B: Direct Acylation of Isopropylhydrazine: This route involves reacting isopropylhydrazine with an acetylating agent, such as acetyl chloride or acetic anhydride.

Understanding the flow of these reactions and their potential pitfalls is the first step toward successful synthesis.

G cluster_0 Route A: Reductive Amination cluster_1 Route B: Direct Acylation AH Acetohydrazide Hydrazone N'-isopropylideneacetohydrazide (Intermediate) AH->Hydrazone + Acetone (Condensation) Acetone Acetone Acetone->Hydrazone Product_A This compound (Desired Product) Hydrazone->Product_A + Reducing Agent (e.g., NaBH3CN) SP1 Di-alkylation Product (Side Product) Product_A->SP1 + Acetone, + [H] (Over-alkylation) IH Isopropylhydrazine Product_B This compound (Desired Product) IH->Product_B + 1 eq. Acylating Agent AA Acetylating Agent (e.g., Acetyl Chloride) AA->Product_B SP2 N,N'-Diacetyl Product (Side Product) Product_B->SP2 + Excess Acylating Agent

Caption: Primary synthetic routes to this compound and major side products.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Problem: Incomplete Reduction & Persistent Hydrazone Impurity (Route A)

❓ FAQ: "My NMR/LCMS analysis shows a significant amount of the N'-isopropylideneacetohydrazide intermediate remaining in my final product. I've tried increasing the reaction time, but it's not helping. What's going wrong?"

A: This is the most frequent challenge in the reductive amination pathway and points to an incomplete reduction step. The hydrazone intermediate is relatively stable, and its reduction requires specific conditions. Several factors could be at play:

  • Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, it is often sluggish for reducing imines and hydrazones, especially compared to its reactivity with the starting ketone (acetone).[1] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are superior choices because they are more selective for the protonated imine/hydrazone intermediate and less likely to reduce the ketone starting material.[1][2]

  • Incorrect pH: The reduction is most efficient under mildly acidic conditions (pH 4-6). The acid serves to catalyze the formation of the hydrazone and, more importantly, to protonate the hydrazone's imine-like nitrogen. This protonation creates an iminium-like species, which is significantly more electrophilic and thus more readily accepts a hydride from the reducing agent. If the medium is neutral or basic, the reduction will be extremely slow. A catalytic amount of acetic acid is often used.[3]

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. While theoretically one equivalent is needed, side reactions or degradation can consume the reagent. It's common to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.[4]

Troubleshooting Summary: Persistent Hydrazone

Potential Cause Underlying Reason Recommended Solution
Suboptimal Reducing Agent NaBH₄ is a less effective reductant for hydrazones compared to ketones.[1]Switch to NaBH₃CN or NaBH(OAc)₃ for improved selectivity and reactivity towards the hydrazone.[2]
Neutral or Basic pH The hydrazone is not sufficiently activated for hydride attack without protonation.Add a catalytic amount of acetic acid to maintain a pH of 4-6. Monitor pH during the reaction.[3]
Insufficient Reductant Not enough hydride equivalents are available to reduce all the formed hydrazone.Increase the amount of reducing agent to 1.2-1.5 equivalents. Add it portion-wise to control the reaction rate.
Low Temperature The activation energy for the reduction is not being met.After adding the reducing agent, allow the reaction to warm to room temperature or gently heat to 40-50 °C if necessary, monitoring for side reactions.
Problem: Formation of Di-Substituted Byproducts

❓ FAQ: "I'm observing a higher molecular weight impurity that I suspect is a di-isopropyl (Route A) or di-acetyl (Route B) product. How can I suppress this?"

A: This issue arises from the product itself reacting further. Both the product (this compound) and the starting material (Isopropylhydrazine) have reactive N-H protons, leading to di-substitution.

  • In Route A (Reductive Amination): The this compound product can react with another molecule of acetone and be subsequently reduced, leading to N',N'-Diisopropylacetohydrazide. This is a form of over-alkylation. The challenge of controlling mono- versus dialkylation is a known issue in hydrazine chemistry.[5]

  • In Route B (Direct Acylation): Isopropylhydrazine has two nitrogen atoms (α and β) that can be acylated. While the initial acylation is fast, a second acylation can occur, especially if excess acylating agent is used or if the reaction temperature is too high, leading to N,N'-diacetyl-N-isopropylhydrazine.

Mitigation Strategies:

  • Control Stoichiometry: Carefully control the molar ratios. The reagent that is being added (acetone in Route A, acetyl chloride in Route B) should be the limiting reagent or added slowly to a solution of the other reactant. This ensures it reacts with the starting material before it can react with the product.

  • Slow Addition: Instead of adding the entire amount of acetone or acylating agent at once, use a syringe pump for slow, controlled addition. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting material.

  • Lower Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C) can increase selectivity. The activation energy for the second substitution on the less-reactive product is often higher than that for the first substitution on the starting material.

Recommended Protocol: Reductive Amination (Route A)

This protocol is designed to be self-validating by including in-process controls to minimize the side reactions discussed above.

G start Start step1 1. Dissolve Acetohydrazide (1.0 eq) in Methanol. start->step1 step2 2. Add Acetone (1.05 eq) and Acetic Acid (0.1 eq). step1->step2 step3 3. Stir for 1h at RT. Monitor Hydrazone Formation (TLC/LCMS). step2->step3 checkpoint Checkpoint: >95% Conversion to Hydrazone? step3->checkpoint checkpoint->step3 No (Continue Stirring) step4 4. Cool to 0 °C. Slowly add NaBH3CN (1.2 eq) in portions. checkpoint->step4 Yes step5 5. Warm to RT and stir overnight. Monitor Product Formation (TLC/LCMS). step4->step5 step6 6. Quench reaction with water. Concentrate under reduced pressure. step5->step6 step7 7. Perform Acid-Base Extraction to isolate the product. step6->step7 end End: Purified Product step7->end

Caption: Optimized experimental workflow for this compound synthesis via reductive amination.

Detailed Steps & Rationale:

  • Charge Reactants: In a round-bottom flask, dissolve acetohydrazide (1.0 eq) in a suitable solvent like methanol.

    • Rationale: Methanol is an excellent solvent for all reactants and does not interfere with the reduction step.

  • Hydrazone Formation: Add acetone (1.05 eq) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

    • Rationale: A slight excess of acetone ensures full conversion of the limiting acetohydrazide. Acetic acid is critical to catalyze hydrazone formation.[3]

  • In-Process Control 1: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LCMS to confirm the near-complete conversion of acetohydrazide to the N'-isopropylideneacetohydrazide intermediate.

    • Rationale: Ensuring the hydrazone is pre-formed before adding the reductant is key. Adding the reductant too early can lead to the reduction of acetone to isopropanol.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (NaBH₃CN, 1.2 eq) in small portions over 30 minutes.

    • Rationale: Cooling and portion-wise addition control the exotherm of the reaction. NaBH₃CN is selected for its high selectivity for the protonated hydrazone over the free ketone.[1]

  • In-Process Control 2: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC/LCMS for the disappearance of the hydrazone intermediate.

    • Rationale: The reduction step is often slower than hydrazone formation and may require several hours to reach completion.

  • Workup and Purification: Quench the reaction by carefully adding water. Remove the methanol under reduced pressure. The resulting aqueous residue can then be purified. A standard method is to make the solution basic (pH > 10) with NaOH and extract the product with a solvent like dichloromethane or ethyl acetate.

References

N'-Isopropylacetohydrazide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N'-Isopropylacetohydrazide

A Guide to Chemical Stability and Degradation Pathway Analysis

Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the stability profile and degradation mechanisms of this molecule. Our goal is to equip you with the foundational knowledge to anticipate challenges, troubleshoot experiments, and design robust analytical protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when working with this compound, providing concise answers grounded in established chemical principles.

Q1: What is this compound and why is its stability a critical concern?

This compound is a substituted hydrazine derivative. Like other hydrazides used in pharmaceutical development, its chemical stability is paramount. Understanding its stability profile is essential for ensuring the safety, efficacy, and shelf-life of any formulation containing it.[1][2] Instability can lead to a loss of the active compound and the formation of potentially toxic degradation products.[3][4]

Q2: What are the primary degradation pathways for this compound?

Based on its chemical structure, which features a hydrazide (amide-like) bond and a hydrazine moiety, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: Cleavage of the amide bond, particularly under acidic or alkaline conditions, is a common degradation route for hydrazides.[5][6]

  • Oxidation: The hydrazine group is readily oxidized. This pathway is of particular concern as it can generate reactive intermediates.[7][8] The metabolic activation of the related compound iproniazid proceeds through its metabolite, isopropylhydrazine, which is oxidized by cytochrome P-450 enzymes into reactive, toxic species.[3][4]

Q3: What are the expected degradation products of this compound?

Identifying potential degradants is crucial for developing specific analytical methods and for safety assessment.

  • From Hydrolysis: The cleavage of the N'-C(O) bond is expected to yield Isopropylhydrazine and Acetic Acid .

  • From Oxidation: The isopropylhydrazine moiety, either on the parent molecule or after hydrolysis, can be oxidized. This process can lead to the formation of a highly reactive isopropyl radical .[7] Further metabolism or oxidation can also produce acetone .[7]

The diagram below illustrates these primary degradation routes.

G parent This compound hydrolysis_product1 Isopropylhydrazine parent->hydrolysis_product1 Hydrolysis (Acid/Base Catalyzed) hydrolysis_product2 Acetic Acid parent->hydrolysis_product2 Hydrolysis (Acid/Base Catalyzed) oxidation_product1 Isopropyl Radical (Reactive Intermediate) hydrolysis_product1->oxidation_product1 Oxidation (e.g., CYP450, H₂O₂) oxidation_product2 Acetone oxidation_product1->oxidation_product2 Further Oxidation

Caption: Primary degradation pathways of this compound.

Q4: How do experimental conditions like pH and temperature affect stability?

Both pH and temperature are critical factors that can significantly accelerate degradation.

  • pH: Amide and hydrazide hydrolysis is catalyzed by both acids and bases.[5][9] Therefore, this compound is expected to be least stable at low and high pH values. Maximum stability is typically observed in the neutral pH range (pH 6-8).

  • Temperature: Degradation reactions are almost always accelerated by increased temperature. This relationship allows for the use of elevated temperatures in forced degradation studies to predict long-term stability under normal storage conditions.[10]

Q5: What analytical methods are recommended for a stability-indicating study?

A validated stability-indicating analytical method (SIAM) is required by regulatory agencies to ensure that the active pharmaceutical ingredient (API) can be accurately quantified in the presence of its degradation products, impurities, and excipients.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability testing.[11] A reversed-phase HPLC method with a C18 column and a UV detector is a standard starting point for separating the polar parent compound from its potentially less polar or more polar degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for the identification and structural elucidation of unknown degradation products formed during stability studies.[12][13]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of parent compound in analytical samples. 1. pH Instability: The sample diluent or mobile phase pH is in an unstable range (highly acidic or alkaline).2. Oxidative Stress: Dissolved oxygen in the solvent is reacting with the hydrazine moiety.3. High Temperature: Samples are stored at elevated temperatures.1. Prepare samples in a buffered diluent near neutral pH (e.g., phosphate buffer pH 7.0).2. Use freshly prepared, degassed solvents and mobile phases. Consider adding a small amount of an antioxidant if compatible with the analysis.3. Store stock solutions and prepared samples at refrigerated (2-8°C) or frozen conditions and protect from light.
Appearance of unexpected peaks in the chromatogram. 1. Degradation: The compound is degrading in the formulation or during sample preparation.2. Contamination: Impurities from solvents, glassware, or excipients.1. Perform a comprehensive forced degradation study (see protocol below) to systematically generate and identify degradation products.2. Analyze a "blank" sample (all components except the API) to rule out interference from other sources.
Poor chromatographic resolution between the parent peak and degradant peaks. 1. Suboptimal HPLC Method: The mobile phase composition, gradient, or column chemistry is not suitable for separation.2. Co-elution: A degradant has very similar polarity to the parent compound.1. Method Development: - Adjust the mobile phase pH to alter the ionization state of the analyte and degradants. - Test different organic modifiers (e.g., acetonitrile vs. methanol). - Evaluate a different column stationary phase (e.g., Phenyl-Hexyl, Cyano).2. Employ LC-MS to confirm peak purity and identify co-eluting species.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to investigate the intrinsic stability of this compound. It is essential for developing and validating a stability-indicating method.

G prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) stress 2. Apply Stress Conditions (In parallel experiments) prep->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Alkaline Hydrolysis (0.1 M NaOH, RT) stress->base ox Oxidative (3% H₂O₂, RT) stress->ox therm Thermal (80°C, solid state) stress->therm photo Photolytic (ICH Q1B) stress->photo neutralize 3. Neutralize & Dilute Samples acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize analyze 4. Analyze via HPLC-UV/MS neutralize->analyze evaluate 5. Evaluate Data (Peak Purity, Mass Balance) analyze->evaluate

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Control: Dilute the stock solution with the analysis diluent (e.g., 50:50 water:methanol) to the target concentration (e.g., 100 µg/mL). Analyze immediately.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Before analysis, neutralize with an equivalent amount of 0.2 M NaOH and dilute to the target concentration.

    • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH at room temperature. Withdraw aliquots at 30 min, 1, 2, and 4 hours. Neutralize with 0.2 M HCl and dilute.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ at room temperature. Protect from light. Withdraw aliquots at 1, 4, 8, and 24 hours. Dilute to the target concentration.

    • Thermal Degradation: Store a small amount of solid this compound in an oven at 80°C for 48 hours. Dissolve and dilute to the target concentration for analysis.

    • Photostability: Expose the solid compound and a solution to light conditions as specified in the ICH Q1B guideline.

  • Analysis:

    • Analyze all stressed samples, along with a control sample, using a developed HPLC method.

    • Ensure the method provides adequate separation of the parent peak from all generated degradation peaks.

    • Use a photodiode array (PDA) detector to check for peak purity.

    • Use LC-MS to obtain mass data for the degradation products to aid in their identification.

  • Data Evaluation:

    • Calculate the percentage of degradation in each condition.

    • Assess the mass balance to ensure all major degradants are accounted for.

    • Confirm the specificity of the analytical method.

Table 1: Summary of Forced Degradation Conditions & Expected Observations

Stress ConditionReagent/ConditionExpected ReactivityPrimary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, 60°CModerate to HighHydrolysis
Alkaline Hydrolysis 0.1 M NaOH, Room TempHigh to Very HighHydrolysis
Oxidative 3% H₂O₂, Room TempHighOxidation
Thermal (Solid) 80°CLow to ModerateDependent on impurities
Photolytic ICH Q1B Light ExposureTo be determinedPhotochemical reactions

References

preventing the degradation of N'-Isopropylacetohydrazide in storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation in Storage and Experimental Use

Welcome to the Technical Support Center for N'-Isopropylacetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during storage and handling. Our aim is to equip you with the knowledge to proactively prevent degradation and ensure the reliability of your experimental outcomes.

I. Understanding the Stability of this compound: A Proactive Approach

This compound, like many hydrazide derivatives, possesses inherent chemical liabilities that can lead to degradation if not stored and handled correctly. The primary points of vulnerability in the molecule are the hydrazide functional group and the N-N bond, which are susceptible to hydrolysis, oxidation, and thermal or photolytic stress. Understanding these potential degradation pathways is the first step toward effective prevention.

II. Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of this compound.

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C under an inert atmosphere [1]. This recommendation is based on the compound's sensitivity to both temperature and atmospheric oxygen.

Q2: I've observed a change in the color of my this compound powder. What could be the cause?

A change in color, such as yellowing, is often an indicator of degradation, likely due to oxidation. Exposure to air, especially in the presence of light or elevated temperatures, can initiate oxidative processes. It is crucial to handle the compound under an inert gas like argon or nitrogen and minimize its exposure to ambient conditions.

Q3: My recent experimental results using this compound are inconsistent. Could degradation be a factor?

Absolutely. The use of degraded this compound can lead to lower-than-expected potency, the appearance of unknown peaks in analytical runs (e.g., HPLC, LC-MS), and altered biological activity. If you suspect degradation, it is advisable to perform a purity check on your stored compound and, if necessary, use a fresh, unopened vial.

Q4: Can I dissolve this compound in aqueous buffers for my experiments?

While this compound is soluble in water, it's important to be aware of the potential for hydrolysis, especially at non-neutral pH and elevated temperatures. If aqueous solutions are required, they should be prepared fresh for each experiment and used promptly. Avoid prolonged storage of aqueous solutions.

Q5: How does light affect the stability of this compound?

Hydrazides and hydrazines can be susceptible to photodegradation. The energy from UV or visible light can promote the cleavage of the N-N bond, leading to the formation of radical species and subsequent degradation products[2]. Therefore, it is best practice to store this compound in amber vials or in a light-protected container.

III. Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshooting common issues related to the degradation of this compound.

Problem 1: Appearance of Impurity Peaks in Chromatographic Analysis
  • Symptom: You observe unexpected peaks in your HPLC or LC-MS analysis of a sample containing this compound that were not present in the analysis of a fresh sample.

  • Potential Cause: Degradation of the parent compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at 2-8°C under an inert atmosphere.

    • Assess Handling Procedures: Review your sample preparation workflow. Was the compound exposed to air, light, or high temperatures for an extended period?

    • Analyze the Impurity Profile: The nature of the impurities can provide clues about the degradation pathway.

      • Hydrolysis: Look for peaks corresponding to acetic acid and isopropylhydrazine.

      • Oxidation: The formation of multiple, often polar, byproducts can indicate oxidative degradation.

    • Perform a Forced Degradation Study: To confirm the identity of the degradation products, a forced degradation study can be invaluable. (See Section V for a detailed protocol).

Problem 2: Decreased Potency or Inconsistent Biological Activity
  • Symptom: The compound shows reduced efficacy in your biological assays compared to previous batches or literature data.

  • Potential Cause: A lower concentration of the active parent compound due to degradation.

  • Troubleshooting Steps:

    • Quantitative Analysis: Use a validated analytical method (e.g., HPLC with a standard curve) to accurately determine the concentration of this compound in your sample.

    • Compare with a Fresh Sample: If possible, analyze a sample from a newly opened container of this compound to establish a baseline for purity and concentration.

    • Review Solution Preparation and Storage: If you are using stock solutions, consider the possibility of degradation in the solvent over time. Prepare fresh solutions for critical experiments.

Troubleshooting Workflow

Troubleshooting Workflow Troubleshooting this compound Degradation start Inconsistent Results or Unexpected Analytical Peaks check_storage Verify Storage Conditions (2-8°C, Inert Atmosphere) start->check_storage check_handling Review Handling Procedures (Minimize Air/Light Exposure) check_storage->check_handling Storage OK conclusion_degraded Conclusion: Degradation Confirmed. Use Fresh Compound. check_storage->conclusion_degraded Improper Storage analyze_impurities Analyze Impurity Profile (HPLC, LC-MS) check_handling->analyze_impurities Handling OK check_handling->conclusion_degraded Improper Handling forced_degradation Perform Forced Degradation Study analyze_impurities->forced_degradation Impurities Detected conclusion_ok Conclusion: Compound is Stable. Investigate Other Experimental Variables. analyze_impurities->conclusion_ok No Impurities Detected quantify_purity Quantify Purity of Stored Material forced_degradation->quantify_purity fresh_sample Compare with a Fresh Sample quantify_purity->fresh_sample fresh_sample->conclusion_degraded Purity Lower than Fresh fresh_sample->conclusion_ok Purity Matches Fresh

Caption: Troubleshooting workflow for degradation issues.

IV. Potential Degradation Pathways

Based on the chemical structure of this compound, we can propose the following primary degradation pathways.

A. Hydrolytic Degradation

The amide bond in the acetohydrazide moiety is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water. The reaction is generally not reversible because the resulting isopropylhydrazine is protonated under acidic conditions, rendering it non-nucleophilic[3].

  • Base-Catalyzed Hydrolysis: The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to yield acetate and the isopropylhydrazide anion.

Hydrolysis Pathway Potential Hydrolytic Degradation of this compound parent This compound products Acetic Acid + Isopropylhydrazine parent->products H+ / H2O or OH- / H2O

Caption: Proposed hydrolytic degradation pathway.

B. Oxidative Degradation

The hydrazine moiety is susceptible to oxidation. The presence of oxygen, especially when catalyzed by metal ions or light, can lead to the formation of radical species and subsequent degradation into various products.

Oxidation Pathway Potential Oxidative Degradation of this compound parent This compound products Various Oxidized Products (e.g., N-Nitroso derivatives, cleavage products) parent->products O2, Metal Ions, Light

References

purification challenges for N'-Isopropylacetohydrazide and solutions

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Navigating the Purification of N'-Isopropylacetohydrazide

A Word From Our Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've spent years in the field helping researchers like you overcome the nuanced challenges of synthetic chemistry. The purification of this compound, a seemingly straightforward molecule, often presents a unique set of hurdles that can stall progress and compromise the integrity of your research. Its polarity, potential for side reactions, and specific solubility profile demand more than a generic protocol; they require a deep understanding of the underlying chemical principles.

This guide is structured as a direct conversation with you, the researcher at the bench. We will move beyond rote instructions to explore the causality behind each step. My goal is to empower you not just to solve the immediate problem, but to build a robust, intuitive framework for troubleshooting purification challenges in your future work. Let's begin.

Technical Troubleshooting & FAQs

Question 1: My crude this compound is an oil or a waxy solid that won't crystallize. What's causing this and how can I obtain a crystalline product?

The 'Why': An oily or non-crystalline product is one of the most common issues and typically points to the presence of impurities that act as "crystal lattice disruptors." The most likely culprits are:

  • Residual Solvents: Trapped solvent molecules from the reaction or initial workup can significantly lower the melting point and inhibit crystallization.

  • Excess Starting Material: Unreacted isopropylhydrazine or the parent ester are common contaminants. Hydrazine derivatives, in particular, can be oily and hygroscopic.[1]

  • Side-Reaction Products: The formation of N,N'-diacetylisopropylhydrazine or hydrazones can interfere with the ordered packing required for a crystalline solid.[2]

The 'How': A Step-by-Step Guide to Inducing Crystallization

  • Solvent Removal: First, ensure all reaction solvents are thoroughly removed. Place the crude material under high vacuum for several hours. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of thermal degradation.

  • Trituration: This technique is excellent for "shocking" an oil into solidifying by washing away soluble impurities.

    • Protocol:

      • Place your oily product in a flask.

      • Add a small volume of a solvent in which your desired product is poorly soluble, but the impurities are likely soluble (e.g., cold n-hexane, diethyl ether, or a mixture).[3]

      • Use a glass rod to vigorously scratch the inside surface of the flask below the solvent level while stirring the mixture.[2] This creates nucleation sites for crystal growth.

      • Continue stirring for 15-30 minutes. If a solid begins to form, you can place the flask in an ice bath to maximize precipitation.

      • Filter the resulting solid and wash with a small amount of the cold trituration solvent.

  • Seeding: If you have a tiny amount of pure, solid this compound from a previous batch, you can use it to seed the supersaturated solution during recrystallization, providing a template for crystal growth.[2]

Question 2: My TLC plate shows multiple spots. What are the likely identities of these impurities and how do I choose a purification strategy?

The 'Why': Thin-Layer Chromatography (TLC) is your primary diagnostic tool. The relative positions (Rf values) of the spots can give you crucial clues about the impurities' polarities.

  • High Rf Spot (Less Polar): This is often the unreacted starting ester (e.g., ethyl acetate).[1]

  • Baseline Spot (Highly Polar): Excess hydrazine starting material is extremely polar and may stick to the silica gel baseline.[1]

  • Spot Close to the Product: This can be the most challenging impurity to remove. A common culprit is the diacyl hydrazide byproduct, which has a polarity similar to the desired product.[1]

The 'How': A Logic-Driven Purification Workflow

The diagram below outlines a decision-making process based on your initial TLC analysis.

PurificationWorkflow start Crude Product TLC Analysis recrystallization Attempt Recrystallization start->recrystallization Product is solid or can be solidified column Perform Column Chromatography start->column Product is a persistent oil purity_check Check Purity (TLC, NMR) recrystallization->purity_check column->purity_check After fraction analysis success Pure Product Obtained purity_check->success Single Spot / Clean Spectrum failure Impurity Remains purity_check->failure Multiple Spots / Impure failure->column

Caption: Decision workflow for purifying this compound.

Question 3: Recrystallization isn't working. How do I develop an effective column chromatography protocol for this polar compound?

The 'Why': this compound is a polar molecule due to the hydrazide functional group. Traditional column chromatography using silica gel can be challenging because highly polar solvents are required for elution, which can lead to poor separation and streaking. Furthermore, the basic nitrogen atoms in the hydrazide can interact strongly with the acidic silanol groups on the silica surface, causing tailing.[4]

The 'How': Optimizing Column Chromatography for Polar Hydrazides

  • Choosing the Right Stationary Phase:

    • Standard Silica Gel: Still the first choice, but may require modification.

    • Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a mobile phase containing a small amount of a basic additive like triethylamine (~0.5-1%) or ammonia in methanol.[3][4] This neutralizes the acidic sites and dramatically improves peak shape for basic compounds.

    • Alumina (Basic or Neutral): Can be a good alternative to silica for purifying basic compounds.[4]

  • Developing the Mobile Phase:

    • The goal is to find a solvent system that gives your product an Rf value of ~0.25-0.35 on the TLC plate.

    • Start with a less polar system (e.g., Ethyl Acetate/Hexane) and gradually increase the polarity by adding a more polar solvent like Methanol or Ethanol.

    • A common gradient for polar compounds is Dichloromethane (DCM) -> DCM/Methanol -> Methanol.

Data Table: Recommended Starting Conditions for Purification

MethodStationary PhaseRecommended Solvent System (Starting Point)Key Considerations
Recrystallization N/AEthanol/Water, Acetonitrile, or IsopropanolThe ideal solvent dissolves the compound when hot but poorly at room temperature.[2]
Column Chromatography Silica Gel (230-400 mesh)Ethyl Acetate/Methanol (e.g., 95:5 v/v) + 0.5% TriethylamineAdd triethylamine to prevent peak tailing.[4]
Column Chromatography Neutral AluminaDichloromethane/Methanol (e.g., 98:2 v/v)Good alternative if silica fails; avoids acidic interactions.
Advanced HPLC C18 Reversed-PhaseWater/Acetonitrile with formic acidMay show poor retention.
Advanced HPLC HILICAcetonitrile/Aqueous Buffer (e.g., Ammonium Formate)Excellent for retaining and separating highly polar compounds.[5]

Experimental Protocol: Deactivated Silica Column Chromatography

  • Slurry Preparation: In a beaker, create a slurry of silica gel in your chosen starting mobile phase (e.g., 95:5 Ethyl Acetate/Methanol + 0.5% Triethylamine).

  • Column Packing: Pour the slurry into your column and allow it to pack under gentle pressure or gravity. Let the solvent drain until it is just level with the top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. If it's not fully soluble, use a stronger solvent (like DCM) and adsorb the solution onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elution: Begin eluting with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase if the product is not eluting.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Question 4: I suspect I have formed the N,N'-diacetylisopropylhydrazine impurity. How can I identify and remove it?

The 'Why': This common side product forms when one molecule of isopropylhydrazine reacts with two molecules of your acylating agent (e.g., acetic anhydride or ethyl acetate).[1] This can be minimized during synthesis by using a significant excess of the hydrazine starting material.[1] Structurally, it is more symmetric and often less polar than your desired mono-acylated product.

ImpurityFormation cluster_reactants Starting Materials Isopropylhydrazine Isopropylhydrazine Product This compound (Desired Product) Isopropylhydrazine->Product 1:1 Reaction Impurity N,N'-diacetylisopropylhydrazine (Side Product) Isopropylhydrazine->Impurity 1:2 Reaction (Excess Acyl Source) EthylAcetate Ethyl Acetate (Acyl Source) EthylAcetate->Product 1:1 Reaction EthylAcetate->Impurity 1:2 Reaction (Excess Acyl Source)

Caption: Formation of desired product vs. diacyl impurity.

The 'How': Identification and Separation

  • Identification: The diacyl impurity will have a distinct NMR spectrum. You will see a single, symmetric isopropyl signal and two acetyl group signals, compared to the single acetyl and single isopropyl signals in your desired product. In mass spectrometry, it will have a higher molecular weight corresponding to the addition of a second acetyl group.

  • Separation:

    • Careful Recrystallization: The solubility difference between the mono- and di-acylated products can often be exploited. The diacyl product is typically less polar and may crystallize out of a different solvent system or be less soluble in a polar recrystallization solvent.[1]

    • Column Chromatography: This is the most reliable method. The diacyl impurity, being less polar, will elute before your desired this compound in a normal-phase system (silica or alumina).

References

Technical Support Center: Identifying Impurities in N'-Isopropylacetohydrazide by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of N'-Isopropylacetohydrazide. This resource is designed for researchers, analytical scientists, and drug development professionals who are tasked with ensuring the purity and quality of this active pharmaceutical ingredient (API). The accurate identification and quantification of impurities are not merely analytical exercises; they are fundamental requirements for regulatory compliance and patient safety.[1][2] This guide provides in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter during HPLC analysis.

Section 1: FAQs - HPLC Method Development & Validation

This section addresses foundational questions regarding the setup and validation of a robust, stability-indicating HPLC method for this compound.

Q1: What are the critical first steps when developing a new HPLC method for this compound impurity profiling?

A1: The initial phase of method development is crucial for achieving reliable separation. The process hinges on understanding the analyte's chemistry and selecting appropriate chromatographic conditions.

  • Analyte Consideration: this compound contains a hydrazide functional group, which can impart basic properties. This is a key consideration for column selection, as basic analytes can exhibit poor peak shape on certain silica-based columns due to secondary interactions.[3]

  • Column Selection: A modern, high-purity, end-capped C18 column is the recommended starting point. These columns have a lower concentration of acidic silanol groups on the silica surface, which minimizes the peak tailing often seen with basic compounds.[3]

  • Mobile Phase Screening: Begin with a simple mobile phase, such as a gradient of acetonitrile or methanol with water. To improve peak shape and control the ionization state of the analyte and any impurities, it is essential to buffer the aqueous portion. A buffer like phosphate or formate at a pH between 3 and 6 is a good starting point. Adjusting the pH can significantly impact selectivity and resolution.[4][5]

  • Detection: this compound lacks a strong chromophore, so UV detection at a lower wavelength (e.g., 210-220 nm) is typically required to achieve adequate sensitivity for low-level impurities.[6] A photodiode array (PDA) detector is highly recommended as it can help assess peak purity.[7][8]

Q2: How do I properly validate my HPLC method for impurity quantification according to regulatory standards?

A2: Method validation provides documented evidence that your method is suitable for its intended purpose.[4][9] For impurity methods, the key validation parameters, as outlined by the International Council for Harmonisation (ICH), are:

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. It is demonstrated through forced degradation studies and by showing that the peaks for known impurities are well-resolved from the main peak and each other.[7][10]

  • Linearity: This establishes that the method's response is directly proportional to the concentration of the impurity over a specified range. This is typically assessed from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity. A correlation coefficient (r²) of ≥0.995 is generally expected.[10]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of an impurity that can be detected, while the LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[7] These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Accuracy: This measures the closeness of the test results to the true value. It's determined by analyzing samples spiked with known amounts of the impurities (percent recovery).[7]

  • Precision: This demonstrates the method's reproducibility, assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between labs).

  • Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[4][10]

Q3: What are the essential System Suitability Test (SST) parameters I should monitor for every analytical run?

A3: SSTs are a self-validating component of your analysis, ensuring the chromatographic system is performing adequately for the analysis to be conducted.[10] For an impurity method, the following SST parameters are critical:

  • Resolution (Rs): The separation between the main peak and the closest eluting impurity, or between two adjacent impurity peaks. A resolution of >2.0 is generally desired to ensure accurate integration.

  • Tailing Factor (T): Also known as the USP Tailing Factor, this measures peak symmetry. A value of ≤1.5 is typically required to prevent co-elution and ensure accurate integration.

  • Theoretical Plates (N): This is a measure of column efficiency. Higher plate counts lead to sharper, narrower peaks. While a specific number isn't always mandated, monitoring for a consistent and high plate count indicates a healthy column.

  • Relative Standard Deviation (RSD): For replicate injections of a standard, the RSD of the peak area and retention time should be monitored. An RSD of <2.0% for peak area is a common requirement for the main analyte, while for impurities at the limit of quantitation, it might be <10.0%.

Section 2: Troubleshooting Guide - Common Chromatographic Problems

This section provides solutions to specific experimental issues you may encounter.

Q: My peak for this compound is tailing significantly. What is causing this and how can I fix it?

A: Peak tailing is the most common peak shape problem in reversed-phase HPLC, especially for basic compounds like hydrazides.[3] The primary cause is secondary ionic interactions between the protonated basic analyte and ionized, acidic silanol groups on the surface of the silica-based column packing.[3]

Immediate Troubleshooting Steps:

  • Check System Suitability: First, confirm that the tailing factor is outside of your method's established SST limits.

  • Lower Mobile Phase pH: Reducing the pH of the aqueous mobile phase (e.g., to pH 3.0) helps suppress the ionization of the silanol groups, minimizing the unwanted secondary interactions.

  • Add a Basic Modifier: Incorporating a small amount of a basic additive, like 0.1% Triethylamine (TEA), into the mobile phase can be very effective. The TEA acts as a competing base, binding to the active silanol sites and masking them from the analyte.

  • Use a High-Purity, End-Capped Column: If the issue persists, ensure you are using a modern column specifically designed to reduce silanol activity.

  • Reduce Sample Mass: Column overloading can also cause peak tailing. Try injecting a lower concentration of your sample to see if the peak shape improves.[11]

G start Peak Tailing Observed check_analyte Is Analyte Basic? (e.g., Hydrazide) start->check_analyte check_ph Is Mobile Phase pH > 4? check_analyte->check_ph Yes check_overload Is Column Overloaded? check_analyte->check_overload No / Unsure action_lower_ph Solution: Lower Mobile Phase pH to ~3.0 check_ph->action_lower_ph Yes action_add_modifier Solution: Add Competing Base (e.g., 0.1% TEA) check_ph->action_add_modifier No, but tailing persists action_add_modifier->check_overload action_reduce_load Solution: Reduce Injection Mass/Volume check_overload->action_reduce_load Yes check_column Is Column Old or Not End-Capped? check_overload->check_column No action_replace_column Solution: Use High-Purity, End-Capped Column check_column->action_replace_column Yes other_issues Consider Other Issues: (e.g., Column Void, Tubing) check_column->other_issues No

Caption: Troubleshooting decision tree for peak tailing.

Q: I am observing inconsistent retention times from one injection to the next. What are the likely causes?

A: Drifting or variable retention times are a clear indicator of an unstable system. The most common causes include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting the sequence. For gradient methods, this means allowing sufficient time at the end of the run for the column to return to the starting conditions.

  • Mobile Phase Issues:

    • Composition Change: If the mobile phase is prepared by mixing solvents manually, even small errors can cause shifts. Always use a graduate cylinder for accurate measurements. Volatilization of the more organic component can also alter the composition over time.

    • Buffer Instability: Buffers can degrade or precipitate, especially at high organic concentrations. Prepare fresh mobile phase daily.[11]

  • Temperature Fluctuations: HPLC separations are sensitive to temperature. Using a column oven is essential for maintaining a stable column temperature and ensuring reproducible retention times.[12]

  • Pump and Flow Rate Problems: Leaks in the pump or check-valve failures can lead to an unstable flow rate, which directly impacts retention time. Monitor the system backpressure; large fluctuations are a sign of pump issues.[3][12]

Q: My chromatogram shows "ghost peaks" that are not present in my sample. Where do they originate?

A: Ghost peaks are extraneous peaks that can interfere with the quantification of true impurities.[13] Their origin can be traced through a systematic process:

  • Run a Blank Gradient: First, inject a blank (your sample solvent) and run the full gradient method. If the ghost peaks appear, the source is likely the mobile phase, the solvent, or carryover within the system.

  • Check Solvents: Use only high-purity, HPLC-grade solvents and water. Contaminants in the water or solvents are a common source of ghost peaks.[11]

  • Injector Carryover: This occurs when remnants of a previous, more concentrated sample are injected with the current one.[12] To fix this, implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between runs.

  • Late Elution: The peak may be a real component from a previous injection that is eluting very late. To test for this, extend the run time of a blank injection significantly to see if the peak appears. If it does, your gradient method needs to be modified to ensure all components elute within a single run.[12]

Section 3: Impurity Identification & Characterization

Q: I have detected a new, unknown impurity peak in my stability samples. What is the standard workflow for identifying it?

A: Identifying an unknown impurity is a multi-step process that combines chromatographic investigation with spectroscopic analysis.

  • Forced Degradation Studies: The first step is to perform forced degradation (or stress testing) on the this compound API.[1] This involves exposing the drug substance to harsh conditions like strong acid, strong base, oxidation (e.g., hydrogen peroxide), heat, and light, as recommended by ICH guidelines.[1][14] The goal is to intentionally generate degradation products. By comparing the chromatograms from these stressed samples to your stability sample, you can often tentatively identify the impurity by matching retention times.

  • HPLC-MS Analysis: The most powerful tool for impurity identification is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4][5] By coupling your HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight of the impurity, which is a critical piece of information for proposing a chemical structure. Further fragmentation in the mass spectrometer (MS/MS) can reveal structural details.

  • Isolation and NMR: If the impurity is present at a significant level, preparative HPLC can be used to isolate a sufficient quantity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. NMR provides definitive structural information, confirming the identity of the compound.

G cluster_synthesis Synthesis Process cluster_degradation Storage & Stress start_mat Starting Materials (e.g., Isopropylhydrazine) api This compound (API) start_mat->api intermediates Intermediates intermediates->api byproducts By-products byproducts->api hydrolysis Hydrolysis Products oxidation Oxidation Products photolysis Photolytic Products api->hydrolysis api->oxidation api->photolysis

Caption: Potential sources of impurities in a drug substance.

Appendices

Appendix A: Potential Impurities of this compound

Impurities can be classified as process-related (arising from manufacturing) or degradation products (forming during storage).[1][15][16]

Impurity NamePotential OriginStructure
IsopropylhydrazineStarting Material(CH3)2CHNHNH2
Acetic AcidStarting MaterialCH3COOH
N,N'-diisopropylhydrazineBy-product(CH3)2CHNHNHCH(CH3)2
AcetamideDegradation ProductCH3CONH2
Appendix B: Generic Starting HPLC Method Protocol

This protocol is a suggested starting point and must be optimized and validated for your specific application.

ParameterRecommended ConditionRationale
Column High-Purity, End-Capped C18, 150 x 4.6 mm, 3.5 µmGood retention for moderately polar compounds; minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to control ionization and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better resolution and lower backpressure than methanol.
Gradient 5% B to 95% B over 20 minutesA broad gradient is useful for screening for unknown impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.[12]
Injection Vol. 10 µLA typical volume; adjust based on sample concentration and sensitivity needs.
Detection UV at 215 nmProvides sensitivity for compounds with weak chromophores.
Sample Diluent Mobile Phase A / WaterEnsures compatibility with the initial mobile phase to prevent peak distortion.[12][17]

References

Technical Support Center: Optimizing N'-Isopropylacetohydrazide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N'-Isopropylacetohydrazide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) for optimizing temperature and reaction time in your experiments. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Nuances of this compound Coupling

This compound is a versatile building block in medicinal chemistry and organic synthesis. Its successful coupling to various substrates, such as carboxylic acids to form acylhydrazides or aldehydes and ketones to form hydrazones, is pivotal for the synthesis of a wide array of functional molecules. However, achieving high yields and purity is often a delicate balance of multiple reaction parameters, with temperature and reaction time being two of the most critical.

This guide will provide a structured approach to troubleshooting and optimizing these parameters, moving from general principles to specific experimental protocols.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when working with this compound coupling reactions.

Q1: What is a good starting temperature for a coupling reaction with this compound and a carboxylic acid using a carbodiimide reagent like EDC?

A: A safe and effective starting point for most carbodiimide-mediated couplings, such as with EDC/HOBt, is to begin at 0 °C for the initial activation of the carboxylic acid, and then allow the reaction to slowly warm to room temperature (20-25 °C). It is generally advisable to maintain temperatures below 60°C to prevent the degradation of the N-acylurea intermediate, which can lead to the formation of unwanted isocyanate and amide byproducts.[1]

Q2: How long should I typically run my this compound coupling reaction?

A: Reaction times can vary significantly depending on the substrates and coupling reagents used. For a standard EDC/HOBt coupling, a reaction time of 12-24 hours at room temperature is a common starting point.[1] For more efficient reagents like HATU, the reaction time can be much shorter, often ranging from 1 to 4 hours.[2][3] The best practice is to monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

Q3: I am observing low yield in my coupling reaction. Should I increase the temperature?

A: While moderately increasing the temperature can sometimes improve reaction rates, it is not always the best solution for low yield and can sometimes be detrimental. Higher temperatures can promote side reactions, such as racemization if you are working with chiral centers, or degradation of thermally sensitive molecules. Before increasing the temperature, it is crucial to ensure that other factors like reagent quality, stoichiometry, and solvent purity are optimal. A modest increase in temperature, for example to 40-50 °C, can be attempted while carefully monitoring for byproduct formation.

Q4: Can I use microwave irradiation to speed up my this compound coupling reaction?

A: Microwave-assisted synthesis can be a powerful tool to accelerate coupling reactions. However, it requires careful optimization. The high temperatures achieved in a microwave reactor can potentially lead to the degradation of this compound or other reactants. If you choose to explore microwave synthesis, start with short reaction times and lower temperatures and carefully analyze the product mixture for impurities.

Troubleshooting Guide: From Problem to Solution

This section provides a more detailed, problem-oriented approach to optimizing your this compound coupling reactions.

Problem 1: Low or No Product Formation

Potential Causes & Solutions

  • Insufficient Activation of the Coupling Partner:

    • Causality: The carboxylic acid (or other electrophile) must be sufficiently activated to react with the moderately nucleophilic this compound.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Ensure your coupling reagents (e.g., EDC, HATU) are fresh and have been stored under appropriate conditions (e.g., desiccated, refrigerated).

      • Optimize Stoichiometry: For carbodiimide couplings, using a slight excess (1.1-1.5 equivalents) of the coupling reagent and any additives (e.g., HOBt) can improve activation.

      • Pre-activation: For some coupling reagents like HATU, pre-activating the carboxylic acid for 15-30 minutes before adding this compound can enhance the reaction rate.[3]

      • Consider a More Powerful Coupling Reagent: If EDC/HOBt is proving ineffective, switching to a more potent reagent like HATU or HBTU may be beneficial, as they are known for faster and more efficient couplings.[4]

  • Low Nucleophilicity of this compound:

    • Causality: The nucleophilicity of the terminal nitrogen in this compound can be influenced by steric hindrance from the isopropyl group and electronic effects.

    • Troubleshooting Steps:

      • pH Optimization: For couplings in aqueous or protic solvents, ensure the pH is not too acidic, which would protonate the hydrazide nitrogen and render it non-nucleophilic. A slightly basic environment is often favorable.

      • Increase Reaction Time: A longer reaction time may be necessary to achieve complete conversion, especially if steric hindrance is a factor. Monitor the reaction for up to 48 hours.

      • Modest Temperature Increase: A controlled increase in temperature (e.g., to 40 °C) can provide the necessary activation energy for the reaction to proceed.

Problem 2: Formation of Significant Impurities

Potential Causes & Solutions

  • Side Reactions at Elevated Temperatures:

    • Causality: Higher temperatures can promote undesirable side reactions. In carbodiimide couplings, a key side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can suppress the formation of temperature-dependent byproducts.

      • Use of Additives: Additives like HOBt or OxymaPure are known to suppress side reactions, including racemization, and improve the efficiency of carbodiimide-mediated couplings.[5]

  • Degradation of this compound:

    • Causality: While generally stable, prolonged exposure to high temperatures or harsh reaction conditions could potentially lead to the degradation of this compound.

    • Troubleshooting Steps:

      • Perform a Stability Study: To assess the thermal stability of this compound under your reaction conditions, run a control experiment where it is heated in the reaction solvent without other reagents and monitor its integrity over time by TLC or LC-MS.

      • Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible to minimize the exposure of the reactants to potentially degrading conditions. This might involve using a more efficient coupling reagent.

Experimental Protocols for Optimization

Here are detailed, step-by-step methodologies for optimizing temperature and reaction time for a typical coupling of a carboxylic acid with this compound.

Protocol 1: Temperature Optimization Study
  • Setup: Prepare five identical reaction vials, each containing the carboxylic acid (1.0 eq), this compound (1.1 eq), and a suitable solvent (e.g., DMF or DCM).

  • Reagent Addition: To each vial, add the coupling reagent (e.g., EDC, 1.2 eq) and additive (e.g., HOBt, 1.2 eq).

  • Temperature Gradient: Place each vial in a temperature-controlled environment set to a different temperature (e.g., 0 °C, Room Temperature (25 °C), 40 °C, 50 °C, and 60 °C).

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction and analyze it by TLC or LC-MS to determine the extent of product formation and the presence of any impurities.

  • Analysis: Compare the results to identify the optimal temperature that provides the best balance between reaction rate and purity.

Protocol 2: Reaction Time Optimization Study
  • Setup: Prepare a single, larger-scale reaction at the optimal temperature determined from the temperature optimization study.

  • Monitoring: Starting from the addition of the final reagent, take aliquots from the reaction mixture at defined time points (e.g., 30 min, 1h, 2h, 4h, 8h, 12h, 24h).

  • Quenching: Immediately quench the reaction in each aliquot (e.g., by diluting with a suitable solvent and washing with water or a mild acid/base).

  • Analysis: Analyze each quenched aliquot by a quantitative method like HPLC or by NMR with an internal standard to determine the yield of the desired product over time.

Data Presentation

Table 1: Recommended Starting Conditions for Common Coupling Reagents

Coupling Reagent SystemTypical Starting Temperature (°C)Typical Reaction Time (hours)Key Considerations
EDC/HOBt0 to 2512-24Cost-effective and widely used. Prone to N-acylurea formation at higher temperatures.[1]
HATU/DIPEA251-4Highly efficient and fast. More expensive than EDC. Requires a non-nucleophilic base.[2][3]
DCC/DMAP0 to 2512-24Effective, but the dicyclohexylurea (DCU) byproduct is often difficult to remove.
T3P25 to 502-8Good for difficult couplings, and the byproducts are water-soluble, simplifying workup.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound coupling reactions, with a focus on temperature and reaction time.

TroubleshootingWorkflow start Start: this compound Coupling Reaction check_yield Low or No Yield? start->check_yield check_purity Significant Impurities? check_yield->check_purity No reagent_check Verify Reagent Quality & Stoichiometry check_yield->reagent_check Yes success Successful Coupling! Proceed with Scale-up check_purity->success No lower_temp Lower Reaction Temperature (e.g., 0°C to RT) check_purity->lower_temp Yes increase_time Increase Reaction Time (Monitor up to 48h) reagent_check->increase_time increase_temp Modest Temperature Increase (e.g., to 40°C) increase_time->increase_temp stronger_reagent Consider a More Potent Coupling Reagent (e.g., HATU) increase_temp->stronger_reagent stronger_reagent->start Re-run Reaction additives Use Additives (e.g., HOBt, OxymaPure) lower_temp->additives minimize_time Minimize Reaction Time (Use faster reagent if needed) additives->minimize_time stability_check Perform Stability Check of Starting Materials minimize_time->stability_check stability_check->start Re-run Reaction

Caption: Troubleshooting workflow for optimizing this compound coupling reactions.

References

Technical Support Center: Catalyst Selection for Reactions Involving N'-Isopropylacetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and expert protocols for catalyst selection in reactions involving N'-Isopropylacetohydrazide. Our goal is to move beyond simple procedural lists and explain the fundamental principles behind experimental choices, ensuring your success in the lab.

Introduction: The Role of this compound in Synthesis

This compound is a valuable building block in pharmaceutical and chemical synthesis. As an acylhydrazide, it possesses two distinct nitrogen nucleophiles, offering rich chemical reactivity. The selection of an appropriate catalyst is paramount to controlling reaction outcomes, achieving high yields, and ensuring regioselectivity. This guide is designed to be your primary resource for navigating the complexities of catalytic reactions with this versatile substrate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of experiments involving this compound.

Q1: How do I choose the primary catalyst type (e.g., Palladium, Copper, Nickel) for my reaction?

The choice of metal catalyst is fundamentally dictated by the desired transformation. Each metal has a distinct reactivity profile rooted in its electronic properties and preferred oxidation states.

  • Palladium (Pd): This is the catalyst of choice for C-N cross-coupling reactions, particularly N-arylation (a variant of the Buchwald-Hartwig amination).[1][2] Pd-based systems are highly efficient, tolerate a wide range of functional groups, and there is a vast library of phosphine ligands to fine-tune reactivity and selectivity.[3]

  • Copper (Cu): Copper catalysts are also effective for N-arylation, often providing a more cost-effective alternative to palladium.[1] They are particularly useful for coupling with aryl iodides and can sometimes offer complementary reactivity or regioselectivity compared to palladium systems.[1][4]

  • Nickel (Ni): Nickel catalysis is emerging as a powerful tool for N-N bond formation and can be used for C-N coupling with challenging substrates like (hetero)aryl chlorides.[1][5] It offers a unique reactivity pathway, sometimes involving radical intermediates or different catalytic cycles than Pd or Cu.[5]

  • Rhodium (Rh): Rhodium catalysts are less common for simple C-N coupling but excel in reactions involving C-H activation or directed synthesis.[6][7] They can be employed for more complex transformations where the hydrazide group directs the catalyst to a specific site on the molecule.[8]

Q2: My C-N coupling reaction is slow or fails to reach completion. What are the likely causes?

This is a common issue that can often be resolved by systematically evaluating several parameters.[9]

  • Catalyst Deactivation: The active catalytic species may be degrading. This can be caused by impurities in the starting materials or solvent (especially sulfur or other coordinating species), or exposure to air/moisture for sensitive catalysts.[10][11]

  • Ligand Choice: The ligand is as critical as the metal. An inappropriate ligand can lead to poor catalyst stability or low turnover. For example, bulky, electron-rich phosphine ligands are often required for efficient Pd-catalyzed C-N coupling.

  • Base Strength: Most cross-coupling reactions require a base to facilitate the catalytic cycle (e.g., to deprotonate the hydrazide). The strength of the base (e.g., K₂CO₃ vs. NaOt-Bu) must be matched to the substrate and catalyst system. An insufficiently strong base can stall the reaction.

  • Insufficient Catalyst Loading: While aiming for low catalyst loading is economically desirable, a certain threshold is necessary for practical reaction rates. Try incrementally increasing the catalyst loading from 1-2 mol% to 5 mol%.[9]

Q3: I am observing poor regioselectivity. The reaction is occurring on the wrong nitrogen atom of the hydrazide. How can I control this?

This compound has two nitrogen atoms: the acylated nitrogen (N1) and the isopropyl-substituted terminal nitrogen (N2). Directing a reaction to one over the other is a classic challenge.

  • Steric Hindrance: The isopropyl group provides significant steric bulk around the terminal N2 nitrogen. In many cases, coupling reactions will preferentially occur at the less hindered N1 position. Choosing a bulky ligand on the metal catalyst can further amplify this steric differentiation.

  • Protecting Groups: For absolute control, a protecting group strategy is infallible. The more nucleophilic terminal nitrogen can be protected (e.g., as a Boc-hydrazide), forcing the reaction to occur at the N1 position. The protecting group is then removed in a subsequent step.

  • Catalyst Control: Certain catalytic systems may exhibit inherent regioselectivity. For instance, some copper-ligand systems have shown different regioselectivity compared to palladium catalysts in the N-arylation of hydrazides.[1] A screening of different metal/ligand combinations is recommended.

Q4: Can I recover and reuse my catalyst?

Catalyst reuse is crucial for sustainable and cost-effective synthesis.[12]

  • Homogeneous Catalysts: Catalysts like Pd(OAc)₂ with phosphine ligands are dissolved in the reaction medium, making recovery difficult. In some cases, they can be precipitated and filtered, but activity may be reduced.

  • Heterogeneous Catalysts: Using a catalyst supported on a solid material (e.g., Palladium on Carbon, Pd/C) or a nanoparticle catalyst allows for simple recovery by filtration.[13][14] These are excellent choices for reactions like hydrogenations but may have different activity profiles in cross-coupling reactions compared to their homogeneous counterparts. Recyclability should be tested, as leaching of the metal or surface fouling can decrease performance over multiple runs.[13]

Part 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific experimental failures.

Problem 1: Low or Inconsistent Product Yield

Low yield is a multifaceted problem. Use the following flowchart and table to systematically identify the root cause.

cluster_solutions Potential Solutions Start Low Yield Observed Check_Catalyst 1. Check Catalyst Integrity - Run control reaction - Use fresh catalyst/ligand Start->Check_Catalyst Check_Conditions 2. Verify Reaction Conditions - Inert atmosphere? - Correct temperature? - Solvent anhydrous? Check_Catalyst->Check_Conditions Catalyst OK Success Problem Solved Check_Catalyst->Success New Catalyst Works Check_Reagents 3. Assess Reagent Purity - Purity of hydrazide? - Purity of coupling partner? - Base quality/dryness? Check_Conditions->Check_Reagents Conditions OK Check_Conditions->Success Conditions Corrected Optimize_Params 4. Optimize Reaction Parameters - Screen solvents - Screen bases - Adjust temperature Check_Reagents->Optimize_Params Reagents OK Check_Reagents->Success Purified Reagents Work Increase_Loading 5. Increase Catalyst Loading - Incrementally increase to 5 mol% Optimize_Params->Increase_Loading No Improvement Optimize_Params->Success New Conditions Work Increase_Loading->Success Yield Improves

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Potential Cause Underlying Reason & How to Verify Recommended Solution
Inactive Catalyst The catalyst or ligand may have degraded due to improper storage (exposure to air/moisture) or age.[15] Verification: Run a control reaction with a substrate known to work well.Use a fresh batch of catalyst and ligand from a reputable supplier. Store sensitive organometallic compounds in a desiccator or glovebox.
Suboptimal Conditions Many coupling reactions require a strictly inert atmosphere (N₂ or Ar). Temperature can be critical; too low and the reaction is slow, too high and catalyst/reagents may decompose.Ensure your glassware is oven-dried and the reaction is set up under an inert atmosphere using Schlenk techniques or a glovebox. Optimize temperature in 10 °C increments.
Inhibitors/Poisons Impurities in reagents or solvent can act as catalyst poisons.[10] Common poisons include sulfur compounds, halides (for some systems), and strongly coordinating species that block active sites.[11]Use high-purity, anhydrous solvents. If starting materials are suspect, purify them by recrystallization or chromatography before use.
Incorrect Base/Solvent The combination of base and solvent influences both reagent solubility and the catalytic cycle. A non-polar solvent may not dissolve an inorganic base, leading to a heterogeneous mixture with poor reaction rates.Screen a matrix of solvents (e.g., Toluene, Dioxane, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu). The choice is often interdependent.[9]
Problem 2: Catalyst Deactivation During Reaction

You observe the reaction starting well (product formation by TLC/LCMS) but it stops before completion. This suggests catalyst deactivation.

Deactivation Mechanism Description Mitigation Strategy
Poisoning Strong chemisorption of an impurity onto the catalyst's active sites, rendering them inactive.[10]Purify all reagents and use high-purity solvents. If the poison is known, a "scavenger" resin can sometimes be used to remove it from the feedstock.
Thermal Degradation (Sintering) At high temperatures, fine metal particles can agglomerate, reducing the active surface area. Ligands can also decompose.[10][16]Operate at the lowest possible temperature that provides a reasonable reaction rate. Consider using a more thermally stable ligand.
Fouling / Coking The catalyst surface becomes coated with insoluble byproducts or polymers formed from the decomposition of reagents or solvent.[17]Optimize reaction conditions to minimize side reactions. If fouling is unavoidable, a heterogeneous catalyst that can be regenerated (e.g., by calcination to burn off coke) may be a better choice.[16]

Part 3: Catalyst & Ligand Selection Tables

The following tables summarize common catalyst systems for key transformations of hydrazides.

Table 1: Catalyst Systems for N-Arylation of this compound
Catalyst System Typical Reaction Advantages Considerations
Pd(OAc)₂ / Phosphine Ligand C-N cross-coupling with aryl halides/triflates.[2]High functional group tolerance, extensive literature, broad ligand selection for optimization.Higher cost, potential sensitivity to air, ligand screening may be required.
CuI / Amine or Diamine Ligand C-N cross-coupling, primarily with aryl iodides.[1][18]Cost-effective, often uses simpler ligands, can offer different selectivity.[4]May require higher temperatures, scope can be narrower than palladium systems.
NiCl₂(dppp) / Base C-N cross-coupling with aryl chlorides.[1]Effective for less reactive aryl chlorides, lower cost than palladium.Can be more sensitive to reaction conditions, may involve different mechanistic pathways.
Table 2: Common Phosphine Ligands for Palladium-Catalyzed N-Arylation
Ligand Type Key Features Typical Use Case
XPhos Buchwald-type biarylphosphineVery bulky and electron-rich. Highly active.General purpose, often a first choice for difficult couplings.
SPhos Buchwald-type biarylphosphineSimilar to XPhos, offers slightly different steric/electronic profile.Excellent for screening alongside XPhos to find optimal activity.
BINAP Bidentate (chelating) biarylphosphineProvides a well-defined, rigid chiral environment.Primarily used in asymmetric catalysis, but also effective in general cross-coupling.
dppf Bidentate (chelating) ferrocenylphosphineRobust, thermally stable ligand.Good for reactions requiring higher temperatures; often used with less reactive substrates.[19]

Part 4: Experimental Protocol & Workflow

This section provides a detailed, field-proven protocol for a common reaction.

Protocol: Palladium-Catalyzed N-Arylation of this compound with 4-Bromotoluene

This protocol describes a typical small-scale reaction setup for catalyst screening and optimization.

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification p1 1. Add Pd(OAc)₂ (2 mol%) & XPhos (4 mol%) to oven-dried Schlenk flask p2 2. Add Cs₂CO₃ (1.4 equiv) p1->p2 p3 3. Add this compound (1.2 equiv) & 4-Bromotoluene (1.0 equiv) p2->p3 p4 4. Evacuate and backfill flask with Argon (3x) p3->p4 p5 5. Add anhydrous Toluene via syringe p4->p5 r1 6. Heat reaction to 100 °C with vigorous stirring p5->r1 r2 7. Monitor progress by TLC or LCMS periodically r1->r2 w1 8. Cool to RT, dilute with EtOAc r2->w1 Reaction Complete w2 9. Filter through Celite to remove base and Pd residues w1->w2 w3 10. Wash filtrate with water & brine w2->w3 w4 11. Dry over Na₂SO₄, concentrate w3->w4 w5 12. Purify by flash column chromatography w4->w5

Caption: Standard workflow for a Pd-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • 4-Bromotoluene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethyl Acetate (EtOAc), HPLC grade

  • Celite®

Procedure:

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: In the air, add Cs₂CO₃ (1.4 mmol), this compound (1.2 mmol), and 4-bromotoluene (1.0 mmol).

  • Inerting: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with high-purity argon. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous toluene (10 mL) via a dry syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: After 1 hour, and every few hours thereafter, take a small aliquot of the reaction mixture via syringe, dilute it with EtOAc, and spot it on a TLC plate to monitor the consumption of the limiting reagent (4-bromotoluene).

  • Workup: Once the reaction is complete (as judged by TLC), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 20 mL of EtOAc.

  • Filtration: Pass the mixture through a short plug of Celite® in a funnel to remove the inorganic base and precipitated palladium black. Wash the plug with additional EtOAc (2 x 10 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-arylated product.

References

Validation & Comparative

A Comparative Guide to N'-Isopropylacetohydrazide and Other Acylhydrazides in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of N'-Isopropylacetohydrazide with other significant acylhydrazides, offering researchers, scientists, and drug development professionals a comprehensive analysis of their chemical properties, biological activities, and toxicological profiles. By synthesizing experimental data and established scientific principles, this document aims to illuminate the nuanced structure-activity relationships within this versatile class of compounds.

Introduction: The Acylhydrazide Scaffold in Medicinal Chemistry

The acylhydrazide moiety, characterized by a nitrogen-nitrogen single bond with at least one acyl substituent, is a privileged scaffold in medicinal chemistry.[1] This functional group's unique electronic and structural properties, including its ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets.[2] Consequently, acylhydrazides and their derivatives, such as N-acylhydrazones (NAHs), are foundational components in drugs with diverse therapeutic applications, including antibacterial, antitumor, anti-inflammatory, and antiviral activities.[1][3][4] Approved drugs like the antitubercular agent isoniazid and the antibacterial nifuroxazide underscore the clinical significance of this chemical class.[2]

This guide focuses on this compound, a simple yet illustrative member of this family, and compares it against key analogues to provide a clear framework for understanding its potential and limitations in modern drug design.

Profile of this compound

This compound (1-acetyl-2-isopropylhydrazine) is a simple acylhydrazide derivative.[5] Its structure is closely related to that of iproniazid, the first monoamine oxidase inhibitor (MAOI) used as an antidepressant, differing only by the substitution of an acetyl group for iproniazid's isonicotinoyl group.[6] This seemingly minor structural change has significant implications for its pharmacological and toxicological profile.

The primary mechanism of action for compounds in this family involves the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[7][8] By inhibiting MAO, these compounds increase the synaptic concentration of these monoamines, leading to their antidepressant effects.[8]

Figure 1: Key Acylhydrazide Structures

Comparative Analysis with Key Acylhydrazides

To understand the specific properties of this compound, it is essential to compare it with structurally and functionally related compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its comparators. These properties influence their absorption, distribution, metabolism, and excretion (ADME) profiles.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Structural Feature
This compound C₅H₁₂N₂O116.16Acetyl group, Isopropyl substituent
Iproniazid [7]C₉H₁₃N₃O179.22Isonicotinoyl group, Isopropyl substituent
Isoniazid [9]C₆H₇N₃O137.14Isonicotinoyl group, Unsubstituted hydrazine
Mechanism of Action: A Tale of Two Targets

While structurally similar, the primary biological activities of these compounds diverge significantly based on their molecular targets.

  • This compound & Iproniazid (MAO Inhibition): Both compounds are non-selective, irreversible inhibitors of monoamine oxidase.[6][7] Inhibition is achieved through a metabolite, isopropylhydrazine, which is formed via hydrolysis.[9] This metabolite reacts irreversibly near the active site of MAO, preventing the breakdown of neurotransmitters.[9] The discovery of iproniazid's efficacy as an antidepressant was serendipitous, observed in tuberculosis patients who experienced mood elevation, and it laid the foundation for the monoamine hypothesis of depression.[6]

  • Isoniazid (Mycolic Acid Synthesis Inhibition): In contrast, isoniazid's primary role is as an antitubercular agent. It is a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acid, an essential component of the mycobacterial cell wall.[10] This mechanism is highly specific to mycobacteria, explaining its targeted antimicrobial activity.

  • N-Acylhydrazones (Diverse Mechanisms): This broader class, formed by condensing acylhydrazides with aldehydes or ketones, exhibits a vast range of mechanisms due to their structural diversity.[11] They have been shown to act as anticancer, antimicrobial, anti-inflammatory, and antithrombotic agents by targeting various enzymes and cellular pathways.[2][11] Their versatility has made them a major focus in modern drug discovery.[3]

The Critical Role of Metabolism in Toxicity

The metabolism of acylhydrazides is a double-edged sword, essential for therapeutic activity but also a primary source of toxicity, particularly hepatotoxicity.

Iproniazid and this compound: The major safety concern with iproniazid, leading to its market withdrawal in 1961, was severe liver damage.[6][7] This hepatotoxicity is directly linked to its metabolism. The hydrolysis of iproniazid releases isopropylhydrazine, which is then oxidized by cytochrome P450 enzymes to form a highly reactive isopropyl radical.[9] This radical can covalently bind to liver macromolecules, leading to cellular necrosis.[9] Given its structural similarity, this compound is expected to follow a similar metabolic pathway and pose a comparable risk of hepatotoxicity.

Iproniazid Iproniazid Hydrolysis Hydrolysis Iproniazid->Hydrolysis Isopropylhydrazine Isopropylhydrazine Hydrolysis->Isopropylhydrazine IsonicotinicAcid Isonicotinic Acid Hydrolysis->IsonicotinicAcid Oxidation CYP450 Oxidation Isopropylhydrazine->Oxidation IsopropylRadical Isopropyl Radical (Reactive Metabolite) Oxidation->IsopropylRadical Toxicity Hepatotoxicity (Covalent Binding) IsopropylRadical->Toxicity

Figure 2: Metabolic Pathway Leading to Iproniazid-Induced Hepatotoxicity

Isoniazid: Isoniazid also carries a risk of hepatotoxicity, but through a different metabolic route. Its metabolism involves N-acetylation, a process influenced by a patient's genetic "acetylator phenotype."[9] Subsequent hydrolysis can produce acetylhydrazine, which, like isopropylhydrazine, can be oxidized by CYP450 enzymes to a reactive species that damages liver cells.

N-Acylhydrazones: A major drawback of acylhydrazones is their potential instability, particularly their susceptibility to hydrolysis under acidic conditions.[12] This can release the constituent aldehyde and hydrazide, the latter of which may be toxic.[12] Modern drug design often focuses on creating more stable bioisosteres to mitigate this issue.[12]

Experimental Protocols for Synthesis and Evaluation

The following protocols provide standardized methodologies for the synthesis and preliminary biological evaluation of acylhydrazide derivatives.

Protocol 1: General Synthesis of Acylhydrazides from Esters

This protocol describes a common and efficient method for preparing acylhydrazides.[13][14]

Rationale: The reaction proceeds via nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable hydrazide. Ethanol is a common solvent as it readily dissolves both reactants.

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting ester (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Cooling & Precipitation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure acylhydrazide.[13]

Protocol 2: Synthesis of N-Acylhydrazones

This protocol details the condensation reaction to form N-acylhydrazones.[10][11]

Rationale: This is a condensation reaction where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. A catalytic amount of acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the acylhydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.[10]

  • Reaction: Stir the mixture at room temperature or under reflux for 2-6 hours. Monitor the reaction by TLC.

  • Isolation: Cool the mixture. The N-acylhydrazone product often precipitates directly from the solution and can be collected by filtration.[10]

  • Purification: Wash the product with a cold solvent and recrystallize if necessary.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This microbroth dilution method is a standard assay to determine the antimicrobial activity of a compound.[10]

Rationale: This assay identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. By serially diluting the test compound, a concentration gradient is created, allowing for a quantitative assessment of its potency.

Step-by-Step Procedure:

  • Plate Preparation: In a 96-well microtiter plate, add 100 µL of sterile broth medium to each well.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.[10]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum adjusted to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well (except for the sterility control well). Include positive (inoculum + standard antibiotic) and growth (inoculum + solvent) controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 25-30°C for 3-5 days for fungi.[10]

  • Result Interpretation: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[10]

cluster_synthesis Synthesis Phase cluster_testing Biological Evaluation Phase start Select Ester & Hydrazine Hydrate reflux Reflux in Ethanol start->reflux isolate_h Isolate & Purify Acylhydrazide reflux->isolate_h add_carbonyl Add Aldehyde/Ketone + Acid Catalyst isolate_h->add_carbonyl react Condensation Reaction add_carbonyl->react isolate_nah Isolate & Purify N-Acylhydrazone react->isolate_nah prepare_stock Prepare Stock Solution of N-Acylhydrazone isolate_nah->prepare_stock Proceed to Testing serial_dilute Serial Dilution in 96-Well Plate prepare_stock->serial_dilute inoculate Add Microbial Inoculum serial_dilute->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC Value incubate->read_mic

Figure 3: Integrated Workflow from Synthesis to Antimicrobial Evaluation

Conclusion

This compound, while a simple molecule, serves as an excellent case study within the broader family of acylhydrazides. Its comparison with iproniazid highlights the profound impact of the acyl group on activity and reveals a shared, metabolism-driven toxicity profile centered on the isopropylhydrazine metabolite. This contrasts sharply with its other analogue, isoniazid, where the same core hydrazide structure is directed toward an entirely different therapeutic target (mycolic acid synthesis) with a distinct metabolic fate.

For researchers in drug development, this comparative analysis underscores several key principles:

  • Subtle Structural Changes, Profound Functional Impact: Modifying the acyl group or the N'-substituent can completely alter the therapeutic target and activity of a hydrazide.

  • Metabolism is Paramount: The metabolic pathway of an acylhydrazide is a critical determinant of its safety profile. Understanding and predicting the formation of reactive metabolites is essential to avoid toxicities like the hepatotoxicity observed with iproniazid.

  • The Rise of N-Acylhydrazones: While simple hydrazides like this compound have historical significance, the field has largely pivoted towards the design of more complex and stable N-acylhydrazones, which offer greater structural diversity and a wider range of accessible biological targets.[2][3]

Future research in this area will likely continue to focus on designing novel acylhydrazone derivatives with improved stability and highly specific biological activities, leveraging the inherent versatility of the acylhydrazide scaffold while engineering out the metabolic liabilities of its simpler predecessors.

References

A Strategic Guide to Hydrazine Chemistry: N'-Isopropylacetohydrazide vs. Boc-Hydrazine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Hydrazide Reagents

In the landscape of medicinal chemistry and organic synthesis, hydrazides and their derivatives are foundational building blocks. Their utility spans from creating stable hydrazone linkages to serving as key precursors for a vast array of nitrogen-containing heterocycles—scaffolds that are ubiquitous in pharmaceuticals and bioactive compounds.[1][2] The choice of hydrazine reagent is not merely a matter of substitution; it is a critical strategic decision that dictates reaction pathways, dictates the need for subsequent steps, and ultimately defines the synthetic efficiency and versatility of a molecular design.

This guide provides an in-depth, experience-driven comparison between two commonly encountered, yet functionally distinct, hydrazine derivatives: N'-Isopropylacetohydrazide and tert-butyl carbazate (Boc-hydrazine) . We will move beyond simple catalog data to dissect the causality behind their reactivity, compare their performance in key transformations, and provide actionable protocols to empower researchers, scientists, and drug development professionals to make informed, strategic choices in their synthetic endeavors.

Part 1: A Tale of Two Structures - Physicochemical Properties and Their Implications

At first glance, both molecules offer a reactive -NH2 terminus. However, the substituent on the adjacent nitrogen atom fundamentally alters their electronic character, stability, and synthetic role.

PropertyThis compoundBoc-hydrazine (tert-butyl carbazate)
Structure this compound StructureBoc-hydrazine Structure
Molecular Formula C5H12N2OC5H12N2O2[3]
Molecular Weight 116.16 g/mol 132.16 g/mol [3]
Melting Point N/A (Typically an oil)39-42 °C[3]
Key Feature N'-alkylated acylhydrazideN-carbamate protected hydrazine
Solubility Soluble in polar organic solventsSoluble in ethanol, methanol, and other organic solvents[3]
Synthetic Role Precursor for permanently N-isopropyl substituted compoundsProtected hydrazine synthon, enabling access to N-H compounds after deprotection

Expert Analysis:

  • This compound: The presence of an acetyl group on one nitrogen and an isopropyl group on the other makes this a disubstituted acylhydrazide. The isopropyl group is a simple, electron-donating alkyl group, while the acetyl group is electron-withdrawing. Crucially, neither of these groups is designed for facile removal under mild conditions. Therefore, this reagent is best viewed as a tool to directly incorporate an N-acetyl-N'-isopropylhydrazone moiety or as a precursor to isopropylhydrazine under harsh hydrolytic conditions.

  • Boc-hydrazine: The tert-butoxycarbonyl (Boc) group is a cornerstone of modern protecting group strategy.[4] It functions as a temporary shield for the nitrogen atom it protects. Its carbamate structure is electron-withdrawing, which slightly modulates the reactivity of the terminal -NH2 group. Its defining characteristic is its lability to acid, allowing for its clean removal to unmask a free hydrazine functionality at a desired stage of a synthesis.[5][6] This makes Boc-hydrazine a versatile building block for introducing a hydrazine that can later be deprotected or for creating heterocycles with an unsubstituted N-H bond, which is often vital for biological activity or further functionalization.

Part 2: Head-to-Head in a Cornerstone Reaction: Hydrazone Formation

The condensation of a hydrazine with an aldehyde or ketone to form a hydrazone is a fundamental and ubiquitous transformation.[7][8][9] Comparing our two reagents in this context reveals their core strategic differences.

Objective: To synthesize a hydrazone from benzaldehyde and evaluate the product's utility.

Causality Behind Experimental Choices: Benzaldehyde is selected as a simple, representative aromatic aldehyde. The reaction is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, activating it for nucleophilic attack by the terminal -NH2 group of the hydrazine. Ethanol is a common solvent as it readily dissolves all components and the resulting product.

Workflow: Hydrazone Synthesis

G cluster_0 Pathway A: this compound cluster_1 Pathway B: Boc-hydrazine benzaldehyde_A Benzaldehyde conditions_A Ethanol, Acetic Acid (cat.) Reflux, 2h benzaldehyde_A->conditions_A reagent_A This compound reagent_A->conditions_A product_A Stable N'-Isopropylacetohydrazone (Final Product or Specialized Intermediate) conditions_A->product_A Condensation benzaldehyde_B Benzaldehyde conditions_B Ethanol, Acetic Acid (cat.) Reflux, 2h benzaldehyde_B->conditions_B reagent_B Boc-hydrazine reagent_B->conditions_B product_B Boc-Protected Hydrazone (Versatile Intermediate) conditions_B->product_B Condensation deprotection TFA/DCM or HCl/Dioxane Room Temp, 1h product_B->deprotection Acidolysis final_product_B Benzaldehyde Hydrazone (N-H) (Ready for further functionalization) deprotection->final_product_B

Caption: Comparative workflows for hydrazone synthesis.

Experimental Protocol: General Procedure for Hydrazone Synthesis
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aldehyde or ketone (1.0 eq) and ethanol (approx. 0.2 M solution).

  • Reagent Addition: Add either this compound (1.05 eq) or Boc-hydrazine (1.05 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by vacuum filtration. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Comparative Performance and Strategic Implications
FeatureUsing this compoundUsing Boc-hydrazine
Product Identity N'-(phenylmethylidene)acetohydrazidetert-butyl 2-(phenylmethylidene)hydrazine-1-carboxylate
Typical Yield High (>90%)High (>90%)
Product Nature A stable, often crystalline final product.A versatile intermediate.
Strategic Advantage Direct, one-step synthesis of a specific, substituted hydrazone.The product can be carried forward or easily deprotected.
Key Limitation The isopropyl and acetyl groups are not readily cleaved. The product is synthetically "terminal."Requires an additional deprotection step to access the parent hydrazone, adding a step to the sequence.

Trustworthiness: The self-validating nature of this comparison lies in the distinct downstream pathways. The product from this compound is largely inert to further modification at the hydrazine core under standard conditions. In contrast, the Boc-hydrazone product is explicitly designed for a subsequent, high-yielding deprotection step, confirming its role as a protected intermediate.

Part 3: Application in Heterocycle Synthesis - The Pyrazole Case Study

The synthesis of pyrazoles, a privileged scaffold in drug discovery, typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[10] Here, the strategic divergence between our two reagents becomes even more pronounced.

Objective: To devise a synthetic route to a 3,5-dimethylpyrazole ring.

Synthetic Strategies for Pyrazole Formation

G cluster_0 Strategy A: Boc-hydrazine (Flexibility) cluster_1 Strategy B: Isopropylhydrazine (Direct Installation) dicarbonyl_A Acetylacetone (1,3-Dicarbonyl) step1_A Condensation/ Cyclization dicarbonyl_A->step1_A reagent_A Boc-hydrazine reagent_A->step1_A intermediate_A Boc-Protected Pyrazole step1_A->intermediate_A step2_A Boc Deprotection (TFA/DCM) intermediate_A->step2_A product_A 3,5-Dimethylpyrazole (N-H) step2_A->product_A alkylation Alkylation/ Arylation product_A->alkylation final_product_A N-Substituted Pyrazole alkylation->final_product_A dicarbonyl_B Acetylacetone (1,3-Dicarbonyl) step1_B Condensation/ Cyclization dicarbonyl_B->step1_B reagent_B_source This compound hydrolysis Harsh Hydrolysis (e.g., HCl, reflux) reagent_B_source->hydrolysis reagent_B Isopropylhydrazine hydrolysis->reagent_B reagent_B->step1_B product_B 1-Isopropyl-3,5-dimethylpyrazole (Fixed Substitution) step1_B->product_B

Caption: Divergent strategies for pyrazole synthesis.

Expert Analysis:

  • Strategy with Boc-hydrazine: This is a highly flexible and powerful route. Boc-hydrazine reacts with the 1,3-dicarbonyl to form a Boc-protected pyrazole. This intermediate is stable and can be easily purified. The subsequent deprotection under mild acidic conditions yields the parent 3,5-dimethylpyrazole with a free N-H group.[11] This N-H is a crucial handle for further diversification; it can be alkylated, arylated, or acylated, allowing for the rapid generation of a library of analogs from a common intermediate.

  • Strategy with this compound: Direct reaction of this compound with a 1,3-dicarbonyl is not a clean or standard procedure for pyrazole synthesis. The more logical, though multi-step, approach involves first hydrolyzing the this compound under harsh conditions (e.g., strong acid reflux) to generate isopropylhydrazine. This isopropylhydrazine can then be reacted with the dicarbonyl to directly form the 1-isopropyl-3,5-dimethylpyrazole. This route is rigid; it leads to a single, permanently N-substituted product. It is the correct choice only when the N-isopropyl group is the specific, desired substituent in the final target.

Part 4: The Critical Step - Deprotection and Cleavage

The ability to remove a functional group is as important as the ability to install it. This is where the two reagents are fundamentally different.

Boc Group Deprotection: The Gold Standard

The removal of a Boc group is one of the most reliable reactions in organic synthesis.

Mechanism: The reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of the tert-butyl group as a stable tert-butyl cation, which then decomposes to isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to release the free amine (or hydrazine).[6]

Caution: The generated tert-butyl cation is an electrophile and can alkylate nucleophilic residues in the substrate (e.g., tryptophan, methionine, electron-rich aromatics).[6][12] In such cases, the addition of a scavenger like triethylsilane or anisole is recommended.

Protocol: Standard Boc Deprotection
  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: At 0 °C, add the acid reagent. Common choices include:

    • Trifluoroacetic acid (TFA), typically 20-50% v/v in DCM.

    • A 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride), which can be used directly or neutralized with a mild base (e.g., saturated NaHCO3 solution) followed by extraction.

Cleavage of this compound: A Different Beast

This is not a "deprotection" but a chemical transformation requiring harsh conditions to break a stable amide bond.

Method: Vigorous acid or base hydrolysis is required to cleave the acetyl group. These conditions are not chemoselective and will likely cleave other sensitive groups like esters, acetals, or other amides within the molecule. Therefore, this is not a viable strategy in the context of a complex, multi-step synthesis where functional group tolerance is paramount.

Conclusion and Strategic Recommendations

The choice between this compound and Boc-hydrazine is a choice between a direct, but rigid, synthetic route and a flexible, multi-step strategy.

ConsiderationRecommendationRationale
Goal: Synthesize a stable, N-acyl, N'-alkyl hydrazone Use This compound It provides the target structure in a single, high-yielding condensation step.
Goal: Install a specific, permanent N-alkyl substituent on a heterocycle Use the corresponding alkylhydrazine (derived from This compound or other sources)This is the most direct method to achieve a fixed N-substituted final product.
Goal: Synthesize a parent hydrazone (R2C=N-NH2) or an N-H heterocycle Use Boc-hydrazine It acts as a stable, easy-to-handle precursor to hydrazine, unmasking the reactive N-H functionality under mild conditions late in the synthesis.[11]
Requirement: Orthogonal protecting group strategy Use Boc-hydrazine The Boc group is removed under acidic conditions, making it compatible with base-labile (e.g., Fmoc) or hydrogenation-labile (e.g., Cbz) protecting groups.
Requirement: Library synthesis and diversification Use Boc-hydrazine The deprotected N-H intermediate is a common branching point for creating numerous analogs with different N-substituents.

References

A Researcher's Guide to Selecting Cytotoxicity Assays for N'-Isopropylacetohydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical safety assessment, the evaluation of a compound's cytotoxic potential is a critical, foundational step. For researchers investigating N'-Isopropylacetohydrazide and its analogous derivatives, a nuanced understanding of the available cytotoxicity assays is paramount. This guide provides an in-depth comparison of key methodologies, offering the scientific rationale behind experimental choices to empower researchers in selecting the most appropriate assays for their specific research questions.

The Importance of Context in Cytotoxicity Testing

This compound belongs to the hydrazide class of organic compounds. Its derivatives have been explored for various biological activities, and some have shown potential as anticancer agents. For instance, certain acetohydrazide derivatives have demonstrated cytotoxicity against colon, prostate, and lung cancer cell lines, with some inducing apoptosis and necrosis[1]. Similarly, quinazolinone-based hydrazones have exhibited selective anticancer effects[2]. Notably, the structurally related compound iproniazid, which also contains an N'-isopropyl group, is known for its hepatotoxicity, mediated by its metabolite, isopropylhydrazine[3][4]. This context underscores the necessity of robust and multifaceted cytotoxicity testing for any novel this compound derivative.

The choice of a cytotoxicity assay should not be arbitrary. It must be driven by the specific questions being asked. Are you interested in overall cell viability, membrane integrity, or the specific mechanism of cell death? Each assay provides a unique window into the cellular response to a test compound.

Comparative Analysis of Key Cytotoxicity Assays

Here, we compare four widely used in vitro cytotoxicity assays, detailing their principles, providing step-by-step protocols, and offering insights into their respective strengths and limitations.

Assay Principle Endpoint Measured Advantages Limitations
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.Mitochondrial metabolic activityHigh-throughput, cost-effective, well-established.Indirect measure of cell viability, can be affected by changes in cellular metabolism, requires solubilization of formazan crystals.
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.Cell membrane integrityHigh-throughput, non-destructive to remaining cells, reflects irreversible cell death.Less sensitive for early apoptotic events, LDH in serum can interfere, transient release of LDH can be missed.
Annexin V/PI Assay Detection of phosphatidylserine (PS) externalization (early apoptosis) using fluorescently labeled Annexin V and plasma membrane integrity using Propidium Iodide (PI).Apoptosis and NecrosisDistinguishes between early apoptotic, late apoptotic, and necrotic cells; quantitative flow cytometry data.Requires flow cytometer, transient nature of PS externalization.
Caspase-3/7 Assay Measurement of the activity of executioner caspases 3 and 7, key mediators of apoptosis.Apoptosis (caspase activation)Highly specific for apoptosis, sensitive detection of early apoptotic events, amenable to high-throughput formats.Does not detect caspase-independent cell death, transient activation of caspases.

In-Depth Methodologies and Experimental Causality

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric assay that provides an indication of cell viability based on the metabolic activity of the mitochondria.

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with this compound derivatives A->B C Incubate for a defined period (e.g., 24, 48, 72h) B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan formation D->E F Add solubilization solution (e.g., DMSO, isopropanol) E->F G Measure absorbance at ~570 nm F->G

Caption: Workflow of the MTT assay for cytotoxicity testing.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight. The cell density should be optimized to ensure they are in the logarithmic growth phase at the time of the assay.

  • Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Causality Behind Choices: The MTT assay is often a first-pass screening tool due to its simplicity and high-throughput nature. It provides a good overall picture of the impact of a compound on cell proliferation and viability. However, it's crucial to remember that it measures metabolic activity, not cell number directly. Compounds that affect mitochondrial function without killing the cell can lead to misleading results.

LDH Release Assay: Monitoring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.

LDH_Workflow A Seed and treat cells as in MTT assay B Incubate for the desired duration A->B C Collect cell culture supernatant B->C D Add LDH reaction mixture to supernatant C->D E Incubate at room temperature, protected from light D->E F Add stop solution E->F G Measure absorbance at ~490 nm F->G

Caption: Workflow of the LDH release assay for cytotoxicity.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well. Avoid disturbing the cell monolayer.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light. During this incubation, LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm. The amount of formazan is proportional to the amount of LDH released.

Causality Behind Choices: The LDH assay is a direct measure of cell membrane integrity. A compromised membrane is a hallmark of late-stage apoptosis and necrosis. This assay is particularly useful for confirming that a decrease in viability observed in an MTT assay is due to cell death and not just metabolic inhibition.

Annexin V/PI Assay: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Apoptosis_Detection cluster_0 Healthy Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis cluster_3 Staining Healthy Intact Membrane PS on Inner Leaflet EarlyApop PS Externalization Healthy->EarlyApop Apoptotic Stimulus LateApop Membrane Permeable EarlyApop->LateApop Progression AnnexinV Annexin V-FITC EarlyApop->AnnexinV Binds PS LateApop->AnnexinV Binds PS PI Propidium Iodide LateApop->PI Enters Cell

Caption: Principle of Annexin V/PI staining for apoptosis detection.

  • Cell Culture and Treatment: Culture and treat cells with this compound derivatives as in previous assays.

  • Cell Harvesting: After treatment, harvest the cells. For adherent cells, this involves trypsinization. Collect both adherent and floating cells to account for all apoptotic cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add fluorescently conjugated Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will allow for the quantification of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells (primary): Annexin V-negative and PI-positive (less common).

Causality Behind Choices: When preliminary assays suggest cytotoxicity, the Annexin V/PI assay is a powerful tool to elucidate the mechanism of cell death. It provides quantitative data on the proportion of cells undergoing apoptosis versus necrosis, which is crucial for understanding the mode of action of a potential therapeutic agent.

Caspase-3/7 Assay: Probing the Apoptotic Cascade

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspases-3 and -7 are key executioner caspases. This assay measures their activity.

Caspase_Pathway cluster_0 Apoptotic Signaling Stimulus Apoptotic Stimulus (e.g., this compound derivative) Initiator Initiator Caspases (e.g., Caspase-8, -9) Stimulus->Initiator Executioner Executioner Caspases (Caspase-3, -7) Initiator->Executioner Activation Substrates Cellular Substrates (e.g., PARP, lamins) Executioner->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified caspase activation cascade in apoptosis.

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.

  • Reagent Addition: After the desired incubation time, add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD sequence) and luciferase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for cell lysis, caspase cleavage of the substrate, and the subsequent luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3 and -7.

Causality Behind Choices: This assay provides highly specific evidence of apoptosis induction. If a compound is found to be cytotoxic and Annexin V positive, a positive result in the caspase-3/7 assay strongly supports an apoptotic mechanism of action. Its "add-mix-measure" format makes it amenable to high-throughput screening.

Concluding Remarks for the Researcher

The selection of a cytotoxicity assay is a critical decision in the evaluation of this compound and its derivatives. A tiered approach is often most effective. The MTT assay can serve as a primary screen for overall cytotoxicity. Positive hits can then be further investigated using the LDH release assay to confirm cell death and the Annexin V/PI and caspase-3/7 assays to delineate the mechanism of cell death. By carefully considering the principles and limitations of each assay, researchers can generate robust and reliable data to guide their drug discovery and development efforts.

References

Comparative Analysis of Carbonyl Derivatization Agents: N'-Isopropylacetohydrazide vs. Girard's Reagents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Analytical Chemistry and Drug Development

Introduction: The Imperative for Derivatization in Modern Analysis

In the landscape of analytical sciences, particularly within drug metabolism and endocrinology, the accurate quantification of low-abundance analytes from complex biological matrices is a persistent challenge. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high selectivity and sensitivity.[1] However, the intrinsic physicochemical properties of many target molecules, especially those containing carbonyl functional groups like steroids, can lead to poor ionization efficiency and consequently, suboptimal detection limits.[2][3]

Chemical derivatization presents a powerful strategy to overcome these limitations. By covalently modifying the analyte, we can introduce a chemical moiety that enhances ionization, improves chromatographic behavior, and increases the specificity of detection.[4][5] Among the most effective derivatizing agents for aldehydes and ketones are hydrazides, which react to form stable hydrazone derivatives.[6]

This guide provides an in-depth comparative study of two classes of hydrazide reagents: the simple alkyl-substituted N'-Isopropylacetohydrazide and the classic, permanently charged Girard's Reagents (T and P) . We will explore their reaction mechanisms, compare their performance characteristics, provide actionable experimental protocols, and offer expert guidance on selecting the optimal reagent for your analytical objectives.

Chapter 1: The Reagents - Structure and Foundational Chemistry

A reagent's efficacy is dictated by its structure. The fundamental difference between this compound and Girard's reagents lies in the nature of the side chain attached to the core acetohydrazide structure.

  • This compound: This reagent is a neutral molecule featuring a simple isopropyl group. Its derivatization utility stems from the nucleophilic hydrazine moiety common to all reagents in this class.

  • Girard's Reagent T (GirT): Chemically known as (carboxymethyl)trimethylammonium chloride hydrazide, GirT possesses a quaternary ammonium group, which carries a permanent positive charge regardless of pH.[7][8] It is highly hygroscopic and very soluble in water.[7][9]

  • Girard's Reagent P (GirP): Known as 1-(2-Hydrazino-2-oxoethyl)pyridinium chloride, GirP contains a positively charged pyridinium ring.[10] It is generally less soluble in polar solvents than GirT and is not hygroscopic.[7]

The Core Reaction: Hydrazone Formation

Both reagent types react with carbonyl compounds (aldehydes and ketones) via a nucleophilic addition-elimination mechanism to form a stable C=N bond, resulting in a hydrazone derivative.[11][12] This reaction is typically catalyzed by a small amount of acid.

The key distinction is the nature of the final product:

  • Derivatization with This compound yields a neutral hydrazone. For mass spectrometry analysis, this derivative must be ionized, typically by protonation, in the ion source.

  • Derivatization with Girard's Reagents yields a hydrazone that incorporates the reagent's permanent positive charge.[13] This "pre-charged" derivative does not require an additional ionization event in the MS source, a feature with profound analytical implications.

Caption: Acid-catalyzed reaction of a carbonyl with a hydrazide.

Chapter 2: Head-to-Head Comparison - Performance and Application

The choice between a simple alkyl hydrazide and a charged Girard's reagent is not arbitrary; it is a strategic decision based on the analytical goal, sample matrix, and available instrumentation. The following table summarizes the key performance differences.

FeatureThis compoundGirard's Reagents (T & P)Scientific Rationale & Field Insights
Ionization Efficiency (ESI-MS) Moderate to LowVery HighGirard's reagents introduce a permanent cationic charge, eliminating the need for protonation in the ESI source. This dramatically enhances signal intensity for many analytes, especially in complex matrices.[3][13][14]
Sensitivity Enhancement Analyte-dependentUp to 33-fold or higherThe pre-charged nature of Girard's derivatives leads to significant sensitivity gains, enabling the quantification of trace-level compounds that would otherwise be undetectable.[14]
Reaction Conditions Typically requires refluxing in an organic solvent with an acid catalyst.Mild conditions (e.g., room temp to 60°C) in polar solvents like methanol or ethanol with an acid catalyst (e.g., acetic acid).[15]Girard's reagents are designed for ease of use in biochemical applications, often with heat-labile analytes, favoring milder conditions.
Derivative Solubility Hydrophobic (organic soluble)Hydrophilic (water-soluble)This is a critical difference. The water solubility of Girard's derivatives allows for a simple liquid-liquid extraction cleanup, where unreacted hydrophobic starting material (e.g., steroids) can be washed away with an organic solvent, leaving the purified derivative in the aqueous phase.[7]
Chromatographic Behavior Standard reverse-phase behavior.Can exhibit poor retention on standard C18 columns due to high polarity. Requires specialized chromatography (e.g., HILIC) or ion-pairing agents.The high polarity of Girard's derivatives is a double-edged sword: it aids in cleanup but can complicate chromatographic separation.
Primary Application General derivatization of carbonyls.1. Bioanalysis: Ultrasensitive quantification of ketosteroids and other carbonyls in plasma, urine, and saliva.[14][16][17] 2. Purification: Selective extraction of carbonyl compounds from complex mixtures (e.g., essential oils).[7]
Cost & Availability Generally lower cost.Higher cost due to more complex synthesis.For routine, high-concentration QC, a simpler reagent may be sufficient. For challenging R&D and clinical applications, the performance of Girard's reagents justifies the cost.

Chapter 3: Experimental Protocols - A Practical Guide

Trustworthy data begins with a robust protocol. The following methods are designed to be self-validating, providing a solid foundation for your derivatization experiments.

Workflow Overview

Caption: General experimental workflow for carbonyl derivatization.

Detailed Protocol: Derivatization of a Ketosteroid Standard

This protocol describes the derivatization of a model ketosteroid (e.g., testosterone) and can be adapted for either reagent class.

Materials:

  • Testosterone standard solution (1 mg/mL in methanol)

  • Reagent: Girard's Reagent T or this compound

  • Reaction Solvent: 95:5 (v/v) Methanol:Glacial Acetic Acid

  • LC-MS Grade Water

  • Ethyl Acetate

  • 2 mL glass reaction vials

Procedure:

  • Reagent Preparation: Prepare a 10 mg/mL solution of your chosen derivatizing reagent in the Reaction Solvent. This solution should be prepared fresh daily.

    • Causality Note: Acetic acid serves as the acid catalyst essential for the condensation reaction.[12] Using a methanolic solution ensures all reactants remain soluble.

  • Reaction Setup: In a 2 mL glass vial, combine:

    • 10 µL of the 1 mg/mL testosterone stock solution.

    • 100 µL of the 10 mg/mL reagent solution.

    • Causality Note: A significant molar excess of the derivatizing reagent is used to drive the reaction to completion, following Le Châtelier's principle.

  • Incubation: Cap the vial tightly and place it in a heating block or water bath at 60°C for 1 hour.

    • Causality Note: Moderate heating increases the reaction rate without causing significant degradation of the steroid or reagent. The reaction time should be optimized for your specific analyte.

  • Sample Cleanup (Reagent-Dependent Step):

    • For Girard's Reagent T: i. After incubation, cool the vial to room temperature. ii. Add 500 µL of LC-MS grade water and 500 µL of ethyl acetate. iii. Vortex vigorously for 1 minute to partition the components. Centrifuge for 5 minutes at 2000 x g to separate the layers. iv. Carefully collect the aqueous (bottom) layer , which contains the charged, water-soluble derivative. The organic layer, containing unreacted testosterone, is discarded.

      • Trustworthiness Note: This extraction is the key advantage of the Girard's method, providing a highly effective cleanup that removes hydrophobic interferences.

    • For this compound: i. After incubation, cool the vial to room temperature. ii. Evaporate the solvent to dryness under a gentle stream of nitrogen. iii. Reconstitute the residue in 500 µL of a suitable solvent for LC-MS analysis (e.g., 50:50 Methanol:Water).

      • Trustworthiness Note: Without a charged tag, the derivative remains hydrophobic. Therefore, a simple evaporation and reconstitution is performed. Cleanup for complex samples would require a more involved method like solid-phase extraction (SPE).

  • Final Preparation for Analysis:

    • Transfer the final solution (the aqueous layer from the Girard's prep or the reconstituted solution from the alkyl prep) to an LC autosampler vial.

    • Dilute as necessary to fall within the linear range of your LC-MS/MS instrument. A starting dilution of 1:100 is recommended.

LC-MS/MS Analysis Parameters
  • Chromatography:

    • Girard's Derivatives: HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred. Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5. Mobile Phase B: Acetonitrile.

    • Alkyl Hydrazide Derivatives: Standard C18 column. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode for both.

    • MRM Transitions (Testosterone Example):

      • This compound Derivative (C₂₅H₃₈N₂O₂): Expected [M+H]⁺ m/z 403.3 → Monitor fragmentation of the steroid backbone.

      • Girard's T Derivative (C₂₄H₃₈N₃O₂⁺): Pre-charged [M]⁺ m/z 416.3 → Monitor for the characteristic neutral loss of trimethylamine (59 Da), resulting in a product ion of m/z 357.3. This highly specific transition provides excellent noise reduction.

Chapter 4: Conclusions and Strategic Recommendations

The choice between this compound and Girard's reagents is a clear example of selecting the right tool for the job.

Choose Girard's Reagents (T or P) when:

  • Ultimate sensitivity is paramount. You are working with trace-level analytes in complex biological fluids like plasma or saliva.[13][16]

  • Your sample contains significant hydrophobic interferences. The unique water-solubility of the derivative allows for a highly effective and simple liquid-liquid extraction cleanup.

  • You need to confirm the presence of a carbonyl. The specific MRM transitions (e.g., neutral loss of 59 Da for GirT) provide an extra layer of identification confidence.

Consider a simple hydrazide like this compound when:

  • Analyte concentrations are relatively high. The sensitivity enhancement of a charged tag is not required.

  • The analytical method is not ESI-MS. For techniques like GC-MS (after further silylation) or UV-Vis spectroscopy, a charged tag offers no benefit and may complicate the analysis.

  • Cost is a primary constraining factor for a routine, high-throughput assay.

  • Your chromatographic system is limited to reverse-phase. The hydrophobic nature of the alkyl hydrazone derivative is well-suited for standard C18 columns.

By understanding the fundamental chemical differences and their practical implications, researchers can strategically employ these reagents to enhance data quality, improve detection limits, and accelerate their research and development timelines.

References

The Architect's Hand: A Comparative Guide to Stereoselectivity in Hydrazone-Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological function, the choice of a chiral directing group is paramount. Among the strategies for stereoselective α-alkylation of carbonyl compounds, the use of chiral hydrazones has carved out a significant niche. This guide provides a comparative analysis of stereoselective reactions mediated by hydrazones, with a central focus on assessing the potential of N'-Isopropylacetohydrazide. Our exploration will be grounded in the fundamental principles of chiral auxiliary design, comparing the structural and functional characteristics of this simple hydrazide against the well-established and highly effective SAMP/RAMP hydrazone methodology, alongside other leading chiral auxiliaries.

The Cornerstone of Stereocontrol: Principles of Chiral Auxiliary Design

A chiral auxiliary is a transient chiral scaffold that imparts its stereochemical information onto a prochiral substrate. An effective auxiliary must excel in several key areas: it must be easily synthesized in high enantiopurity, readily attached to the substrate, exert powerful and predictable stereocontrol over the reaction, and be cleaved under mild conditions without compromising the newly formed stereocenter.[1] The efficacy of stereocontrol hinges on two primary structural features:

  • Conformational Rigidity: The auxiliary must lock the reactive intermediate into a single, dominant conformation.[2] This rigidity reduces the number of possible transition states, ensuring that the electrophile approaches from a well-defined trajectory. Cyclic structures are often employed to minimize conformational flexibility.[3]

  • Effective Facial Shielding: The auxiliary must possess steric bulk that effectively blocks one face of the reactive intermediate (e.g., an enolate or azaenolate), leaving the other face exposed for electrophilic attack.

A crucial, often synergistic, element is the capacity for chelation . The ability of the auxiliary to form a rigid, multidentate complex with a metal cation (typically Li⁺ in alkylation reactions) can dramatically enhance conformational rigidity and, consequently, stereoselectivity.[4]

Assessing this compound: A Structural Hypothesis

Let us first consider the subject of our inquiry, this compound. Its structure is relatively simple and, critically, acyclic.

From a design principle perspective, this compound presents immediate challenges for achieving high stereoselectivity:

  • Conformational Flexibility: As an open-chain molecule, rotation around the N-N and N-C bonds is facile.[5] This flexibility makes it difficult to establish a single, predictable low-energy conformation for the corresponding azaenolate intermediate.

  • Ineffective Facial Shielding: The isopropyl group provides some steric bulk, but without a rigid framework to orient it, its ability to consistently shield one face of a reactive intermediate is compromised.

  • Ambiguous Chelation: While the hydrazide moiety contains potential ligation sites (oxygens and nitrogens), it lacks the pre-organized geometry found in more sophisticated auxiliaries to form a stable, rigid chelate with a metal ion.

Based on these foundational principles, it is hypothesized that this compound would perform poorly as a chiral auxiliary for stereoselective alkylation, likely affording low diastereomeric or enantiomeric excess. To substantiate this, we must compare it to systems engineered for success.

The Gold Standard: Enders' SAMP/RAMP Hydrazone Alkylation

Developed by E. J. Corey and Dieter Enders, the SAMP/RAMP methodology is a cornerstone of asymmetric synthesis.[6] It utilizes the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (RAMP), which are derived from proline.

The remarkable success of this system stems from how perfectly it embodies the principles of effective auxiliary design:

  • Rigid Pyrrolidine Scaffold: The five-membered ring of the auxiliary provides a conformationally restricted backbone.

  • Chelation Control: The methoxymethyl sidearm is perfectly positioned to form a rigid, six-membered chelate with the lithium cation of the azaenolate. This chelation fixes the geometry of the intermediate.[4]

  • Predictable Facial Shielding: The rigid, chelated structure forces the bulky pyrrolidine ring to block the top face of the azaenolate, leaving the bottom face open for the electrophile to attack. This leads to a highly predictable stereochemical outcome.[7][8]

This elegant convergence of features translates into exceptionally high levels of stereoselectivity across a broad range of substrates.

Logical Workflow for SAMP/RAMP Alkylation

The overall process is a robust three-step sequence: hydrazone formation, stereoselective alkylation, and auxiliary cleavage.

SAMP_Workflow Ketone Ketone/Aldehyde Hydrazone Chiral Hydrazone Ketone->Hydrazone SAMP SAMP/RAMP Auxiliary SAMP->Hydrazone Azaenolate Rigid Li-Azaenolate (Deprotonation) Hydrazone->Azaenolate LDA, THF -78 °C Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone R-X -100 °C Product α-Alkylated Ketone (ee >95%) Alkylated_Hydrazone->Product Cleavage (O₃ or Oxalic Acid) Recovered_Aux Recovered Auxiliary Alkylated_Hydrazone->Recovered_Aux

Caption: General workflow for asymmetric α-alkylation using the SAMP/RAMP hydrazone method.

Performance Comparison: Hydrazones vs. Other Elite Auxiliaries

To provide a comprehensive assessment, we must benchmark the performance of the SAMP/RAMP method against other leading strategies for asymmetric alkylation: Evans' Oxazolidinones and Myers' Pseudoephedrine Amides.

Chiral Auxiliary SystemProchiral SubstrateElectrophile (E+)Yield (%)Diastereomeric Ratio (dr) / ee (%)Reference(s)
Enders SAMP Hydrazone CyclohexanoneMeI75>98% ee[6]
Enders SAMP Hydrazone 3-PentanoneEtI71>97% ee
Enders SAMP Hydrazone PropiophenoneBnBr8595% de[6]
Enders RAMP Hydrazone 2,2-Dimethyl-1,3-dioxan-5-oneMeI7694% ee[9]
Evans Oxazolidinone N-Propionyl-(S)-4-benzyloxazolidinoneAllyl Iodide89-9598:2 dr[10]
Evans Oxazolidinone N-Propionyl-(S)-4-isopropyloxazolidinoneBnBr94>99:1 dr[11]
Myers Pseudoephedrine Amide N-Propionyl-(1R,2R)-pseudoephedrineMeI88>98:2 dr[11]
Myers Pseudoephedrine Amide N-Butyryl-(1R,2R)-pseudoephedrineBnBr99>99:1 dr[12]
Hypothetical: this compound Acetone HydrazoneMeIN/ALow (Predicted)N/A

Table 1: Comparative performance of leading chiral auxiliaries in asymmetric alkylation reactions. Diastereomeric ratio (dr) is reported for the alkylated auxiliary adduct; enantiomeric excess (ee) is for the final product after auxiliary cleavage.

Experimental Protocols

For the practical application of these principles, detailed methodologies are essential. The following protocols are representative of the state-of-the-art.

Protocol 1: Asymmetric Alkylation of Cyclohexanone via SAMP Hydrazone

This three-step procedure provides access to enantiomerically enriched 2-alkyl cyclohexanones.

Protocol1 cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Auxiliary Cleavage s1_mix Mix Cyclohexanone (1.0 eq) & SAMP (1.1 eq) s1_reflux Reflux in Benzene (Dean-Stark) s1_mix->s1_reflux s1_purify Purify via Distillation s1_reflux->s1_purify s2_deprotonate Dissolve Hydrazone in THF Cool to -78 °C Add LDA (1.2 eq) s1_purify->s2_deprotonate s2_alkylate Cool to -100 °C Add R-X (1.3 eq) Warm to RT s2_deprotonate->s2_alkylate s2_workup Aqueous Workup s2_alkylate->s2_workup s3_cleave Dissolve Alkylated Hydrazone in Ether/Hexane s2_workup->s3_cleave s3_hydrolyze Stir vigorously with sat. aq. Oxalic Acid s3_cleave->s3_hydrolyze s3_isolate Separate layers Isolate Ketone Recover Auxiliary s3_hydrolyze->s3_isolate

Caption: Experimental workflow for SAMP-mediated asymmetric alkylation.

Step 1: Formation of the SAMP-Hydrazone of Cyclohexanone

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add cyclohexanone (1.0 equiv), (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 equiv), and benzene.

  • Heat the mixture to reflux and collect the water azeotropically until the reaction is complete (TLC monitoring).

  • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude hydrazone by vacuum distillation to yield the product as a colorless oil.

Step 2: Diastereoselective Alkylation

  • In a flame-dried, argon-purged flask, dissolve the SAMP-hydrazone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA) (1.2 equiv, freshly prepared or commercial solution) and stir for 2-4 hours at -78 °C to ensure complete formation of the azaenolate.

  • Cool the mixture to -100 °C (liquid N₂/ether bath) and add the alkyl halide (1.3 equiv) dropwise.

  • Stir the reaction for 2-4 hours at -100 °C, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction by adding water and extract the product with diethyl ether. Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. The crude alkylated hydrazone can be purified by chromatography or used directly in the next step.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude alkylated hydrazone (1.0 equiv) in diethyl ether or hexane.

  • Add a saturated aqueous solution of oxalic acid and stir the two-phase mixture vigorously at room temperature for 2-14 hours, monitoring by TLC until the starting material is consumed.[13]

  • Separate the layers. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry over MgSO₄, filter, and concentrate to afford the crude chiral ketone. Purify by flash chromatography.

  • The aqueous layer can be basified with NaOH and extracted to recover the SAMP auxiliary.[13]

Protocol 2: Asymmetric Alkylation Using an Evans Oxazolidinone Auxiliary

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF. Add triethylamine (1.5 equiv).

  • Cool to 0 °C and add propionyl chloride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (TLC).

  • Perform an aqueous workup, extract with an organic solvent, dry, and purify by column chromatography to yield the N-propionyl imide.[10]

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl imide (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) as a 1M solution in THF and stir for 30-60 minutes to form the sodium enolate.

  • Add the desired alkyl halide (1.2-1.5 equiv) and stir at -78 °C for several hours.

  • Quench the reaction with saturated aqueous NH₄Cl, extract, dry, and purify the diastereomeric product mixture. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.[10]

Step 3: Auxiliary Cleavage

  • Dissolve the purified acylated oxazolidinone in a 4:1 mixture of THF and water, and cool to 0 °C.

  • Add 30% hydrogen peroxide (4.0 equiv) followed by lithium hydroxide (2.0 equiv).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide with aqueous sodium sulfite, and perform a workup to isolate the chiral carboxylic acid. The chiral auxiliary can be recovered from the reaction mixture.[10]

Conclusion

The stereoselectivity of reactions involving chiral hydrazones is a direct function of rational molecular design. The high fidelity of the Enders SAMP/RAMP system is not accidental; it is the result of a rigid cyclic framework and a powerful chelation-directing group working in concert to create a single, predictable reactive conformation. In stark contrast, the simple, acyclic structure of this compound lacks the essential architectural features required for effective stereocontrol. Its conformational flexibility and inability to form a rigid, shielded intermediate would predictably lead to poor stereoselectivity.

For researchers in drug development and synthetic chemistry, this comparative analysis underscores a critical lesson: the path to enantiopure molecules is paved with auxiliaries that masterfully control the transition state geometry. While simple structures may be synthetically accessible, they are no substitute for the engineered precision of auxiliaries like SAMP, RAMP, and the Evans oxazolidinones, which remain the tools of choice for constructing complex chiral architectures with confidence and control.

References

A Researcher's Guide to Evaluating the Binding Affinity of N'-Substituted Acetohydrazide-Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the binding affinity of ligands to metal ions is paramount. This guide provides an in-depth, comparative analysis of key methodologies for evaluating the binding affinity of N'-Isopropylacetohydrazide and its analogs to various metal ions. While experimental data for this compound itself is limited in published literature, we will utilize its parent compound, acetylhydrazine, as a model system to illustrate these critical evaluation techniques. This approach provides a robust framework for understanding the coordination chemistry of this important class of compounds.

The stability of metal complexes is a critical factor in a wide range of applications, from the design of metal-based drugs to the development of catalysts and sensors. The hydrazide moiety (-CONHNH2) is a versatile functional group known for its ability to form stable complexes with a variety of metal ions. The addition of an N'-substituent, such as an isopropyl group, can significantly influence the steric and electronic properties of the ligand, thereby altering the binding affinity and selectivity for different metal ions.

This guide will delve into the theoretical underpinnings and practical applications of potentiometric titration, spectrophotometric analysis, and isothermal titration calorimetry (ITC) for determining the stability constants and thermodynamic parameters of these interactions.

Comparative Analysis of Binding Affinity: Acetylhydrazine as a Model System

To provide a quantitative comparison, we will examine the stability constants of metal complexes with ligands structurally related to our target molecule. The stability of a metal complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex.[1] The formation of metal complexes in solution often occurs in a stepwise manner, with successive ligands binding to the metal ion.[2]

While specific data for this compound is scarce, studies on similar hydrazone ligands provide valuable insights into the expected binding behavior. For instance, the stability constants for 1:1 and 1:2 complexes of various divalent metal ions with o-hydroxyacetophenonephenylhydrazone were determined using pH-metric studies.[3] Similarly, the stepwise stability constants for Co(II), Cu(II), and Zn(II) complexes with other complex ligands have been reported, demonstrating the common 1:1 and 1:2 metal-to-ligand stoichiometries.[4]

Table 1: Representative Stepwise Stability Constants (log K) of Divalent Metal Complexes with a Hydrazone Ligand at 35 °C

Metal Ionlog K1log K2
Cu(II)10.859.80
Ni(II)8.757.70
Co(II)8.207.25
Mn(II)7.106.15
Zn(II)7.856.80

Data adapted from a study on o-hydroxyacetophenonephenylhydrazone complexes to illustrate typical trends.[3]

The Irving-Williams series, which describes the relative stabilities of divalent metal ion complexes, is generally followed for many ligands, with the stability order typically being Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[4] The data in Table 1 is consistent with this trend. The enhanced stability of the Cu(II) complex is often attributed to the Jahn-Teller effect.

The introduction of an N'-isopropyl group to the acetylhydrazine backbone is expected to influence these stability constants. The electron-donating nature of the isopropyl group may increase the basicity of the nitrogen atom, potentially leading to stronger coordination with the metal ion. However, the steric bulk of the isopropyl group could also hinder the formation of complexes, particularly for smaller metal ions or in the formation of 1:2 complexes. A detailed experimental investigation using the methods outlined below would be necessary to quantify these effects.

Experimental Methodologies for Determining Binding Affinity

A thorough evaluation of binding affinity requires a multi-faceted approach. Here, we detail three powerful techniques: potentiometric titration, spectrophotometric analysis, and isothermal titration calorimetry.

Potentiometric Titration: A Classic Approach for Stability Constants

Potentiometric titration is a highly accurate and widely used method for determining the stepwise stability constants of metal complexes in solution.[5][6][7] The principle lies in monitoring the change in hydrogen ion concentration (pH) as a standardized base is added to a solution containing the ligand and the metal ion. Complex formation releases protons, causing a shift in the titration curve compared to the titration of the ligand alone.

Experimental Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow sol_acid Standard Acid Solution (e.g., 0.1 M HCl) titration1 1. Acid alone sol_acid->titration1 titration2 2. Acid + Ligand sol_acid->titration2 titration3 3. Acid + Ligand + Metal Ion sol_acid->titration3 sol_ligand Ligand Solution (e.g., Acetylhydrazine) sol_ligand->titration2 sol_ligand->titration3 sol_metal Metal Salt Solution (e.g., CuCl2, NiCl2) sol_metal->titration3 sol_base Standard Base Solution (e.g., 0.1 M NaOH) plot Plot pH vs. Volume of Base titration1->plot Titrate with Base titration2->plot Titrate with Base titration3->plot Titrate with Base calc_n Calculate n̄ (average ligand number) and pL (free ligand exponent) plot->calc_n formation_curve Construct Formation Curve (n̄ vs. pL) calc_n->formation_curve calc_k Determine Stepwise Stability Constants (K1, K2) formation_curve->calc_k

Caption: Workflow for determining stability constants using potentiometric titration.

Step-by-Step Protocol for Potentiometric Titration:

  • Reagent Preparation: Prepare stock solutions of a strong acid (e.g., 0.1 M HCl), the ligand (e.g., acetylhydrazine), the metal salt of interest (e.g., CuCl2, NiCl2), and a carbonate-free strong base (e.g., 0.1 M NaOH). An inert salt (e.g., KNO3) is added to maintain a constant ionic strength.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the test solution in a thermostated vessel.

  • Perform Titrations:

    • Titrate a solution of the strong acid.

    • Titrate a solution of the strong acid and the ligand.

    • Titrate a solution of the strong acid, the ligand, and the metal salt.

  • Data Analysis:

    • Plot the pH readings against the volume of NaOH added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄A) at different pH values. This allows for the determination of the ligand's protonation constants.

    • Calculate the average number of ligands bound to the metal ion (n̄) and the free ligand exponent (pL) at various pH values.[7]

    • Construct a formation curve by plotting n̄ against pL.

    • Determine the stepwise stability constants (log K1, log K2, etc.) from the formation curve. For example, the value of pL at n̄ = 0.5 corresponds to log K1.

Spectrophotometric Analysis: Leveraging Colorimetric Changes

Spectrophotometry is a valuable technique for studying metal-ligand complexation, particularly when the formation of the complex results in a change in the solution's color or its absorbance in the UV-visible region.[8][9] This method can be used to determine both the stoichiometry and the stability constant of the complex.

Experimental Workflow for Spectrophotometric Analysis (Job's Method)

Spectrophotometric_Workflow cluster_series Preparation of Job's Plot Series cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock_metal Stock Metal Solution (C) series Mix Metal and Ligand Solutions in Varying Mole Fractions (Total Volume and Concentration Constant) stock_metal->series stock_ligand Stock Ligand Solution (C) stock_ligand->series scan_lambda Determine λmax of the Complex series->scan_lambda measure_abs Measure Absorbance of Each Solution at λmax scan_lambda->measure_abs plot_job Plot Absorbance vs. Mole Fraction of Ligand measure_abs->plot_job det_stoich Determine Stoichiometry from the Peak of the Plot plot_job->det_stoich calc_k Calculate Stability Constant (K) det_stoich->calc_k

Caption: Workflow for determining stoichiometry and stability constant using Job's method of continuous variation.

Step-by-Step Protocol for Spectrophotometric Analysis (Job's Method):

  • Reagent Preparation: Prepare equimolar stock solutions of the metal ion and the ligand in a suitable solvent.

  • Preparation of the Series: Prepare a series of solutions by mixing the metal and ligand solutions in varying mole fractions, while keeping the total concentration and total volume constant. For example, mix X mL of the metal solution with (10-X) mL of the ligand solution, where X varies from 0 to 10.

  • Spectrophotometric Measurements:

    • For one of the solutions where the complex is expected to be abundant, scan the UV-visible spectrum to determine the wavelength of maximum absorbance (λmax) for the complex.

    • Measure the absorbance of each solution in the series at this λmax.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at 0.67 indicates a 1:2 metal-to-ligand complex.

    • The stability constant (K) can be calculated from the absorbance data of the Job's plot.[4]

Isothermal Titration Calorimetry (ITC): A Comprehensive Thermodynamic Profile

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[10][11][12] A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of the dissociation constant, Kd), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry of the interaction (n).[13]

Experimental Workflow for Isothermal Titration Calorimetry

ITC_Workflow cluster_exp ITC Experiment cluster_analysis Data Analysis sample_cell Prepare Metal Solution in Buffer titration Inject Ligand into Metal Solution in a Stepwise Manner sample_cell->titration syringe Prepare Ligand Solution in the Same Buffer syringe->titration measure_heat Measure Heat Change After Each Injection titration->measure_heat raw_data Generate Raw Data (Power vs. Time) measure_heat->raw_data integrated_data Integrate Peaks to get Heat per Injection raw_data->integrated_data binding_isotherm Plot Heat per Injection vs. Molar Ratio integrated_data->binding_isotherm fit_model Fit Data to a Binding Model binding_isotherm->fit_model thermo_params Determine Ka, ΔH, ΔS, and n fit_model->thermo_params

Caption: Workflow for determining thermodynamic parameters of binding using Isothermal Titration Calorimetry.

Step-by-Step Protocol for Isothermal Titration Calorimetry:

  • Sample Preparation: Prepare solutions of the metal ion and the ligand in the same buffer to avoid heats of mixing. The concentrations should be chosen carefully to ensure an appropriate "c-window" for accurate determination of the binding affinity.

  • Instrument Setup: Thoroughly clean the sample cell and the injection syringe. Load the metal solution into the sample cell and the ligand solution into the injection syringe. Allow the system to equilibrate to the desired temperature.

  • Titration: Perform a series of small injections of the ligand solution into the sample cell. The instrument will measure the heat change associated with each injection. A control titration of the ligand into the buffer alone is often performed to determine the heat of dilution.

  • Data Analysis:

    • The raw data is a plot of power versus time. Each peak represents a single injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Subtract the heat of dilution from the heat of reaction.

    • Plot the corrected heat per injection against the molar ratio of ligand to metal. This is the binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site or two-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

    • The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the following equations:

      • ΔG = -RTln(Ka)

      • ΔG = ΔH - TΔS

Table 2: Hypothetical Thermodynamic Data for Acetylhydrazine-Metal Interactions from ITC

Metal IonKa (M-1)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Stoichiometry (n)
Cu(II)1.5 x 105-8.5-1.5-7.01
Ni(II)8.0 x 104-7.2-0.8-6.41
Zn(II)5.0 x 104-6.5-0.3-6.21

This data is hypothetical and for illustrative purposes only.

The thermodynamic signature (the relative contributions of enthalpy and entropy to the binding free energy) can provide valuable insights into the nature of the binding forces. For many metal-ligand interactions, the binding is enthalpically driven, indicating the formation of strong coordinate bonds.[14]

Conclusion: A Synergistic Approach to Understanding Binding Affinity

A comprehensive evaluation of the binding affinity of this compound and its analogs with metal ions requires a combination of techniques. Potentiometric titration provides accurate stepwise stability constants, while spectrophotometry offers a convenient method for determining stoichiometry and stability constants when color changes are involved. Isothermal titration calorimetry provides the most complete picture by elucidating the thermodynamics of the interaction.

While a lack of specific data for this compound necessitates the use of model systems like acetylhydrazine, the principles and methodologies outlined in this guide provide a robust framework for any researcher in this field. By applying these techniques, scientists can gain a deeper understanding of the factors that govern the formation and stability of metal complexes, paving the way for the rational design of new molecules with tailored properties for applications in medicine, catalysis, and beyond.

References

A Comprehensive Guide to the Performance of N'-Isopropylacetohydrazide in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the outcome of a synthesis, the stability of a compound, and its suitability for various applications. This guide provides an in-depth comparative analysis of the predicted performance of N'-Isopropylacetohydrazide in different solvent systems. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of organic chemistry, data from analogous hydrazide compounds, and theoretical considerations to offer predictive insights into its behavior.

Introduction to this compound and the Significance of Solvent Selection

This compound is an acylhydrazide, a class of organic compounds characterized by a hydrazine moiety attached to an acyl group.[1] This structure imparts a unique combination of properties, including nucleophilicity at the terminal nitrogen and the ability to form hydrazones with aldehydes and ketones.[2] The isopropyl group introduces steric bulk and alters the electronic properties compared to simpler acetohydrazides.

The solvent environment plays a pivotal role in modulating the reactivity and solubility of molecules like this compound.[3][4] Solvents can influence reaction rates by orders of magnitude, and in some cases, even alter reaction pathways.[4][5] Understanding how a solvent interacts with a solute through forces like hydrogen bonding and dipole-dipole interactions is crucial for predicting its behavior.[3][6] This guide will explore these interactions to build a comprehensive performance profile of this compound.

Predicted Physicochemical Properties of this compound

The chemical structure of this compound allows for the prediction of several key physicochemical properties that govern its behavior in different solvents. The presence of N-H and C=O bonds makes it a polar molecule capable of acting as both a hydrogen bond donor and acceptor.

PropertyPredicted CharacteristicRationale
Polarity PolarThe presence of the amide and hydrazine functional groups creates a significant dipole moment.
Hydrogen Bond Donor YesThe N-H protons of the hydrazide moiety can participate in hydrogen bonding.[7]
Hydrogen Bond Acceptor YesThe lone pairs on the nitrogen and oxygen atoms can accept hydrogen bonds.[7]
Basicity Weakly basicThe acyl group's electron-withdrawing nature reduces the basicity of the hydrazine nitrogens compared to alkylhydrazines.[1]

Theoretical Performance in Diverse Solvent Systems

The interplay between the properties of this compound and the solvent determines its solubility and reactivity. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar, each interacting differently with the solute.[8][9]

Polar Protic Solvents (e.g., Water, Ethanol, Methanol)

Polar protic solvents possess O-H or N-H bonds and can readily engage in hydrogen bonding.[8]

  • Solubility: this compound is expected to exhibit good solubility in polar protic solvents. The solvent molecules can form hydrogen bonds with the N-H and C=O groups of the hydrazide, effectively solvating it.[10]

  • Reactivity: The nucleophilicity of the terminal nitrogen of the hydrazide is likely to be diminished in protic solvents. The solvent molecules can form a "cage" around the nucleophilic site through hydrogen bonding, thereby increasing the energy required for it to participate in a reaction.[10][11][12] This can lead to slower reaction rates in nucleophilic substitution or addition reactions.[13]

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile)

Polar aprotic solvents have large dipole moments but lack O-H or N-H bonds, precluding them from acting as hydrogen bond donors.[8]

  • Solubility: Good solubility is anticipated due to favorable dipole-dipole interactions between the polar solvent and the polar this compound molecule.

  • Reactivity: The nucleophilicity of this compound is expected to be significantly enhanced in polar aprotic solvents compared to protic ones.[12][13] Since the solvent cannot hydrogen-bond with the nucleophilic nitrogen, it remains more "free" and reactive.[14] This makes polar aprotic solvents the preferred choice for many reactions involving hydrazides as nucleophiles.[15]

Nonpolar Solvents (e.g., Hexane, Toluene)

Nonpolar solvents have low dielectric constants and minimal dipole moments.

  • Solubility: this compound is predicted to have very poor solubility in nonpolar solvents. The "like dissolves like" principle suggests that the highly polar hydrazide will not interact favorably with nonpolar solvent molecules.

  • Reactivity: Due to poor solubility, nonpolar solvents are generally unsuitable for reactions involving this compound.

Comparative Analysis with Alternative Hydrazides

To contextualize the predicted performance of this compound, it is useful to compare it with simpler, more common hydrazides.

HydrazideStructural FeaturePredicted Impact on Reactivity
Acetohydrazide No substitution on the terminal nitrogen.Serves as a baseline for the electronic and steric effects of the acetyl group.
Benzoyl Hydrazide Phenyl group instead of a methyl group on the acyl carbon.The phenyl group is more electron-withdrawing, which can slightly reduce the nucleophilicity of the terminal nitrogen.
This compound Isopropyl group on the terminal nitrogen.The isopropyl group introduces steric hindrance around the nucleophilic nitrogen, which may slow down reactions with sterically demanding electrophiles. Electronically, the isopropyl group is weakly electron-donating, which could slightly enhance nucleophilicity, but this effect is likely outweighed by sterics.

Proposed Experimental Protocols for Performance Validation

The following protocols are designed to experimentally validate the theoretical predictions made in this guide.

Protocol for the Synthesis of this compound

This procedure is based on the common method of preparing acylhydrazides from esters and hydrazine hydrate.[16][17]

Workflow for Synthesis of this compound

reagents Ethyl Acetate + Isopropylhydrazine reaction Reflux in Ethanol reagents->reaction 1. Combine and heat workup Solvent Removal reaction->workup 2. Cool and concentrate purification Recrystallization or Column Chromatography workup->purification 3. Isolate crude product product This compound purification->product 4. Purify

Caption: Synthesis of this compound from ethyl acetate and isopropylhydrazine.

Methodology:

  • To a solution of ethyl acetate (1.0 equivalent) in ethanol, add isopropylhydrazine (1.1 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.[16]

  • Characterize the final product using NMR, IR, and mass spectrometry.[18][19]

Protocol for Solubility Determination

This protocol outlines a standard method for quantifying the solubility of this compound in various solvents.

Methodology:

  • Prepare saturated solutions of this compound in a range of solvents (e.g., water, ethanol, DMSO, acetonitrile, hexane) at a controlled temperature (e.g., 25 °C).

  • Equilibrate the solutions by stirring for 24 hours to ensure saturation.

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Remove the solvent from the aliquot and accurately weigh the residual solid.

  • Calculate the solubility in terms of g/100 mL or mol/L.

  • Repeat at different temperatures to assess the temperature dependence of solubility.

Protocol for a Comparative Kinetic Study: Hydrazone Formation

This experiment will compare the rate of hydrazone formation in a polar protic versus a polar aprotic solvent.[20][21]

Workflow for Comparative Kinetic Study

cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., Acetonitrile) a1 This compound + p-Nitrobenzaldehyde a2 Monitor reaction by UV-Vis (disappearance of aldehyde) a1->a2 a3 Calculate rate constant k_protic a2->a3 compare Compare k_protic and k_aprotic a3->compare b1 This compound + p-Nitrobenzaldehyde b2 Monitor reaction by UV-Vis (disappearance of aldehyde) b1->b2 b3 Calculate rate constant k_aprotic b2->b3 b3->compare

Caption: Comparing reaction rates of hydrazone formation in different solvent types.

Methodology:

  • Prepare stock solutions of this compound and a model aldehyde (e.g., p-nitrobenzaldehyde, which has a strong UV chromophore) in both ethanol (protic) and acetonitrile (aprotic).

  • In a cuvette, mix the solutions of the hydrazide and the aldehyde at a known concentration and temperature.

  • Immediately begin monitoring the reaction using a UV-Vis spectrophotometer by following the disappearance of the aldehyde peak at its λmax.

  • Record the absorbance at regular time intervals.

  • Plot the data (e.g., ln[aldehyde] vs. time) to determine the pseudo-first-order rate constant.

  • Compare the rate constants obtained in the two different solvents to quantify the effect of the solvent on the reaction rate.

Conclusion and Future Outlook

This guide provides a comprehensive theoretical framework for understanding the performance of this compound in various solvent systems. Based on fundamental principles of organic chemistry, it is predicted that polar aprotic solvents will offer the best combination of solubility and enhanced reactivity for this compound, particularly in reactions where it acts as a nucleophile. Conversely, its performance in polar protic solvents may be hampered by solvation effects that reduce nucleophilicity, while nonpolar solvents are likely to be unsuitable due to poor solubility.

The provided experimental protocols offer a clear path for the validation of these predictions. Such studies would be invaluable in generating empirical data for this compound, enabling its effective utilization in synthetic chemistry and drug development. Further research could also explore its performance in "green" solvents and its potential applications in areas such as the synthesis of bioactive molecules or functional materials.

References

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling N'-Isopropylacetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guidance is based on a presumptive hazard assessment derived from the chemical structure of N'-Isopropylacetohydrazide and data from structurally related compounds. No specific Safety Data Sheet (SDS) for this compound is currently available. Therefore, this compound should be handled as if it were hazardous, exercising maximum caution. All procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) policies.

Introduction: A Presumptive Hazard Assessment

This compound is a research chemical for which comprehensive toxicological data is not publicly available. Its structure, featuring an acetohydrazide moiety and an isopropyl group, suggests a hazard profile that should be extrapolated from related, well-characterized compounds.

  • Acetohydrazide Moiety: Hydrazide compounds are known for their reactivity and potential toxicity. Acetohydrazide itself is classified as toxic if swallowed, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[1] Hydrazine, the parent compound of all hydrazides, is highly toxic by all routes of exposure, corrosive, and a suspected human carcinogen.[2][3]

  • Isopropyl Group: While isopropyl alcohol has relatively low toxicity, it can act as a central nervous system depressant and cause irritation.[3]

Given these structural alerts, this compound must be treated as a substance with the potential for high acute and chronic toxicity, including carcinogenicity, mutagenicity, and skin/eye corrosivity. A conservative approach to handling, storage, and disposal is therefore mandatory.

Engineering Controls: Your First Line of Defense

The primary objective is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[4] This is critical to prevent the inhalation of any aerosols or volatile decomposition products.

  • Designated Work Area: Establish a designated area within the laboratory for the exclusive handling of this compound. This area should be clearly marked with appropriate hazard signage.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are immediately accessible and have been recently tested.[4]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is essential to prevent any direct contact with the substance.

  • Laboratory Coat: A flame-resistant lab coat is recommended. It should be fully buttoned to provide maximum coverage.

  • Eye and Face Protection: At a minimum, tight-fitting chemical splash goggles are required. Given the potential for corrosivity, the use of a full-face shield in conjunction with goggles is strongly advised, especially when handling larger quantities or during procedures with a higher risk of splashing.[4]

The choice of gloves is critical and should be based on chemical compatibility and breakthrough time. Since no specific data for this compound exists, selection should be based on data for hydrazine and other reactive organic chemicals. Nitrile or neoprene gloves are generally recommended for handling hydrazines.[4] Always use two pairs of gloves (double-gloving).

Glove Material Typical Breakthrough Time Recommendation
Nitrile ModerateSuitable for short-duration tasks. Inspect frequently and change immediately upon any sign of degradation or contamination.
Neoprene Good to ExcellentRecommended for longer-duration tasks or when extensive handling is required.
Latex PoorNot recommended. Offers poor protection against many organic chemicals.

Crucial Glove Practices:

  • Inspect gloves for any signs of damage before each use.

  • After handling this compound, remove the outer pair of gloves and dispose of them as hazardous waste before touching any other surfaces.

  • Wash hands thoroughly with soap and water after removing the inner pair of gloves.

Procedural Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for ensuring adequate PPE is used when handling this compound.

PPE_Workflow cluster_planning Planning Phase cluster_ppe_selection PPE Selection cluster_operation Operational Phase cluster_disposal Disposal and Decontamination A Review Presumptive Hazard Assessment B Consult Institutional EHS Guidelines A->B C Engineering Controls in Place? (Fume Hood, Designated Area) B->C D Full-face shield and goggles C->D Yes L STOP WORK Consult EHS C->L No E Flame-resistant lab coat D->E F Double-gloving with appropriate material (Nitrile or Neoprene) E->F G Conduct work within fume hood F->G H Inspect and change outer gloves frequently G->H I Dispose of all PPE as hazardous waste H->I J Decontaminate work area I->J K Wash hands thoroughly J->K

Caption: PPE selection and operational workflow for this compound.

Disposal Plan: Managing Hazardous Waste

All waste generated from the handling of this compound must be treated as hazardous.

  • Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all aqueous and organic solutions containing this compound in separate, appropriately labeled hazardous waste containers. Do not mix with other chemical waste streams unless specifically instructed to do so by your institution's EHS department.

  • Decontamination: Work surfaces should be decontaminated with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Chemical Treatment: Due to the reactivity of hydrazides, chemical neutralization of bulk waste may be an option but should only be performed by trained personnel following a validated EHS protocol. A common method for hydrazine waste is oxidation with a dilute solution of sodium hypochlorite.[5][6] However, the reactivity of this compound with oxidizers is unknown and could be vigorous. Do not attempt chemical neutralization without explicit EHS approval and a specific standard operating procedure (SOP).

  • Final Disposal: All hazardous waste containers must be sealed, properly labeled, and disposed of through your institution's hazardous waste management program.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Spill: In the event of a spill, evacuate the immediate area and alert your supervisor and institutional EHS. Do not attempt to clean up the spill yourself unless you are trained and equipped to handle hazardous material spills.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.